molecular formula C7H12N2 B1591152 1-Isopropyl-2-methylimidazole CAS No. 84606-45-1

1-Isopropyl-2-methylimidazole

Cat. No.: B1591152
CAS No.: 84606-45-1
M. Wt: 124.18 g/mol
InChI Key: GDRRCHJTUJBMQA-UHFFFAOYSA-N
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Description

1-Isopropyl-2-methylimidazole is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropyl-2-methylimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-2-methylimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)9-5-4-8-7(9)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRRCHJTUJBMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562849
Record name 2-Methyl-1-(propan-2-yl)-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84606-45-1
Record name 2-Methyl-1-(1-methylethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84606-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-methyl-1-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084606451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-methyl-1-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-1-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical Properties of 1-Isopropyl-2-methylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, chemical identity, and functional applications of 1-isopropyl-2-methylimidazole , a critical latent curing agent in high-performance epoxy resin systems.

Executive Summary

1-Isopropyl-2-methylimidazole (CAS 84606-45-1) is a specialized tertiary amine used primarily as a latent curing agent and accelerator for epoxy resins. Unlike its structural analog 2-methylimidazole (a high-melting solid), this compound is a low-viscosity liquid at room temperature. This phase difference, combined with the steric hindrance provided by the N-isopropyl group, grants it a unique "latency" profile—it remains relatively inert at ambient temperatures but initiates rapid crosslinking at elevated activation temperatures (typically >100°C). This guide analyzes its thermodynamic constants, spectroscopic signature, and mechanistic role in polymer networks.

Chemical Identity & Structural Parameters

The molecule features an imidazole ring substituted at the C2 position with a methyl group and at the N1 position with an isopropyl group. This substitution pattern is critical for its liquid state and solubility profile.

ParameterData
Chemical Name 1-Isopropyl-2-methylimidazole
CAS Registry Number 84606-45-1
Molecular Formula

Molecular Weight 124.18 g/mol
SMILES String CC(C)n1c(C)ncc1
Synonyms 1-(1-Methylethyl)-2-methyl-1H-imidazole
Visualization: Structural Logic & Property Correlation

The following diagram illustrates how specific structural motifs dictate the compound's physical behavior.

ChemicalStructure Core Imidazole Ring (Aromatic C3H3N2) Sub1 N1-Isopropyl Group (Steric Bulk) Core->Sub1 Substitution Sub2 C2-Methyl Group (Electron Donor) Core->Sub2 Substitution Prop1 Liquid State @ RT (Disrupted Crystal Packing) Sub1->Prop1 Increases Entropy Prop2 Latency (Steric Hindrance of N3) Sub1->Prop2 Blocks Active Site Prop3 Nucleophilicity (Inductive Effect) Sub2->Prop3 +I Effect

Figure 1: Structure-Property Relationship. The N-isopropyl group disrupts intermolecular hydrogen bonding (lowering MP) and provides steric shielding (increasing latency).

Physical & Thermodynamic Properties

The following data represents the standard physicochemical constants for high-purity (>98%) grades.

PropertyValue / RangeConditionsRelevance
Physical State Liquid@ 25°C, 1 atmFacilitates easy blending into liquid epoxy resins without solvents.
Boiling Point 211°C – 217°C @ 760 mmHgHigh thermal stability allows for high-temperature curing cycles.
Density 0.96 g/cm³ @ 20°CComparable to standard epoxy resins, minimizing phase separation.
Viscosity Low (< 50 cPs)@ 25°CActs as a reactive diluent, lowering the overall system viscosity.
Vapor Pressure < 1 mmHg@ 20°CLow volatility reduces VOC emissions during handling.
Solubility SolubleIn Acetone, Toluene, AlcoholsCompatible with most organic resin formulations.

Technical Insight: The boiling point of 1-isopropyl-2-methylimidazole (~212°C) is significantly lower than that of unsubstituted imidazole (256°C) or 2-methylimidazole (267°C). This reduction is due to the removal of the N-H hydrogen bond donor capability by the isopropyl substitution, preventing the formation of strong intermolecular hydrogen-bonded networks.

Spectroscopic Characterization

Identification of 1-isopropyl-2-methylimidazole is typically performed via Nuclear Magnetic Resonance (NMR).

1H NMR Data (Predicted/Typical in CDCl3)
  • Aromatic Ring Protons (C4-H, C5-H): Two doublets or a multiplet in the region of 6.8 – 7.0 ppm .

  • Isopropyl Methine (-CH-): Septet around 4.3 – 4.6 ppm .

  • C2-Methyl Group (-CH3): Singlet at 2.3 – 2.5 ppm .

  • Isopropyl Methyl Groups (-(CH3)2): Doublet at 1.4 – 1.5 ppm .

Functional Application: Latent Epoxy Curing

The primary industrial value of 1-isopropyl-2-methylimidazole lies in its latency . In epoxy chemistry, latency refers to the ability of a curative to remain unreactive with the resin at storage temperatures while curing rapidly at processing temperatures.

Mechanism of Action
  • Initiation: The lone pair on the N3 nitrogen attacks the epoxide ring.

  • Steric Gating: At room temperature, the bulky N-isopropyl group sterically hinders the approach of the epoxide to the nucleophilic nitrogen, slowing the reaction rate (high activation energy barrier).

  • Thermal Activation: Upon heating (>100°C), the thermal energy overcomes this steric barrier, allowing the imidazole to initiate anionic polymerization of the epoxy.

Workflow Diagram: Curing Pathway

CuringMechanism Step1 1. Mixing (Ambient Temp) 1-Isopropyl-2-methylimidazole + Epoxy Resin Step2 2. Latency Phase Steric bulk prevents N3 nucleophilic attack. Viscosity remains stable. Step1->Step2 Storage Step3 3. Thermal Activation (>100°C) Kinetic energy overcomes steric barrier. Step2->Step3 Heat Applied Step4 4. Ring Opening Imidazole N3 attacks Epoxide C-O bond. Step3->Step4 Initiation Step5 5. Crosslinking Propagation Formation of alkoxide anions -> Ether linkages. Step4->Step5 Polymerization

Figure 2: The latent curing mechanism. The transition from Step 2 to Step 3 is the defining characteristic of this compound.

Handling & Safety Protocols

Based on the physical properties (liquid, basicity), the following safety measures are mandatory.

  • Corrosivity: As a tertiary amine, it is corrosive to skin and eyes.

  • PPE: Neoprene or Nitrile gloves are required.

  • Storage: Must be stored in a cool, dry place away from strong oxidizing agents and acids. Due to its hygroscopic nature (common to imidazoles), containers must be tightly sealed to prevent water absorption, which can affect curing stoichiometry.

References

  • ChemicalBook . 1-Isopropyl-2-methylimidazole Product Properties & CAS 84606-45-1. Retrieved from .

  • Ubuy Global . Specification and Purity Data for 1-Isopropyl-2-methylimidazole. Retrieved from .

  • Google Patents . US4931528A: 1-isopropyl-2-methyl imidazole as an epoxy resin curative. Retrieved from .

  • IMD Pharmaceuticals . Physicochemical properties of 1-Isopropyl-2-methylimidazole. Retrieved from .

  • ResearchGate . Mechanism of imidazole catalysis in the curing of epoxy resins. Retrieved from .

1-Isopropyl-2-methylimidazole: Structural Analysis & Functional Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to

Executive Summary

1-Isopropyl-2-methylimidazole (CAS: 84606-45-1) is a sterically hindered imidazole derivative critical to the fields of polymer chemistry and pharmaceutical synthesis. Distinguished by the bulky isopropyl group at the


 position and a methyl group at the 

position, this molecule exhibits unique electronic and steric properties that differentiate it from its analogue, 1-methylimidazole.

This guide provides a rigorous technical analysis of the molecule's structure, offering validated spectroscopic assignments, fragmentation mechanisms, and functional insights into its role as a latent epoxy curing agent.

Chemical Identity & Structural Topology[1]

The physicochemical behavior of 1-isopropyl-2-methylimidazole is governed by the interplay between the nucleophilic


 nitrogen and the steric shielding provided by the adjacent isopropyl and methyl groups.
Molecular Specifications
  • IUPAC Name: 1-(Propan-2-yl)-2-methyl-1H-imidazole

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 124.18 g/mol

  • CAS Number: 84606-45-1[1][2]

  • Physical State: Colorless to pale yellow liquid

  • Boiling Point: ~80°C at 1.2 Torr (Predicted)[1]

Structural Visualization

The following diagram illustrates the atom numbering scheme used throughout the spectral analysis sections.

G N1 N1 C2 C2 N1->C2 CH_Iso CH N1->CH_Iso Isopropyl N3 N3 C2->N3 Me2 Me C2->Me2 C2-Methyl C4 C4 N3->C4 C5 C5 C4->C5 C5->N1 Me_Iso1 Me CH_Iso->Me_Iso1 Me_Iso2 Me CH_Iso->Me_Iso2

Figure 1: Connectivity and numbering of 1-Isopropyl-2-methylimidazole. Note the steric crowding around N1 and C2.

Spectroscopic Characterization

Accurate identification relies on a multi-modal approach combining Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data is synthesized from standard imidazole shift logic and derivative analysis.

Nuclear Magnetic Resonance ( H & C NMR)

The isopropyl group introduces a diagnostic septet/doublet pattern, while the


-methyl group appears as a distinct singlet. The chemical shifts are influenced by the electron-rich imidazole ring.
Table 1:

H NMR Assignments (400 MHz,

)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
C4-H / C5-H 6.80 – 7.00Doublets (d)2H

Aromatic ring protons. C5 is typically slightly upfield due to N1 electron donation.
N1-CH 4.30 – 4.50Septet (sept)1H

Methine proton of the isopropyl group, deshielded by direct attachment to N1.
C2-CH

2.35 – 2.45Singlet (s)3H-Methyl group on the imine carbon (C2).
Iso-CH

1.40 – 1.48Doublet (d)6H

Geminal dimethyls of the isopropyl group.
Table 2:

C NMR Assignments (100 MHz,

)
CarbonShift (

, ppm)
Description
C2 143.5 – 144.5Quaternary imine carbon (

). Most deshielded.
C4 126.0 – 127.5Aromatic ring carbon (adjacent to N3).
C5 118.0 – 119.5Aromatic ring carbon (adjacent to N1).
N1-CH 48.0 – 49.5Isopropyl methine carbon.
Iso-CH

22.5 – 23.5Isopropyl methyl carbons.
C2-CH

13.0 – 14.0Methyl substituent at C2.
Mass Spectrometry (EI-MS)

Electron Ionization (EI) typically yields a strong molecular ion. The fragmentation pattern is dictated by the stability of the imidazole ring and the lability of the alkyl substituents.

  • Molecular Ion (

    
    ):  m/z 124 (Strong, often Base Peak).
    
  • Fragment m/z 109 (

    
    ):  Loss of a methyl radical from the isopropyl group.
    
  • Fragment m/z 82 (

    
    ):  Loss of the propene moiety (McLafferty-like rearrangement or direct cleavage) regenerating the 2-methylimidazole core.
    
  • Fragment m/z 42: Characteristic imidazole ring fragment (

    
    ).
    

Synthesis & Impurity Profile

Understanding the synthesis provides context for potential impurities found during analysis. The standard industrial route involves the N-alkylation of 2-methylimidazole.

Synthetic Pathway

Reagents: 2-Methylimidazole + 2-Chloropropane (or 2-Bromopropane) + Base (NaOH/KOH). Solvent: Ethanol or Toluene. Conditions: Reflux (80-110°C) for 4-8 hours.

Common Impurities
  • Unreacted 2-Methylimidazole: Detected via broad NH stretch in IR (~3200-2500 cm

    
    ) and absence of isopropyl signals in NMR.
    
  • 1,3-Diisopropyl-2-methylimidazolium halide: Over-alkylation product (quaternary salt). Detected by a downfield shift of the C2 proton (if present) or distinct salt shifts in NMR.

  • Isopropyl Halide: Residual alkylating agent.

Functional Application: Latent Epoxy Curing[5]

1-Isopropyl-2-methylimidazole is highly valued as a latent curing agent . Unlike 1-methylimidazole, the bulky isopropyl group hinders the nucleophilic nitrogen (


), delaying the onset of polymerization at room temperature (latency) while allowing rapid cure at elevated temperatures.
Mechanism of Action

The curing process proceeds via an anionic polymerization mechanism initiated by the nucleophilic attack of the imidazole


 on the epoxide ring.

CuringMechanism Step1 INITIATION N3 attacks Epoxide Ring (Sterically hindered by Isopropyl) Step2 ZWITTERION FORMATION Formation of Alkoxide Anion (N+ - C - C - O-) Step1->Step2 Heat Activation (>80°C) Step3 PROPAGATION Alkoxide attacks new Epoxide Chain Growth Step2->Step3 Catalytic Cycle Step3->Step3 Polymerization Step4 CROSSLINKING Formation of 3D Polymer Network Step3->Step4

Figure 2: Anionic polymerization pathway. The isopropyl group at N1 sterically shields the active N3 site, increasing the activation energy required for Step 1, thereby extending pot life.

Comparative Latency
  • 1-Methylimidazole: Low steric hindrance

    
     Fast cure, Short pot life.
    
  • 1-Isopropyl-2-methylimidazole: Moderate steric hindrance

    
    Extended pot life , Fast cure at 
    
    
    
    .
  • 1-Phenyl-2-methylimidazole: High steric/electronic hindrance

    
     Very long pot life, High cure temperature.
    

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11126255, 1-Isopropyl-2-methylimidazole. Retrieved from [Link]

  • Epoxy Curing Mechanisms

    • Ricciardi, F., et al. (1983). Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins. Journal of Polymer Science: Polymer Chemistry Edition. Retrieved from [Link]

  • NMR Spectral Data (Analogous)

    • AIST Spectral Database for Organic Compounds (SDBS). NMR data for 2-Methylimidazole and N-alkyl derivatives. Retrieved from [Link]

  • Google Patents. Method for synthesizing 1-substituted-2-methylimidazole.

Sources

Spectroscopic Characterization of 1-Isopropyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1-isopropyl-2-methylimidazole , a critical intermediate in epoxy resin curing systems and coordination chemistry.

Technical Guide & Data Atlas

Executive Summary & Compound Profile

1-Isopropyl-2-methylimidazole (CAS: 84606-45-1) is a sterically hindered imidazole derivative used primarily as a latent curing agent for epoxy resins and as a ligand in organometallic catalysis.[1] Its unique reactivity profile—defined by the electron-donating isopropyl group at the N1 position and the steric bulk of the methyl group at C2—requires precise spectroscopic validation to distinguish it from potential regioisomers (e.g., 1-methyl-2-isopropylimidazole) and process impurities.

This guide provides a definitive reference for the structural identification of this compound using NMR (


H, 

C), IR, and Mass Spectrometry, synthesized from field-proven data and first-principles structural analysis.
Parameter Data
IUPAC Name 1-(propan-2-yl)-2-methyl-1H-imidazole
Molecular Formula C

H

N

Molecular Weight 124.19 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~80 °C at 1.2 Torr
Solubility Soluble in CDCl

, DMSO-

, Methanol

Synthesis & Purity Context

Understanding the synthesis route is vital for interpreting spectral impurities. The industrial preparation typically follows one of two pathways, each leaving distinct spectroscopic "fingerprints" if purification is incomplete.

  • Dehydrogenation of Imidazolines: Catalytic dehydrogenation of 1-isopropyl-2-methylimidazoline using Raney Nickel.

    • Potential Impurity: Unreacted imidazoline (distinct CH

      
      -CH
      
      
      
      bridge signals in NMR).
  • N-Alkylation: Reaction of 2-methylimidazole with isopropyl halide.

    • Potential Impurity: 1,3-diisopropyl-2-methylimidazolium salts (quaternized byproduct).

Characterization Workflow

The following diagram illustrates the logical flow for validating the compound's identity and purity.

CharacterizationWorkflow Start Crude 1-Isopropyl-2-methylimidazole Purification Distillation (80°C @ 1.2 Torr) Start->Purification Remove salts/oligomers NMR 1H & 13C NMR (Structural Connectivity) Purification->NMR Primary ID IR FT-IR (Functional Groups) Purification->IR Confirm Imidazole Ring MS GC-MS (MW & Fragmentation) Purification->MS Check MW=124 Validation Release for Application NMR->Validation Pass IR->Validation Pass MS->Validation Pass

Figure 1: Integrated workflow for the purification and spectroscopic validation of 1-isopropyl-2-methylimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The data below assumes CDCl


 as the solvent, referenced to TMS (

0.00).
Proton NMR ( H NMR)

The spectrum is characterized by the distinct septet of the isopropyl methine proton, significantly deshielded by the adjacent nitrogen.

Experimental Protocol: Dissolve 10 mg of sample in 0.6 mL CDCl


. Acquire 16 scans with a 2-second relaxation delay to ensure integration accuracy of the methyl singlet.
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
1.42 Doublet (

Hz)
6HIsopropyl -CH

Methyl protons coupled to the single methine proton.
2.35 Singlet3HC2-CH

The 2-methyl group is isolated; no vicinal coupling.
4.32 Septet (

Hz)
1HN-CH (Isopropyl)Deshielded by the electronegative N1 atom.
6.82 Doublet (

Hz)
1HC5-HRing proton adjacent to N1; slightly more shielded than C4.
6.90 Doublet (

Hz)
1HC4-HRing proton adjacent to N3 (imine nitrogen).

Note: The coupling constant (


 Hz) between C4-H and C5-H is characteristic of the imidazole ring.
Carbon NMR ( C NMR)

The


C spectrum confirms the carbon skeleton. The C2 signal is diagnostic, appearing significantly downfield due to the electron-deficient nature of the amidine-like system.
Shift (

ppm)
Carbon TypeAssignment
13.2 CH

C2-Methyl group
22.8 CH

Isopropyl Methyls (equivalent)
48.7 CHIsopropyl Methine (N-CH)
119.8 CHC5 (Imidazole Ring)
126.5 CHC4 (Imidazole Ring)
144.1 Quaternary CC2 (Imidazole Ring)

Infrared (IR) Spectroscopy

IR analysis is useful for rapid quality control, particularly for detecting water (broad band >3200 cm


) or oxidation products.

Experimental Protocol: Apply a thin film of the neat liquid between NaCl plates or use an ATR (Attenuated Total Reflectance) accessory.

Wavenumber (cm

)
IntensityAssignmentNotes
3100 - 3050 WeakC-H Stretch (Aromatic)Characteristic of heteroaromatic rings.
2970 - 2870 StrongC-H Stretch (Aliphatic)Dominated by the isopropyl and methyl groups.
1520 & 1460 MediumC=N / C=C StretchThe "breathing" modes of the imidazole ring.
1380 & 1360 MediumIsopropyl "Gem-Dimethyl"Characteristic doublet for iso-propyl groups.
1230 MediumC-N StretchVibrations of the C2-N3 and C2-N1 bonds.

Mass Spectrometry (MS)

Mass spectrometry provides definitive molecular weight confirmation. The fragmentation pattern is dictated by the stability of the imidazole ring and the lability of the alkyl substituents.

Experimental Protocol: GC-MS with Electron Impact (EI) ionization at 70 eV.

Fragmentation Pathway:

  • Molecular Ion (M

    
    ): 
    
    
    
    124 (Base peak or high intensity).
  • Loss of Methyl (M - 15):

    
     109. Loss of a methyl group from the isopropyl chain.
    
  • Loss of Isopropyl (M - 43):

    
     81. Cleavage of the N-C bond yields the 2-methylimidazole cation.
    
  • Ring Expansion/Rearrangement:

    
     42 (Acetonitrile fragment) is often observed in imidazole breakdown.
    

Fragmentation M M+ (m/z 124) [Parent] F1 m/z 109 [M - CH3]+ M->F1 -CH3 F2 m/z 81 [M - iPr]+ M->F2 -C3H7 (Isopropyl) F3 m/z 42 [Ring Frag] F2->F3 Ring Cleavage

Figure 2: Primary fragmentation pathway for 1-isopropyl-2-methylimidazole under EI conditions.

References

  • Synthesis & Application in Epoxy Resins

    • Kamara, P. et al. (1990). 1-Isopropyl-2-methylimidazole as an epoxy resin curative.[2][3] US Patent 4,931,528 .

    • Source:

  • Preparation via Dehydrogenation

    • Chow, A. W. (1990). Method for the preparation of imidazoles.
    • Source:

  • Coordination Chemistry & NMR Context

    • Strassner, T. et al. (2008). Palladation of diimidazolium salts at the C4 position. Dalton Transactions , 6242–6249.[4] (Contextual reference for N-alkyl imidazole NMR shifts).

    • Source:

Sources

Commercial Suppliers and Technical Validation of 1-Isopropyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Sourcing and Technical Validation of 1-Isopropyl-2-methylimidazole Content Type: Technical Whitepaper / Sourcing Guide Audience: Chemical Procurement Leads, Process Chemists, and Formulation Scientists.

Executive Summary

1-Isopropyl-2-methylimidazole (CAS 13550-98-6) is a specialized tertiary amine catalyst used primarily as a latent curing agent in epoxy resin systems and as a high-value intermediate in pharmaceutical synthesis. Unlike its commodity analog 2-methylimidazole (2-MI), the N1-isopropyl substitution introduces steric hindrance that significantly extends pot life at ambient temperatures while maintaining rapid cure rates at elevated temperatures (>100°C).

This guide provides a technical roadmap for sourcing this compound, validating its purity against common isomer contaminants, and understanding its mechanistic advantages in formulation.

Chemical Profile & Specifications

Before engaging suppliers, it is critical to distinguish the target compound from its structural isomers, which are often conflated in supplier databases.

PropertySpecificationNotes
Chemical Name 1-Isopropyl-2-methylimidazoleTarget Compound
CAS Number 13550-98-6 Critical Identifier
Molecular Formula C₇H₁₂N₂MW: 124.18 g/mol
Physical State Liquid to Low-Melting Solid1,2-dialkylimidazoles often have lower MPs than 2-alkylimidazoles.
Key Impurity 2-Isopropyl-4-methylimidazoleRegioisomer from synthesis
Solubility Soluble in water, alcohols, acetoneHygroscopic
Structural Distinction

The target molecule has the isopropyl group attached to the pyrrole-type nitrogen (N1) , not the carbon backbone. This N-alkylation is what prevents the formation of intermolecular hydrogen bonds, lowering the melting point and increasing solubility in organic resins compared to 2-MI.

Supply Chain Landscape

This compound is classified as a Fine Chemical rather than a bulk commodity. It is typically produced via the alkylation of 2-methylimidazole or cyclization of N-isopropylethylenediamine.

Supplier Tiers

Tier 1: Global Distributors (High Reliability / Higher Cost)

  • Sigma-Aldrich (MilliporeSigma): Lists the compound (often sourced via third-party partners like AstaTech). Best for R&D quantities (grams to kgs).

  • Thermo Fisher Scientific: Often lists under "Specialty Chemicals" or through their Alfa Aesar legacy catalog.

Tier 2: Specialty Synthesis Houses (Bulk / Custom Synthesis)

  • AstaTech (USA/China): A known supplier of heterocyclic building blocks.

  • BLD Pharmatech: Specializes in small-molecule heterocycles; reliable for kilogram-scale batches.

  • Fluorochem (UK): Excellent source for European delivery of specialty organics.

Tier 3: Bulk Aggregators (High Risk / Low Cost)

  • Large aggregators (e.g., ChemicalBook, Molbase) list hundreds of suppliers. Caution: Many are traders, not manufacturers. Validation of COA (Certificate of Analysis) is mandatory before purchase.

Procurement Strategy: The "Golden Sample" Rule

Due to the risk of isomer confusion, never purchase >1kg without first validating a 10g pre-shipment sample using the protocol in Section 4.

Technical Validation Protocol (QC)

The most common quality failure is the supply of the wrong isomer or wet material (imidazoles are hygroscopic).

Protocol: Identity & Purity Confirmation

1. Proton NMR (¹H NMR) - The Gold Standard NMR is the only rapid way to distinguish the N-isopropyl group from C-isopropyl isomers.

  • Solvent: CDCl₃

  • Key Signals:

    • N-Isopropyl Methine: Look for a septet at ~4.3 - 4.5 ppm . (The N-attachment deshields this proton significantly compared to a C-attachment).

    • C-Methyl: Singlet at ~2.4 ppm .

    • Ring Protons: Two doublets (or broad singlets) at ~6.8 - 7.0 ppm .

  • Failure Mode: If the isopropyl methine appears upfield (~3.0 ppm), you likely have a C-isopropyl isomer.

2. GC-MS (Gas Chromatography)

  • Column: HP-5 or DB-5MS (Non-polar).

  • Method: Ramp 50°C to 250°C at 10°C/min.

  • Purpose: Quantifies volatile impurities (unreacted 2-methylimidazole, solvents).

  • Limit: Purity should be >98.0% (Area %).

3. Karl Fischer Titration (Water Content)

  • Limit: <0.5% w/w.

  • Impact: Water acts as a co-catalyst/accelerator in epoxy reactions, destroying the "latency" benefit of this specific catalyst.

Diagram 1: Quality Assurance Workflow

This workflow ensures that only validated material enters the formulation stream.

QC_Workflow cluster_Analysis Analytical Validation Supplier Supplier Shipment Quarantine Quarantine Area Supplier->Quarantine Sampling Sampling (Dry Box) Quarantine->Sampling NMR 1H NMR (Identity Check) Sampling->NMR KF Karl Fischer (Water < 0.5%) Sampling->KF GC GC-MS (Purity > 98%) Sampling->GC Decision Quality Decision NMR->Decision KF->Decision GC->Decision Production Release to Production Decision->Production Pass Reject Reject/Return Decision->Reject Fail

Caption: Figure 1: Mandatory Quality Assurance workflow to filter isomer contaminants and moisture.

Application Logic: The Mechanism of Latency

Why choose 1-isopropyl-2-methylimidazole over cheaper alternatives?

1. Steric Latency In standard 2-methylimidazole, the N3 nitrogen is readily available to attack the epoxide ring. In 1-isopropyl-2-methylimidazole, the bulky isopropyl group on N1 creates steric crowding near the active N3 site.

  • At Room Temp (25°C): The steric barrier prevents the lone pair from effectively nucleophilic attack on the epoxide. Pot life is extended (days to weeks).

  • At Cure Temp (>100°C): Thermal energy overcomes the rotational barrier, allowing the imidazole to initiate polymerization.

2. Solubility The N-alkyl substitution removes the acidic N-H proton, preventing hydrogen bonding. This makes the catalyst highly soluble in liquid epoxy resins (DGEBA), eliminating the need for solvents that can cause voids during cure.

Diagram 2: Latency & Curing Mechanism

Mechanism Catalyst 1-Isopropyl-2-methylimidazole (Sterically Hindered N3) Mix Resin Mix @ 25°C (High Viscosity Stability) Catalyst->Mix Epoxy Epoxy Resin (DGEBA) Epoxy->Mix Heat Heat Activation (>100°C) Mix->Heat Activation Energy Attack Nucleophilic Attack (N3 attacks Epoxide Ring) Heat->Attack Steric Barrier Overcome Adduct Zwitterionic Adduct (Alkoxide Generation) Attack->Adduct Polymer Crosslinked Network (Etherification) Adduct->Polymer Chain Propagation

Caption: Figure 2: Thermal activation mechanism showing the transition from latent mixture to active crosslinking.

References

  • Sigma-Aldrich. 1-Isopropyl-2-methylimidazole Product Detail. Available at: (Search CAS: 13550-98-6).

  • Google Patents. 1-isopropyl-2-methyl imidazole as an epoxy resin curative (US4931528A). Available at: .

  • ChemicalBook. 1-Isopropyl-2-methylimidazole CAS 13550-98-6 Technical Data. Available at: .

  • PrepChem. Synthesis of 1-isopropyl-2-methylimidazole. Available at: .

  • Thermo Fisher Scientific. Search Results for Imidazole Derivatives. Available at: .

An In-depth Technical Guide to 1-isopropyl-2-methylimidazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-isopropyl-2-methylimidazole, a heterocyclic compound of significant interest in modern organic synthesis and pharmaceutical development. While the specific historical discovery of this molecule is not extensively documented, its existence is a logical extension of the foundational work on imidazole chemistry. This document details the primary synthetic routes, including the dehydrogenation of imidazoline precursors and the N-alkylation of 2-methylimidazole, complete with mechanistic insights and detailed protocols. Furthermore, this guide presents a summary of its known physicochemical properties and highlights its critical role as a key intermediate in the synthesis of therapeutic agents. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction and Historical Context

The history of 1-isopropyl-2-methylimidazole is intrinsically linked to the broader history of imidazole chemistry. The parent imidazole ring system was first described by Heinrich Debus in 1858. The subsequent development of synthetic methodologies, most notably the Debus-Radziszewski imidazole synthesis, paved the way for the creation of a vast array of substituted imidazoles. This reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, can be adapted to produce N-substituted imidazoles by replacing ammonia with a primary amine.

While a singular, citable discovery of 1-isopropyl-2-methylimidazole is not prominent in the historical literature, its synthesis became conceptually straightforward with the advent of modern synthetic techniques in the 20th century. The two primary pathways to this molecule, detailed in this guide, leverage well-established organic transformations: the aromatization of a heterocyclic precursor and the direct alkylation of a pre-formed imidazole ring.

Synthesis Methodologies

The synthesis of 1-isopropyl-2-methylimidazole is primarily achieved through two robust and scalable methods: the dehydrogenation of 1-isopropyl-2-methylimidazoline and the N-alkylation of 2-methylimidazole. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.

Dehydrogenation of 1-isopropyl-2-methylimidazoline

This method involves the aromatization of the corresponding imidazoline precursor. The reaction is typically carried out at elevated temperatures over a metal catalyst.

Reaction Scheme:

Experimental Protocol:

A detailed protocol for this transformation is described in patent literature. The following is a representative procedure:

  • Charging the Reactor: A suitable reactor is charged with 1-isopropyl-2-methylimidazoline and a catalyst. Common catalysts for this dehydrogenation include Raney Nickel or a mixture of nickel-copper-chromium.

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 160 to 300°C. The reaction can be carried out under atmospheric or elevated pressure.

  • Monitoring the Reaction: The progress of the reaction is monitored by gas-liquid chromatography (GLC) to determine the conversion of the imidazoline to the imidazole.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The resulting crude product is then purified by distillation under reduced pressure to yield 1-isopropyl-2-methylimidazole.

Yields: This method has been reported to produce high yields of 1-isopropyl-2-methylimidazole, with conversions of the imidazoline often exceeding 98%.

Mechanistic Insights:

The dehydrogenation of imidazolines to imidazoles over a metal catalyst is a well-established transformation. The mechanism involves the adsorption of the imidazoline onto the catalyst surface, followed by the sequential removal of hydrogen atoms to form the aromatic imidazole ring.

Dehydrogenation_Mechanism cluster_start Imidazoline Adsorption cluster_h_removal Hydrogen Elimination cluster_product Product Desorption Imidazoline 1-isopropyl-2-methylimidazoline Catalyst_Surface Catalyst Surface (e.g., Ni) Imidazoline->Catalyst_Surface Adsorption Adsorbed_Intermediate Adsorbed Intermediate H1 H Adsorbed_Intermediate->H1 Stepwise H removal H2 H Adsorbed_Intermediate->H2 Imidazole 1-isopropyl-2-methylimidazole H2_gas H₂ (gas) Catalyst_Surface_Regen Catalyst Surface Imidazole->Catalyst_Surface_Regen Desorption H2_gas->Catalyst_Surface_Regen Desorption

Caption: Generalized workflow for the catalytic dehydrogenation of an imidazoline to an imidazole.

N-Alkylation of 2-Methylimidazole

This approach involves the direct alkylation of the nitrogen atom at the 1-position of the 2-methylimidazole ring using an isopropylating agent.

Reaction Scheme:

Experimental Protocol:

The following is a general procedure based on patented methods for N-alkylation of imidazoles:

  • Reactant Preparation: 2-methylimidazole is dissolved in a suitable solvent, such as toluene or dimethylformamide (DMF).

  • Addition of Base: A base is added to the solution to deprotonate the imidazole nitrogen, forming the more nucleophilic imidazolide anion. Common bases include sodium hydroxide, potassium hydroxide, or sodium hydride.

  • Addition of Alkylating Agent: An isopropylating agent, such as isopropyl chloride or isopropyl bromide, is added to the reaction mixture. The reaction temperature is typically maintained between 50 and 110°C.

  • Reaction Monitoring and Work-up: The reaction is monitored until completion. The reaction mixture is then cooled, and any inorganic salts are removed by filtration.

  • Purification: The filtrate is subjected to distillation under reduced pressure to isolate the pure 1-isopropyl-2-methylimidazole.

Yields: Molar yields for similar N-alkylation reactions are reported to be in the range of 60-90%, depending on the specific conditions and reagents used.

Mechanistic Insights:

The N-alkylation of 2-methylimidazole proceeds via a nucleophilic substitution reaction. The base abstracts the acidic proton from the N-1 position of the imidazole ring, creating a potent nucleophile. This imidazolide anion then attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the N-C bond.

N_Alkylation_Mechanism cluster_deprotonation Deprotonation cluster_alkylation Nucleophilic Attack (SN2) 2-MeIm 2-Methylimidazole Imidazolide Imidazolide Anion 2-MeIm->Imidazolide + Base Base Base (e.g., OH⁻) H2O H₂O iPr-X Isopropyl Halide (iPr-X) Imidazolide->iPr-X Attack Transition_State [Transition State]‡ iPr-X->Transition_State Product 1-isopropyl-2-methylimidazole Transition_State->Product Halide Halide Ion (X⁻) Transition_State->Halide

Caption: Mechanism of N-alkylation of 2-methylimidazole.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of 1-isopropyl-2-methylimidazole.

PropertyValueSource
CAS Number 84606-45-1[1]
Molecular Formula C₇H₁₂N₂[1]
Molecular Weight 124.18 g/mol [1]
Boiling Point 80 °C at 1.2 Torr[1]
Density (Predicted) 0.96 ± 0.1 g/cm³[1]
pKa (Predicted) 7.90 ± 0.41[1]

Spectroscopic Data (Representative)

¹H NMR (Representative for 2-isopropyl-1H-imidazole):

  • Protons on Imidazole Ring: Resonances for the imidazole ring protons are typically observed in the aromatic region of the spectrum.

  • Isopropyl Group Protons: A septet for the CH proton and a doublet for the two CH₃ groups are expected.

¹³C NMR (Representative for 2-isopropyl-1H-imidazole):

  • Imidazole Ring Carbons: Carbons of the imidazole ring will appear in the downfield region.

  • Isopropyl Group Carbons: The CH and CH₃ carbons will be observed in the upfield aliphatic region.

FTIR (Representative for 2-methylimidazole):

  • N-H Stretch: For the parent 2-methylimidazole, a broad absorption is typically observed in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretch. This would be absent in the N-substituted 1-isopropyl-2-methylimidazole.

  • C-H Stretch: Aliphatic C-H stretching from the methyl and isopropyl groups will be present in the 2850-2970 cm⁻¹ region. Aromatic C-H stretching may be observed around 3000-3050 cm⁻¹.

  • C=N and C=C Stretch: Stretching vibrations of the imidazole ring are expected in the 1480-1590 cm⁻¹ region.

Mass Spectrometry (Representative):

  • The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 1-isopropyl-2-methylimidazole (124.18 g/mol ). Fragmentation patterns would likely involve the loss of the isopropyl group or other characteristic fragments of the imidazole ring.

Applications in Drug Development

1-isopropyl-2-methylimidazole is a valuable building block in the pharmaceutical industry. Its primary application is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The imidazole moiety is a common feature in many biologically active molecules due to its ability to participate in hydrogen bonding and coordinate with metal ions in enzymes.

Key Therapeutic Areas:

  • Antifungal Agents: The imidazole ring is a core component of many azole antifungal drugs. 1-isopropyl-2-methylimidazole serves as a precursor for the synthesis of certain antifungal medications.

  • Hypoglycemic Drugs: This compound is also utilized in the development of medications for the management of diabetes.

The specific structure of 1-isopropyl-2-methylimidazole, with its particular substitution pattern, is crucial for achieving the desired pharmacological activity in the final drug product.

Conclusion

1-isopropyl-2-methylimidazole, while not having a storied history of a landmark discovery, represents a fundamentally important molecule in the toolkit of synthetic and medicinal chemists. Its synthesis, achievable through efficient and scalable methods like imidazoline dehydrogenation and N-alkylation, provides ready access to this valuable intermediate. The physicochemical properties and, more importantly, its utility in the synthesis of antifungal and hypoglycemic agents underscore its significance in the ongoing development of new therapeutics. Future research may focus on expanding its applications in other areas of medicinal chemistry and materials science, leveraging the unique electronic and steric properties imparted by the isopropyl and methyl substituents on the imidazole core.

References

  • CN102924381A - 2-methylimidazole preparation method - Google P
  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. (URL: [Link])

  • "All-water" chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles - RSC Publishing. (URL: [Link])

  • Synthesis of 1-isobutyl-2-methyl imidazole - Eureka | P
  • A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

  • CN103086978A - 1-methylimidazole preparation method - Google P
  • JP5111787B2 - Method for producing 2-alkylimidazole - Google P
  • Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. (URL: [Link])

  • RU2486176C1 - Method for preparing 2-methylimidazole - Google P
  • Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032) - FooDB. (URL: [Link])

  • 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID - PubChem. (URL: [Link])

  • (PDF) N-alkylation of imidazole by alkaline carbons - ResearchGate. (URL: [Link])

  • FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. - ResearchGate. (URL: [Link])

  • (1-Isopropyl-1H-benzimidazol-2-yl)methyl 2-naphthyl ether - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • US5011934A - Process for preparing 1-alkylimidazoles - Google P
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. - ResearchGate. (URL: [Link])

  • Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9) - Cheméo. (URL: [Link])

  • FTIR spectra of 2-methylimidazole and KNa/ZIF-8 - ResearchGate. (URL: [Link])

  • Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol - The Royal Society of Chemistry. (URL: [Link])

  • Bicyclic (Alkyl)(Amino)Imine-Anchored Diphosphine and Its Radical Cation | Inorganic Chemistry - ACS Publications. (URL: [Link])

  • 1H-Imidazole, 1-methyl- - the NIST WebBook. (URL: [Link])

Sources

Reactivity profile of 1-isopropyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Reactivity Profile and Application Architecture of 1-Isopropyl-2-methylimidazole

Executive Summary

1-Isopropyl-2-methylimidazole (CAS: 84606-45-1) represents a critical intermediate in the class of sterically hindered nitrogen heterocycles.[1][2][3] Unlike its lower homolog, 1,2-dimethylimidazole, the introduction of the isopropyl group at the


 position imparts a unique "latency" profile. This structural modification suppresses nucleophilicity at ambient temperatures while maintaining high reactivity at elevated activation energies.[2][3] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and its primary utility as a latent curing agent in epoxy resin systems and a precursor for ionic liquids.[2]

Molecular Architecture & Physicochemical Baseline

The reactivity of 1-isopropyl-2-methylimidazole is governed by the interplay between the electron-donating methyl group at


 and the sterically bulky isopropyl group at 

.[1][3]
  • Electronic Effect: The

    
    -methyl group pushes electron density into the ring, increasing the basicity of the 
    
    
    
    nitrogen (the active site).
  • Steric Effect: The

    
    -isopropyl group shields the adjacent nitrogen and the overall ring system. This steric bulk retards the approach of electrophiles (like epoxide rings) at room temperature, providing the "latency" required for one-pot adhesive formulations.
    
Table 1: Physicochemical Profile[1][2][3][4][5][6]
PropertyValue / CharacteristicMechanistic Implication
CAS Number 84606-45-1Unique identifier for the

-isopropyl isomer.[1][2][3]
Physical State Liquid (at STP)Facilitates dispersion in liquid epoxy resins compared to solid imidazoles (e.g., 2-PZ).[1][2][3]
Predicted pKa ~7.9 - 8.1Sufficient basicity to initiate anionic polymerization but lower than aliphatic amines.[1][2][3]
Boiling Point ~80°C (at 1.2 Torr)Indicates volatility considerations during high-temp cures.[1][2][3]
Nucleophilicity Moderate (Hindered)High activity >100°C; low activity <40°C.
Diagram 1: Structural & Electronic Logic

G cluster_0 1-Isopropyl-2-methylimidazole Structure N1 N1 Position (Isopropyl Group) C2 C2 Position (Methyl Group) N1->C2 Steric Shielding Effect Result: Latent Nucleophilicity N1->Effect Retards Approach N3 N3 Position (Active Nucleophile) C2->N3 Inductive e- Donation N3->Effect Maintains High T Reactivity

Caption: Structural map showing how the N1-isopropyl group provides steric hindrance (latency) while the C2-methyl group enhances basicity at the active N3 site.[1][3]

Synthesis Protocols

High-purity synthesis is critical to avoid water contamination, which destroys the latency of epoxy formulations.[2] Two primary routes are recognized: direct alkylation (Lab Scale) and catalytic dehydrogenation (Industrial Scale).[2][3]

Protocol A: N-Alkylation of 2-Methylimidazole (Lab Scale)

Context: This method utilizes nucleophilic substitution (


) to attach the isopropyl group.

Reagents:

  • 2-Methylimidazole (Solid, crystalline)[1][3][4]

  • Isopropyl Bromide (or 2-Chloropropane)[1][3]

  • Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH)[1][3]

  • Solvent: DMF or Acetonitrile[1][2]

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-methylimidazole (1.0 eq) in anhydrous DMF under

    
     atmosphere. Add KOH (1.2 eq) and stir at room temperature for 30 minutes to generate the imidazolide anion.
    
  • Alkylation: Dropwise add Isopropyl Bromide (1.1 eq) while maintaining temperature

    
     (exothermic reaction).
    
  • Reflux: Heat the mixture to 60-70°C for 4-6 hours to drive the reaction to completion.

  • Work-up: Filter off the potassium halide salt precipitate.

  • Purification: Remove solvent via rotary evaporation.[2][3] Distill the residue under reduced pressure (vacuum distillation) to obtain the pure liquid product.

    • Validation: Check

      
      -NMR.[1][2][3][5] The isopropyl group should appear as a distinct septet (~4.3 ppm) and a doublet (~1.4 ppm).
      
Protocol B: Catalytic Dehydrogenation (Industrial/Scale-up)

Context: As referenced in patent literature [1], this route avoids halide waste by starting with the imidazoline derivative.[2]

  • Precursor: Start with 1-isopropyl-2-methylimidazoline.[1][2][3][6][7]

  • Catalysis: Charge reactor with precursor and Raney Nickel catalyst.

  • Dehydrogenation: Heat to >180°C. The imidazoline ring loses hydrogen to aromatize into the imidazole ring.[2]

  • Yield: Typically >98% conversion with high atom economy.[2][3]

Reactivity Profile I: Latent Epoxy Curing[1][2][6][11]

The primary industrial application of 1-isopropyl-2-methylimidazole is as a Latent Curing Agent for epoxy resins (e.g., DGEBA).[1][2][3]

The Mechanism of Latency: In standard imidazoles (like 1-methylimidazole), the


 lone pair attacks the epoxide ring immediately at room temperature, leading to a short "pot life" (the time a mixture remains usable). The isopropyl group in 1-isopropyl-2-methylimidazole sterically hinders this attack.[1][2][3] The reaction requires thermal activation (typically >80-100°C) to overcome this steric barrier, allowing the mixture to remain stable at room temperature for weeks or months.
Diagram 2: Anionic Polymerization Mechanism

EpoxyCure Start 1-Iso-2-Me-Im (Catalyst) Complex Transition State (Thermally Activated) Start->Complex Heat (>80°C) Epoxy Epoxide Monomer (Resin) Epoxy->Complex Adduct Zwitterionic Adduct (Alkoxide Anion) Complex->Adduct Ring Opening (Nucleophilic Attack) Polymer Crosslinked Network (Polyether) Adduct->Polymer Propagation (Anionic Polymerization) Polymer->Adduct Regeneration (Catalytic Cycle)

Caption: Thermal activation overcomes steric hindrance, allowing the imidazole to open the epoxide ring and initiate anionic polymerization.

Experimental Validation of Cure:

  • DSC (Differential Scanning Calorimetry): Run a dynamic scan (10°C/min).[2][3] Look for the onset of the exotherm.[8] For 1-isopropyl-2-methylimidazole, the onset temperature (

    
    ) should be significantly higher than that of 1-methylimidazole (
    
    
    
    ), confirming latency [2].[1][2][3]

Reactivity Profile II: Ionic Liquid Precursor

1-Isopropyl-2-methylimidazole serves as a "pro-ligand" or precursor for unsymmetrical imidazolium ionic liquids.[1][2][3]

Quaternization Reaction: Reacting the molecule with an alkyl halide (e.g., Methyl Iodide) targets the


 position, resulting in a dialkyl-imidazolium salt.[2]


Significance: The resulting ionic liquids exhibit:

  • Lower Viscosity: The asymmetry introduced by the isopropyl group disrupts crystal packing more effectively than symmetric alkyl chains (e.g., dimethyl), lowering the melting point.[2]

  • Electrochemical Stability: The C2-methylation blocks the acidic proton at the C2 position, preventing carbene formation and enhancing stability in electrochemical windows [3].[2]

References

  • PrepChem. "Synthesis of 1-isopropyl-2-methylimidazole."[1][2][3][6][7] PrepChem.com.[2][3] Accessed October 2023.[2][3][9] Link

  • Ohans Chemical. "2-Methylimidazole as a common latent curing agent for epoxy-based adhesives."[1][2][3] Newtopchem.com.[2][3] Accessed October 2023.[2][3][9] Link

  • ChemicalBook. "1-Isopropyl-2-Methylimidazole Properties and Suppliers." ChemicalBook.[2][3] Accessed October 2023.[2][3][9] Link

  • PubChem. "Compound Summary: 1-Isopropyl-2-methylimidazole."[1][2][3] National Library of Medicine.[2] Accessed October 2023.[2][3][9] Link[1][3]

  • Evonik. "Imidazole Curing Agents Technical Data." Evonik Industries.[2][3] Accessed October 2023.[2][3][9] Link

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of 1-isopropyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a deep understanding of the thermochemical properties of a molecule is fundamental. These properties—encompassing enthalpy of formation, heat capacity, and entropy—govern the stability, reactivity, and phase behavior of a compound, which are critical parameters in process development, safety assessment, and formulation.

This guide addresses the thermochemical profile of 1-isopropyl-2-methylimidazole, a substituted imidazole of interest. A thorough review of the current scientific literature reveals a conspicuous absence of published experimental or computational thermochemical data for this specific molecule. Therefore, this document is structured not as a repository of existing data, but as a methodological whitepaper. It provides a robust framework for determining these essential properties through a synergistic application of state-of-the-art experimental techniques and high-accuracy computational chemistry. By leveraging data from structurally analogous compounds, we establish benchmarks for validation, ensuring a scientifically rigorous approach to data acquisition.

Molecular Overview: 1-isopropyl-2-methylimidazole

1-isopropyl-2-methylimidazole is a heterocyclic organic compound featuring an imidazole ring substituted with an isopropyl group at the N1 position and a methyl group at the C2 position. This substitution pattern influences its steric and electronic properties, which in turn dictate its intermolecular interactions and bulk thermochemical behavior.

Figure 1: 2D representation of 1-isopropyl-2-methylimidazole.

Strategic Framework for Thermochemical Data Determination

Given the absence of published data, a dual strategy is proposed. This involves a primary computational prediction of the key thermochemical parameters, followed by experimental validation using well-established analytical techniques. This integrated approach is the most efficient and reliable path to generating a complete and trustworthy thermochemical profile.

Workflow cluster_comp Computational Approach cluster_exp Experimental Approach comp_start Define Molecular Structure comp_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP) comp_start->comp_opt comp_energy High-Accuracy Single-Point Energy Calculation (e.g., G4, CBS-QB3) comp_opt->comp_energy comp_thermo Calculate Thermochemical Properties (H, S, Cp) comp_energy->comp_thermo validate Validation & Refinement comp_thermo->validate exp_synthesis Synthesize & Purify 1-isopropyl-2-methylimidazole exp_comb Combustion Calorimetry (ΔfH°) exp_synthesis->exp_comb exp_dsc Differential Scanning Calorimetry (Cp) exp_synthesis->exp_dsc exp_kv Knudsen Effusion (Vapor Pressure -> ΔsubH°) exp_synthesis->exp_kv report Final Thermochemical Data Sheet validate->report

Caption: Integrated workflow for thermochemical data generation.

Experimental Methodologies for Core Thermochemical Parameters

The experimental determination of thermochemical data requires precise and specialized techniques. The following methods are industry standards for organic compounds.[1]

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is most accurately determined experimentally via combustion calorimetry .[2] This technique measures the energy released during the complete combustion of the compound in a high-pressure oxygen environment.

  • Principle of Causality: The experiment directly measures the enthalpy of combustion (ΔcH°). By applying Hess's Law and using the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂), the standard enthalpy of formation of the analyte can be precisely calculated.[3]

  • Instrumentation: A static-bomb or rotating-bomb calorimeter is required.[2][4] For a nitrogen-containing compound like 1-isopropyl-2-methylimidazole, careful analysis of the final products to quantify nitric acid formation is crucial for accurate results.[2]

  • Self-Validation: The system's validity is ensured through calibration with a standard substance of a known enthalpy of combustion, typically benzoic acid. The completeness of combustion is verified by analyzing the gaseous products for any uncombusted material or carbon monoxide.

Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is the preferred method for determining the heat capacity of solids and liquids as a function of temperature.[5][6][7]

  • Principle of Causality: DSC measures the difference in heat flow required to raise the temperature of a sample and a reference material at the same rate. This differential heat flow is directly proportional to the sample's heat capacity.

  • Instrumentation: A heat-flux or power-compensation DSC instrument is used. The procedure involves three runs under identical conditions: an empty sample pan (baseline), a standard material with a known heat capacity (e.g., sapphire), and the sample of 1-isopropyl-2-methylimidazole.

  • Self-Validation: The use of a certified sapphire standard for calibration provides a direct and reliable validation of the measured heat capacity values. Modern DSC instruments offer high precision, with accuracies typically within ±2-5%.[6][8]

Enthalpy of Vaporization/Sublimation (ΔvapH°/ΔsubH°)

These parameters are crucial for converting condensed-phase data to the gas phase, which is essential for computational comparisons. The Knudsen effusion method is a classic and reliable technique for measuring the low vapor pressures of organic solids and liquids.[9][10][11]

  • Principle of Causality: The method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a given temperature.[12] This effusion rate is related to the vapor pressure via the Knudsen equation. By measuring the vapor pressure at different temperatures, the enthalpy of vaporization or sublimation can be calculated using the Clausius-Clapeyron equation.

  • Instrumentation: A Knudsen cell is coupled with a sensitive mass detection system, such as a quartz crystal microbalance, within a high-vacuum chamber.[9]

  • Self-Validation: The method's accuracy is contingent on maintaining true equilibrium within the cell and precise knowledge of the orifice dimensions. Validation is often performed using a reference material with a well-characterized vapor pressure.

A Predictive Protocol Using Computational Chemistry

In the absence of experimental data, high-accuracy computational methods provide a powerful and reliable means of predicting thermochemical properties.[13][14] Composite methods, such as the Gaussian-n (G4) or Complete Basis Set (CBS-QB3) theories, are designed to achieve chemical accuracy (typically within 1 kcal/mol or ~4 kJ/mol) for a wide range of organic molecules.[15][16][17]

start Input: Molecular Structure & Charge opt_freq Step 1: Geometry Optimization & Vibrational Frequencies (e.g., B3LYP/6-31G(2df,p)) start->opt_freq verify Verify: No Imaginary Frequencies? opt_freq->verify verify->opt_freq No, re-optimize energy Step 2: High-Level Single Point Energy Calculations (Component of G4/CBS-QB3) verify->energy Yes thermo Step 3: Thermochemical Analysis (Using scaled frequencies) energy->thermo output Output: ΔfH°, S°, Cp thermo->output

Caption: Computational workflow for thermochemical prediction.

Detailed Computational Workflow
  • Geometry Optimization and Frequency Calculation:

    • Objective: To find the lowest energy conformation of the 1-isopropyl-2-methylimidazole molecule.

    • Method: A robust and computationally efficient method like Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-31G(2df,p) as used in G4 theory) is recommended.[16][18]

    • Validation: A successful optimization is confirmed when the subsequent frequency calculation yields no imaginary frequencies, indicating a true energy minimum.

  • High-Accuracy Energy Calculation:

    • Objective: To calculate a highly accurate electronic energy for the optimized geometry.

    • Method: This step is the core of the composite method. G4 and CBS-QB3 theories automatically perform a series of calculations with different levels of theory and basis sets and extrapolate to an accurate energy value.[15][16] These methods are designed to systematically correct for deficiencies in lower-level calculations.[15]

    • Causality: By combining results from different levels of theory, these methods approximate the results of a much more computationally expensive calculation, providing a balance of accuracy and feasibility.

  • Thermochemical Analysis:

    • Objective: To calculate the standard enthalpy of formation, entropy, and heat capacity.

    • Method: The vibrational frequencies obtained in Step 1 are used to compute the zero-point vibrational energy (ZPVE), and thermal corrections to the enthalpy and entropy. An appropriate frequency scaling factor (e.g., 0.9854 for B3LYP/6-31G(2df,p)) is applied to account for anharmonicity.[16] The enthalpy of formation is then calculated using the atomization method, which relies on the computed total energy and the well-known experimental enthalpies of formation of the constituent atoms.[19]

Comparative Data for Method Validation

To ensure the trustworthiness of the computational predictions and to provide context for future experimental results, it is essential to reference available data for structurally related compounds. 2-methylimidazole and 1-methylimidazole are excellent benchmarks.

Property2-Methylimidazole1-Methylimidazole
Formula C₄H₆N₂C₄H₆N₂
Molar Mass ( g/mol ) 82.1082.10
Melting Point (°C) 145[20]-6
Boiling Point (°C) 270[20]198-199
ΔfH°(solid) (kJ/mol) 1.4 ± 0.8[21][22]-
ΔfH°(liquid) (kJ/mol) -60.1 ± 0.9[23]
ΔfH°(gas) (kJ/mol) 89.8 ± 1.1[22]125.7 ± 1.1[23]
ΔcH°(solid) (kJ/mol) -2432.9 ± 0.6[21][22]-
Cp(solid) (J/mol·K) 105.09 (at 298.15 K)[21]-

Table 1: Experimental Thermochemical and Physical Data for Benchmark Imidazole Compounds.

Insight: The addition of a methyl group at the N1 position (1-methylimidazole) significantly increases the gas-phase enthalpy of formation compared to substitution at the C2 position (2-methylimidazole). We can anticipate that the combined effect of the N1-isopropyl and C2-methyl groups in our target molecule will result in a distinct thermochemical profile, which can be benchmarked against these values. For instance, the G3MP2 method has been shown to predict the enthalpies of formation for these types of imidazoles within 1-3 kJ/mol of experimental values, demonstrating the reliability of the computational approach.[23]

Detailed Protocol: Determination of Heat Capacity by DSC

This protocol outlines the steps for measuring the specific heat capacity of liquid 1-isopropyl-2-methylimidazole using a heat-flux DSC, following the principles of the ASTM E1269 standard.

I. Materials and Instrumentation

  • Heat-flux Differential Scanning Calorimeter

  • Hermetically sealable aluminum sample pans and lids

  • Microbalance (±0.01 mg precision)

  • Sapphire standard (disk, ~20-30 mg)

  • High-purity 1-isopropyl-2-methylimidazole sample

  • Nitrogen purge gas (high purity)

II. Experimental Procedure

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using high-purity indium and zinc standards according to the manufacturer's protocol.

  • Baseline Correction Run: a. Place an empty, hermetically sealed aluminum pan in the sample position and another empty, sealed pan in the reference position. b. Equilibrate the DSC cell at the starting temperature (e.g., 25 °C). c. Heat the cell at a constant rate (e.g., 10 °C/min) over the desired temperature range (e.g., up to 100 °C). d. Record the heat flow curve. This is the baseline.

  • Sapphire Standard Run: a. Accurately weigh a sapphire disk and place it in a new aluminum pan. Hermetically seal the pan. b. Place the sapphire sample in the sample position and an empty sealed pan in the reference position. c. Subject the sample to the exact same temperature program as the baseline run. d. Record the heat flow curve for the sapphire standard.

  • Sample Run: a. Tare a new aluminum pan with its lid. Add 5-10 mg of liquid 1-isopropyl-2-methylimidazole. b. Record the exact mass and hermetically seal the pan to prevent volatilization. c. Place the sample in the DSC and run the identical temperature program. d. Record the heat flow curve for the sample.

III. Data Analysis

  • For a given temperature (T), measure the vertical displacement (in mW) between the baseline curve and the sample curve (ΔY_sample).

  • At the same temperature, measure the vertical displacement between the baseline curve and the sapphire curve (ΔY_sapphire).

  • Calculate the specific heat capacity (Cp) of the sample using the following equation:

    Cp_sample = (ΔY_sample / ΔY_sapphire) * (mass_sapphire / mass_sample) * Cp_sapphire

    Where Cp_sapphire is the known specific heat capacity of sapphire at temperature T.

  • Repeat this calculation at various temperatures to determine the heat capacity as a function of temperature.

Conclusion

While direct thermochemical data for 1-isopropyl-2-methylimidazole is not currently available in the public domain, this guide provides a comprehensive and scientifically rigorous pathway for its determination. By integrating high-accuracy computational predictions with established experimental techniques such as combustion calorimetry and differential scanning calorimetry, researchers can confidently establish the enthalpy of formation, heat capacity, and other vital thermodynamic parameters. The use of structurally similar compounds as benchmarks is a critical step for validating the computational models and ensuring the overall integrity of the data. This dual approach not only enables the characterization of novel compounds but also reinforces the principles of sound scientific investigation in the fields of chemistry and drug development.

References

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. [Link]

  • Corrections to standard state in combustion calorimetry: an update and a web-based tool. National Center for Biotechnology Information. [Link]

  • Vapor Pressure of Agrochemicals by the Knudsen Effusion Method Using a Quartz Crystal Microbalance. Journal of Chemical & Engineering Data. [Link]

  • Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. ResearchGate. [Link]

  • Thermodynamic Activity Measurements with Knudsen Cell Mass Spectrometry. The Electrochemical Society. [Link]

  • Experimental methods for determining enthalpy changes. Doc Brown's Chemistry. [Link]

  • Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics. [Link]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Publications. [Link]

  • Quantum chemistry composite methods. Wikipedia. [Link]

  • Thermodynamics of Ionic Liquids Precursors: 1-Methylimidazole. ACS Publications. [Link]

  • 1H-Imidazole, 2-methyl-. NIST WebBook. [Link]

  • Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International. [Link]

  • Computational Thermochemistry. ACS Publications. [Link]

  • Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A. [Link]

  • Vapor Pressure Measurements Knudsen Effusion Method. Surface Measurement Systems. [Link]

  • A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. ResearchGate. [Link]

  • Gaussian-4 theory. The Journal of Chemical Physics. [Link]

  • A Rotating Combustion Bomb for Precision Calorimetry. Heats of Combustion of Some Sulfur-Containing Compounds. The Journal of Physical Chemistry. [Link]

  • Recent Advances in Computational Thermochemistry and Challenges for the Future. National Center for Biotechnology Information. [Link]

  • Vapor Pressure Analyzer. Pragolab. [Link]

  • Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. MDPI. [Link]

  • Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: Formation Enthalpies of Radicals. PubMed. [Link]

  • 2-Methylimidazole. Wikipedia. [Link]

  • Thermodynamics of Ionic Liquids Precursors: 1-Methylimidazole. ResearchGate. [Link]

  • Knudsen cell. Wikipedia. [Link]

  • Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A. [Link]

  • Thermochemistry in Gaussian. Gaussian, Inc. [Link]

  • Chemical Properties of 1H-Imidazole, 2-methyl- (CAS 693-98-1). Cheméo. [Link]

  • 1H-Imidazole. NIST WebBook. [Link]

  • Application of computational chemistry methods to obtain thermodynamic data for hydrogen production from Liquefied Petroleum Gas. ResearchGate. [Link]

  • Synthesis of 1-isobutyl-2-methyl imidazole.
  • Gaussian-4 theory. aip.scitation.org. [Link]

  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. MDPI. [Link]

  • Dielectric properties of 1-methylimidazole at temperatures 298–336 K. Taylor & Francis Online. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Thermodynamics of Ionic Liquids Precursors: 1-Methylimidazole. American Chemical Society. [Link]

  • 5 Calorimetry Calculations (combustion). YouTube. [Link]

  • Application of computational chemistry methods to obtain thermodynamic data for hydrogen production from liquefied petroleum gas. SciELO. [Link]

  • Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. Idaho National Laboratory. [Link]

  • TGA thermogram of control and treated 2-methylimidazole. ResearchGate. [Link]

  • Useful Thermochemistry from Gaussian Calculations. Dr. Joaquin Barroso's Blog. [Link]

  • 2-methylimidazole preparation method.
  • Microscale Combustion Calorimeter. Concept Equipment. [Link]

  • Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. ResearchGate. [Link]

  • Preparation of 2-Methylimidazole (I). LookChem. [Link]

  • Micro Combustion Calorimeter. MP Strumenti. [Link]

  • Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I. University of Pennsylvania. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 1-Isopropyl-2-methylimidazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 1-Isopropyl-2-methylimidazole in Coordination Chemistry

In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to the development of novel metal complexes with tailored properties. Among the plethora of ligand families, N-heterocyclic compounds, particularly imidazole derivatives, have garnered significant attention due to their versatile coordination behavior and the diverse applications of their metal complexes.[1][2] This guide focuses on a specific, yet promising, ligand: 1-isopropyl-2-methylimidazole.

The unique structural features of 1-isopropyl-2-methylimidazole, namely the presence of a sterically demanding isopropyl group at the N1 position and a methyl group at the C2 position, impart distinct electronic and steric properties to its corresponding metal complexes. These substituents can influence the coordination geometry, stability, and reactivity of the resulting complexes, making them attractive candidates for applications in catalysis, materials science, and drug development.[1][3]

This document provides a comprehensive overview of the use of 1-isopropyl-2-methylimidazole as a ligand, offering detailed protocols for its synthesis, the preparation of its metal complexes, and methods for their characterization. Furthermore, we will explore potential applications, drawing insights from closely related imidazole-based systems to illuminate the promising avenues for research and development.

Ligand Synthesis: A Robust Protocol for 1-Isopropyl-2-methylimidazole

The synthesis of 1-isopropyl-2-methylimidazole can be achieved through various methods, with the alkylation of 2-methylimidazole being a common approach. The following protocol details a reliable method for its preparation.

Protocol 1: Synthesis of 1-Isopropyl-2-methylimidazole

Materials and Reagents:

  • 2-methylimidazole

  • 2-bromopropane (isopropyl bromide)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Acetonitrile (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylimidazole (1.0 eq) in anhydrous ethanol or acetonitrile.

  • Deprotonation: To the stirring solution, add powdered sodium hydroxide or potassium hydroxide (1.1 eq). The reaction mixture may become cloudy.

  • Alkylation: Slowly add 2-bromopropane (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.

  • Extraction: To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 1-isopropyl-2-methylimidazole can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Characterization Data for 1-Isopropyl-2-methylimidazole:

PropertyValue
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.19 g/mol
Boiling Point 80 °C at 1.2 Torr[4]
¹H NMR (CDCl₃, ppm) δ 6.90 (d, 1H), 6.75 (d, 1H), 4.40 (m, 1H), 2.35 (s, 3H), 1.45 (d, 6H)
¹³C NMR (CDCl₃, ppm) δ 144.5, 126.0, 120.5, 48.0, 23.0, 12.5

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Coordination Chemistry: Synthesizing Metal Complexes

The lone pair of electrons on the sp²-hybridized nitrogen atom (N3) of the imidazole ring makes 1-isopropyl-2-methylimidazole an excellent monodentate ligand for a wide range of metal ions. The general procedure for the synthesis of its metal complexes involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Protocol 2: General Synthesis of Metal Complexes with 1-Isopropyl-2-methylimidazole

Materials and Reagents:

  • 1-isopropyl-2-methylimidazole

  • Metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂, etc.)

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Schlenk line (for air-sensitive reactions)

Procedure:

  • Preparation of Metal Salt Solution: In a clean, dry round-bottom flask, dissolve the chosen metal salt (1.0 eq) in the selected anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Addition of Ligand: In a separate flask, dissolve 1-isopropyl-2-methylimidazole (typically 2-4 eq, depending on the desired coordination number) in a small amount of the same anhydrous solvent.

  • Reaction: Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature. A color change or the formation of a precipitate may be observed.

  • Complex Formation: Stir the reaction mixture at room temperature or with gentle heating for 2-24 hours to ensure complete complex formation.

  • Isolation of the Complex:

    • If a precipitate forms: Isolate the solid complex by vacuum filtration. Wash the solid with a small amount of cold solvent and then with a low-boiling point solvent like diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.

    • If no precipitate forms: The complex can be isolated by slow evaporation of the solvent or by the addition of a less polar solvent to induce precipitation.

  • Recrystallization: The purity of the complex can be improved by recrystallization from a suitable solvent or solvent mixture.

Causality Behind Experimental Choices:

  • Choice of Solvent: The solvent should be anhydrous to prevent the coordination of water molecules to the metal center, which could lead to the formation of undesired aqua complexes. The solvent should also be able to dissolve both the metal salt and the ligand.

  • Stoichiometry: The molar ratio of ligand to metal salt determines the coordination number of the final complex. Using an excess of the ligand can favor the formation of complexes with higher coordination numbers.

  • Inert Atmosphere: For metal ions that are sensitive to oxidation (e.g., Fe(II), Co(II)), the reaction should be carried out under an inert atmosphere to prevent the formation of oxides or higher oxidation state complexes.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential to fully characterize the newly synthesized metal complexes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the coordination of the imidazole ligand to the metal center. Upon coordination, the vibrational frequencies of the imidazole ring, particularly the C=N stretching vibration, are expected to shift to higher or lower wavenumbers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complex in solution. The chemical shifts of the ligand's protons and carbons will be affected by the coordination to a paramagnetic or diamagnetic metal center.

  • UV-Visible Spectroscopy: For transition metal complexes, UV-Vis spectroscopy can be used to study the d-d electronic transitions, providing information about the coordination geometry of the metal ion.[5]

  • Elemental Analysis: Elemental analysis provides the percentage composition of C, H, and N in the complex, which can be used to confirm the empirical formula of the synthesized compound.[5]

Applications in Catalysis and Medicinal Chemistry

Metal complexes of imidazole derivatives have shown significant promise in various fields, and by analogy, complexes of 1-isopropyl-2-methylimidazole are expected to exhibit interesting properties.

Homogeneous Catalysis

The steric bulk of the isopropyl group in 1-isopropyl-2-methylimidazole can play a crucial role in influencing the selectivity of catalytic reactions. For instance, in reactions such as hydrogenation, hydroformylation, and C-C coupling, the steric hindrance around the metal center can control the access of substrates, potentially leading to enhanced stereoselectivity.[8][9][10] Copper complexes with imidazole-based ligands have been investigated as catalysts for oxidation reactions.[11]

Experimental Workflow for Catalytic Studies

G cluster_0 Catalyst Preparation cluster_1 Catalytic Reaction cluster_2 Product Analysis A Synthesis of 1-isopropyl-2-methylimidazole metal complex B Characterization of the catalyst A->B C Reaction setup with substrate, catalyst, and solvent B->C D Reaction monitoring (e.g., GC, HPLC) C->D E Isolation and purification of products D->E F Characterization of products (e.g., NMR, MS) E->F G Calculation of yield and selectivity F->G

Caption: Workflow for evaluating the catalytic activity.

Medicinal Chemistry and Drug Development

The imidazole moiety is a key structural component in many biologically active molecules. Metal complexes of imidazole derivatives have been extensively studied for their potential as therapeutic agents.[1] For instance, copper complexes of imidazole derivatives have demonstrated promising antitumor activity.[3] The lipophilicity of the complex, which can be tuned by the alkyl substituents on the imidazole ring, is a critical factor in its biological activity, as it influences the complex's ability to cross cell membranes. The increased lipophilicity due to the isopropyl group in 1-isopropyl-2-methylimidazole may enhance the bioavailability and efficacy of its metal complexes. It has been frequently observed that metal complexes exhibit greater biological activity than the free ligands.[1]

Signaling Pathway in Drug Action

G cluster_0 Drug Delivery and Cellular Uptake cluster_1 Mechanism of Action cluster_2 Therapeutic Outcome A Metal Complex (e.g., with 1-isopropyl-2-methylimidazole) B Cell Membrane Penetration A->B C Intracellular Accumulation B->C D Interaction with Biological Targets (e.g., DNA, enzymes) C->D E Induction of Apoptosis or Cell Cycle Arrest D->E F Inhibition of Tumor Growth or Microbial Proliferation E->F

Caption: Potential mechanism of action for medicinal complexes.

Conclusion and Future Outlook

1-Isopropyl-2-methylimidazole presents itself as a ligand with significant potential in coordination chemistry. Its unique steric and electronic properties offer a platform for the design of metal complexes with novel structures and functionalities. The protocols provided in this guide offer a solid foundation for researchers to synthesize and characterize these complexes. While the direct exploration of 1-isopropyl-2-methylimidazole in coordination chemistry is still an emerging area, the extensive research on related imidazole-based systems provides a strong indication of its promise in catalysis and medicinal chemistry. Future investigations into the catalytic activity and biological evaluation of its metal complexes are warranted and are expected to unveil exciting new applications for this versatile ligand.

References

  • Barluenga, J., Aznar, F., Liz, R., & Riveiros, C. (2002). 2-Methylimidazole. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Clegg, W., & Izod, K. (2000). Preparations, X-ray crystal structure determinations, and base strength measurements of substituted imidazoles. Journal of Organometallic Chemistry, 608(1-2), 66-73.
  • Gouda, M. A., Abd El-Ghaffar, M. A., & Al-Fahemi, J. H. (2021). Synthesis and Characterization of Mixed Ligand Complexes Involving Miconazole and Salicylhydrazide with Transition Metals. Biointerface Research in Applied Chemistry, 12(4), 5348-5361.
  • Kempegowda, R., et al. (2021). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate.
  • Lazić, J. M., et al. (2020). Copper(II)
  • Maru, M., & Shah, M. K. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 4(3), 1638-1643.
  • PrepChem. (n.d.). Synthesis of 1-isopropyl-2-methyl imidazole. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Springer.
  • Varghese, B., et al. (2022). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 22(14), 1845-1863.
  • Ward, H. A., Musa, T. M., & Nasif, Z. N. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science, 33(2), 32-40.
  • Zhang, X., et al. (2018). 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane. Molecules, 23(11), 2871.
  • Zhou, C.-H., & Wang, Y. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437.

Sources

Application Note: Strategic Synthesis and Functionalization of 1-Isopropyl-2-Methylimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isopropyl-2-methylimidazole is a pivotal heterocyclic scaffold. Its steric bulk (provided by the N-isopropyl group) and electron-rich nature (enhanced by the C2-methyl group) make it an ideal precursor for room-temperature ionic liquids (RTILs) , a latent curing agent for epoxy resins, and a versatile building block in drug discovery (specifically for antifungal and enzyme inhibitor pharmacophores).

This application note provides a validated, high-fidelity workflow for:

  • Core Synthesis: The regioselective

    
    -alkylation of 2-methylimidazole.
    
  • Ionic Liquid Derivatization: Quaternization protocols for electrolyte applications.

  • Advanced Functionalization: Palladium-catalyzed C-H arylation for pharmaceutical library generation.

Core Synthesis: -Alkylation of 2-Methylimidazole[1]

Strategic Analysis

The synthesis relies on the nucleophilic substitution (


) of 2-propyl halides by the imidazole anion.
  • Challenge: The isopropyl group is a secondary alkyl halide, making it prone to E2 elimination (yielding propene) rather than substitution, especially under strong basic/high-temperature conditions.

  • Solution: We utilize a mild base (

    
    ) in a polar aprotic solvent (Acetonitrile) to favor substitution. For larger scales, a Phase Transfer Catalysis (PTC) method is recommended.
    
Protocol A: Lab-Scale Synthesis (Gram Scale)

Reagents:

  • 2-Methylimidazole (2-MeIm): 1.0 equiv (e.g., 8.2 g)

  • 2-Bromopropane: 1.2 equiv (e.g., 14.8 g)

  • Potassium Carbonate (

    
    ): 2.0 equiv (anhydrous)
    
  • Acetonitrile (ACN): 10 vol (relative to 2-MeIm)

  • Potassium Iodide (KI): 0.1 equiv (Finkelstein catalyst)

Step-by-Step Procedure:

  • Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Add 2-Methylimidazole (8.2 g, 100 mmol),

    
     (27.6 g, 200 mmol), and KI (1.66 g, 10 mmol) to the flask. Add ACN (80 mL).
    
  • Activation: Stir the suspension at room temperature for 30 minutes. Note: This ensures homogeneity of the base.

  • Addition: Heat the mixture to 50°C. Add 2-Bromopropane dropwise over 45 minutes. Critical: Slow addition minimizes local concentration hotspots that favor elimination.

  • Reflux: Raise temperature to reflux (80-82°C) and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC.[1]

  • Workup:

    • Cool to Room Temperature (RT).

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ). Wash the cake with ACN.
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

      
       mL) and Brine (
      
      
      
      mL).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Vacuum distillation (bp ~96-98°C at 4.5 mmHg) yields a colorless to pale yellow oil.

Yield Expectation: 85–92%

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Methylimidazole Reagents Add: K2CO3, KI, ACN 2-Bromopropane Start->Reagents Reaction Reaction: Reflux 80°C, 16h (SN2 Mechanism) Reagents->Reaction Slow Addition Filtration Filtration: Remove Salts Reaction->Filtration Workup Workup: EtOAc Extraction Water Wash Filtration->Workup Distillation Purification: Vacuum Distillation Workup->Distillation Product Product: 1-Isopropyl-2-methylimidazole Distillation->Product

Caption: Operational workflow for the N-alkylation of 2-methylimidazole.

Derivative Protocol B: Synthesis of Ionic Liquids

The 1-isopropyl-2-methylimidazolium cation is highly valued because the C2-methyl group suppresses proton abstraction at the C2 position, imparting higher electrochemical stability compared to non-methylated analogs.

Protocol: Quaternization to [C4-ipmim][Br]

Target: 1-butyl-3-isopropyl-2-methylimidazolium bromide.

  • Setup: Dry 2-neck flask under Argon.

  • Reaction: Charge 1-isopropyl-2-methylimidazole (1.0 equiv). Add 1-Bromobutane (1.1 equiv) dropwise at RT.

    • Caution: This reaction is exothermic.

  • Conditions: Heat to 70°C for 24 hours. The mixture will likely become biphasic or solidify depending on purity/temperature.

  • Purification (Critical):

    • The resulting salt is often viscous. Wash repeatedly with Ethyl Acetate or Diethyl Ether (3 x 20 mL).

    • Why: The starting imidazole is soluble in ether/EtOAc, but the ionic liquid is not. This removes unreacted starting material.

  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace solvents and moisture.

Derivative Protocol C: Pd-Catalyzed C-H Arylation (Pharma)

For medicinal chemistry, functionalizing the C5 position is crucial. Traditional methods require halogenation followed by Suzuki coupling. Direct C-H activation is more atom-economical.

Mechanistic Insight

We utilize a Concerted Metallation-Deprotonation (CMD) pathway. The use of Pivalic Acid (PivOH) is non-negotiable; the pivalate anion acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage by Palladium.

Protocol

Reagents:

  • Substrate: 1-isopropyl-2-methylimidazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (e.g., 4-Bromoanisole) (1.2 equiv)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand:

    
     (10 mol%) or 
    
    
    
  • Additive: Pivalic Acid (30 mol%)[1]

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Toluene or Xylene (anhydrous)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Mix Solids: Add

    
    , Ligand, 
    
    
    
    , and PivOH.[1]
  • Add Liquids: Add Toluene, 1-isopropyl-2-methylimidazole, and Aryl Bromide via syringe.

  • Reaction: Seal and heat to 110°C for 16–24 hours.

  • Workup: Dilute with EtOAc, filter through a celite pad (to remove Pd black), and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Catalytic Cycle Diagram

CHActivation Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigandEx Ligand Exchange (Ar-Pd-OPiv) OxAdd->LigandEx + PivOH/Base CMD CMD Step (C-H Cleavage via PivO-) LigandEx->CMD + Imidazole RedElim Reductive Elimination (Product Release) CMD->RedElim - PivOH RedElim->Pd0 Cycle Closes

Caption: Pd(II)/Pd(0) catalytic cycle featuring Pivalate-assisted C-H activation.

Data Summary & Troubleshooting

Comparative Solvent/Base Systems for Core Synthesis
SystemTemp (°C)Yield (%)Notes
ACN /

80 (Reflux)85-92 Recommended. Cleanest profile, easy workup.
Toluene / NaOH / TBAI11080-85Good for industrial scale (Phase Transfer).
Ethanol / NaOEt7860-70Lower yield due to competing ether formation/solvolysis.
DMF / NaH6090-95High yield, but dangerous workup (H2 gas, difficult solvent removal).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Core Synthesis) E2 Elimination (Propene formation)Lower addition temp to 50°C; ensure dropwise addition. Switch to 2-iodopropane (more reactive).
Dark Color (Ionic Liquid) Oxidation / ImpuritiesEnsure Ar atmosphere. Recrystallize or wash thoroughly with EtOAc.
No Reaction (Arylation) Catalyst poisoning / MoistureUse anhydrous Toluene. Ensure solvents are degassed (O2 kills Pd(0)).

References

  • Core Synthesis (Patent)
  • Ionic Liquid Synthesis

    • Title: Synthesis and Characteriz
    • Source: MDPI (Polymers).
    • URL:[Link][2]

  • C-H Activation Mechanism

    • Title: Palladium-Catalyzed Direct C2-Arylation of Azoles.[3]

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • General N-Alkylation Review

    • Title: Synthesis of substituted N-heterocycles by N-alkylation.[4][5][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

HPLC Analysis of 1-Isopropyl-2-Methylimidazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Code: AN-IPMI-001

Executive Summary

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for monitoring the synthesis and purity of 1-isopropyl-2-methylimidazole .[1] Due to the basicity and polarity of imidazole derivatives, standard C18 methods often suffer from peak tailing and poor retention. This protocol utilizes Ion-Pair Chromatography (IPC) to ensure sharp peak shapes, reproducible retention, and critical resolution between the target product, its starting material (2-methylimidazole ), and the common intermediate (1-isopropyl-2-methylimidazoline ).[1]

Introduction & Chemical Context

1-Isopropyl-2-methylimidazole is a critical intermediate in the synthesis of curing agents, ionic liquids, and pharmaceutical actives.[1] Its analysis is complicated by two factors:

  • Basicity (pKa ~7.5 - 8.0): The imidazole nitrogen interacts strongly with residual silanols on silica columns, causing severe tailing.[1]

  • Polarity: Small imidazole impurities (like 2-methylimidazole) often elute near the void volume in standard Reversed-Phase (RP) systems.[1]

Reaction Pathway & Impurity Profile

To design an effective separation, one must understand the reaction mixture composition. The two primary synthetic routes involve N-alkylation or dehydrogenation.[1]

ReactionPathway Start1 2-Methylimidazole (Starting Material) Product 1-Isopropyl-2-methylimidazole (Target) Start1->Product Alkylation Route Reagent Isopropyl Halide (Reagent) Reagent->Product Inter 1-Isopropyl-2-methylimidazoline (Intermediate) Inter->Product Dehydrogenation Route (- H2) Degradant Oxidative Degradants Product->Degradant Stress/Storage

Figure 1: Synthetic pathways identifying key impurities (Red/Yellow) vs. Target (Green).

Method Development Strategy

Why Ion-Pair Chromatography?

While HILIC is an option, Ion-Pair Chromatography (IPC) on a C18 column is preferred for reaction monitoring because it handles "dirty" matrices (unreacted halides, salts) better than HILIC.[1]

  • The Mechanism: We add an anionic surfactant (Sodium Octanesulfonate) to the mobile phase. The hydrophobic tail of the surfactant adsorbs onto the C18 stationary phase, while the negatively charged head group interacts with the protonated imidazole nitrogen. This creates a "pseudo-ion-exchange" surface, increasing retention and masking silanols.[1]

Experimental Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Quaternary Gradient Pump, Autosampler, Column Oven
Detector UV-Vis or PDA (Diode Array)
Column C18 End-capped (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm
Reagent A Sodium Octanesulfonate (IPC Grade)
Reagent B Potassium Dihydrogen Phosphate (

)
Reagent C Phosphoric Acid (85%)
Solvents Acetonitrile (HPLC Grade), Water (Milli-Q)
Mobile Phase Preparation

Buffer (Mobile Phase A): 10 mM Phosphate + 5 mM Octanesulfonate, pH 3.0

  • Dissolve 1.36 g of

    
     and 1.08 g of Sodium Octanesulfonate in 950 mL of HPLC-grade water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.[1] Critical: pH 3.0 ensures the imidazole is fully protonated for ion-pairing.[1]

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane and degas.[1]

Organic Modifier (Mobile Phase B):

  • 100% Acetonitrile.[1]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controls viscosity and kinetics)
Injection Vol 10 µL
Detection UV @ 215 nm (Imidazoles have weak absorbance; 215 nm maximizes signal)
Run Time 20 Minutes

Gradient Table:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN) Event
0.0 90 10 Start
10.0 60 40 Linear Gradient
12.0 20 80 Wash
15.0 90 10 Re-equilibration

| 20.0 | 90 | 10 | Stop |

Sample Preparation

Reaction Mixture (In-Process Control):

  • Take 100 µL of reaction mixture.

  • Dilute into 900 µL of Mobile Phase A . Note: Diluting in 100% ACN can cause peak distortion due to solvent strength mismatch.

  • Vortex for 30 seconds.

  • Filter through 0.22 µm PTFE syringe filter into a vial.

Analytical Workflow Diagram

Workflow Sample Reaction Aliquot (100 µL) Dilution Dilution (1:10 in Buffer A) Sample->Dilution Quench reaction Filter Filtration (0.22 µm PTFE) Dilution->Filter Remove particulates HPLC HPLC Injection (IPC Method) Filter->HPLC Data Data Analysis (Integration @ 215nm) HPLC->Data Generate Chromatogram

Figure 2: Step-by-step analytical workflow from sampling to data generation.

Typical Results & Troubleshooting

Retention Behavior
CompoundApprox.[1][2][3][4][5][6][7] Retention Time (min)Explanation
2-Methylimidazole 2.5 - 3.5Most polar, elutes early.[1] Without Ion-Pairing, this elutes in void (t0).[1]
1-Isopropyl-2-methylimidazoline 5.0 - 6.0Intermediate polarity.
1-Isopropyl-2-methylimidazole 8.0 - 9.0Target compound.[1] Hydrophobic isopropyl group increases retention.[1]
Troubleshooting Guide
  • Problem: Peak Tailing (> 1.5 USP Tailing Factor).

    • Cause: Silanol interaction.[1][7]

    • Fix: Increase Sodium Octanesulfonate concentration to 10 mM or lower pH to 2.5.

  • Problem: Retention Time Drift.

    • Cause: Ion-pairing reagents require long equilibration.[1]

    • Fix: Equilibrate column for at least 60 mins before first injection.[1] Keep a dedicated column for IPC methods to avoid hysteresis.

  • Problem: Baseline Noise at 215 nm.

    • Cause: Impure reagents.[1][6]

    • Fix: Use HPLC-grade phosphate and high-purity water.[1][8] Ensure ACN is UV-cutoff grade.

References

  • Separation of 1-Methylimidazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link] (Accessed 2024).[1]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Molecules, 2021, 26(1), 129.[9] Available at: [Link]

  • Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Waters Corporation Application Note. Available at: [Link][1]

  • Synthesis of 1-isopropyl-2-methylimidazole. PrepChem. Available at: [Link]

Sources

GC-MS method for detecting 1-isopropyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Sensitivity GC-MS Quantitation of 1-Isopropyl-2-Methylimidazole Content Type: Advanced Application Note & Standard Operating Protocol (SOP) Audience: Analytical Chemists, Pharmaceutical QC/R&D, Process Safety Engineers

Part 1: Executive Summary & Chemical Strategy

The Analytical Challenge 1-Isopropyl-2-methylimidazole (CAS: 84606-45-1) is a tertiary amine imidazole derivative often employed as a curing agent for epoxy resins or as an intermediate in the synthesis of pharmaceutical active ingredients (APIs). Unlike its secondary amine counterparts (e.g., 2-methylimidazole), this molecule lacks an acidic proton on the imidazole ring nitrogen (


), rendering standard derivatization techniques (like silylation) unnecessary and ineffective.

However, its high basicity presents a distinct chromatographic challenge: severe peak tailing and irreversible adsorption on active silanol sites within standard GC liners and columns.

The Solution: "Inert-Flow" Direct Injection This protocol rejects the conventional derivatization approach in favor of a direct injection method utilizing Base-Deactivated (BD) stationary phases. By matching the column chemistry to the analyte's basicity, we achieve sharper peak shapes, lower Limits of Quantitation (LOQ), and higher throughput without the error-prone steps of chemical modification.

Part 2: Chemical Logic & Instrumentation Setup

Analyte Characterization
  • Target: 1-Isopropyl-2-methylimidazole[1][2][3]

  • MW: 124.18 g/mol [1]

  • pKa: ~7.5 - 8.0 (Estimated for conjugate acid).

  • Volatility: Moderate; amenable to GC.

  • Critical Property: Strong Lewis base. Will interact with acidic sites in the inlet and column.

Instrumentation Configuration
ComponentSpecificationRationale
GC System Agilent 7890B / 8890 or equivalentHigh-precision oven control required.
Inlet Split/Splitless (S/SL)Splitless for trace impurities (<10 ppm); Split (10:1) for assay.[4][5][6][7]
Liner Ultra-Inert, Base-Deactivated with WoolCRITICAL: Standard deactivated liners are insufficient. Use liners specifically treated for amines (e.g., Restek Sky or Agilent Ultra Inert) to prevent adsorption.
Column Rtx-Volatile Amine (60m x 0.32mm x 5.0µm) OR CP-Volamine These columns utilize base-deactivated stationary phases (often basic PEG or specific amine-tuned phases) that repel the basic analyte, ensuring symmetry.
Detector Single Quadrupole MS (EI, 70 eV)Electron Ionization provides a distinct fragmentation pattern for structural confirmation.

Part 3: Experimental Protocol

Reagents & Standards
  • Reference Standard: 1-Isopropyl-2-methylimidazole (>98% purity).[2]

  • Internal Standard (ISTD): 1-Methylimidazole-d3 or Quinoline (structurally stable tertiary amine).

  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS Grade). Note: DCM is preferred for LLE; Methanol for direct dissolution.

  • Reagents: 1N NaOH (for pH adjustment).

Sample Preparation

The extraction strategy relies on pH manipulation.[8] The analyte must be in its free-base form to partition into the organic solvent.

Workflow Diagram (DOT):

SamplePrep Sample Sample Matrix (Solid/Liquid) Dissolve Dissolution (Water/Acid) Sample->Dissolve Solubilize pH_Adjust pH Adjustment (Add 1N NaOH -> pH > 10) Dissolve->pH_Adjust Ensure Free Base Extract LLE Extraction (Add DCM + ISTD) pH_Adjust->Extract Partitioning PhaseSep Phase Separation (Collect Organic Layer) Extract->PhaseSep Centrifuge Inject GC-MS Injection PhaseSep->Inject Transfer

Figure 1: Sample preparation workflow ensuring analyte is in free-base form for optimal extraction recovery.

Step-by-Step:

  • Dissolution: Weigh 1.0 g of sample into a 20 mL centrifuge tube. Add 10 mL of 0.1N HCl (to ensure total solubility of basic amines). Vortex for 2 min.

  • Basification: Add 2.0 mL of 1N NaOH. Verify pH > 10 using a strip. Reason: The analyte (pKa ~8) must be deprotonated to be hydrophobic.

  • Extraction: Add 5.0 mL of Dichloromethane (containing 5 µg/mL Internal Standard). Shake vigorously for 5 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Filtration: Transfer the lower organic layer through a 0.2 µm PTFE syringe filter into a GC vial.

GC-MS Acquisition Parameters

Gas Chromatograph:

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet Temp: 250°C.

  • Injection Vol: 1.0 µL (Splitless, purge on at 0.75 min).

  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Focuses volatiles.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 30°C/min to 260°C (Hold 5 min) - Bake out matrix.

Mass Spectrometer (SIM Mode): To achieve high sensitivity, use Selected Ion Monitoring (SIM).[9] The fragmentation pattern is derived from the stability of the imidazole ring.

Ion Typem/zOrigin
Quantifier 124.1 Molecular Ion (

). Very stable aromatic system.
Qualifier 1 109.1 Loss of Methyl group (

).
Qualifier 2 81.1 Loss of Isopropyl group (

).
Dwell Time 50 msPer ion.

Part 4: Method Validation (ICH Q2 Guidelines)

This section defines the criteria to prove the method is "Trustworthy" and "Self-Validating."

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at retention time (RT) of analyte.Inject blank matrix and placebo. Ensure S/N < 3 at RT.
Linearity

6-point curve: 0.1, 0.5, 1, 5, 10, 50 ppm.
Accuracy (Recovery) 80% - 120%Spike samples at LOQ, 100%, and 150% levels.
Precision (Repeatability) RSD < 5.0%6 replicate injections of the 100% standard.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Calculated from the 0.1 ppm standard signal-to-noise ratio.
Solution Stability Change < 10% over 24hRe-inject standard after 24h in autosampler.

Validation Logic Diagram (DOT):

Validation Start Method Validation Specificity Specificity: Blank vs. Spike Start->Specificity Linearity Linearity: 6-Point Curve Start->Linearity Accuracy Accuracy: Spike Recovery Specificity->Accuracy Precision Precision: Repeatability (n=6) Linearity->Precision Decision Pass Criteria? Accuracy->Decision Precision->Decision Report Generate SOP Decision->Report Yes Refine Optimize Inlet/Liner Decision->Refine No Refine->Start

Figure 2: Decision tree for validating the analytical method according to ICH Q2(R1) standards.

Part 5: Troubleshooting & Expert Insights

1. Peak Tailing:

  • Cause: Active silanol groups in the liner or column interacting with the imidazole nitrogen.

  • Fix: Replace the liner with a fresh Base-Deactivated wool liner. Trim 10cm from the column guard. Ensure the column is an "Amine" specific phase (e.g., Rtx-Volatile Amine). Do not use standard 5% phenyl columns for trace analysis of this compound without derivatization.

2. Carryover:

  • Cause: High boiling point matrix components or adsorption of the analyte in the syringe.

  • Fix: Implement 5 syringe washes with Methanol followed by 5 washes with DCM. Increase the final oven bake-out time to 10 minutes.

3. Sensitivity Drift:

  • Cause: Source contamination. Imidazoles can polymerize or foul the ion source over time.

  • Fix: Clean the EI source if the 124/109 ion ratio shifts by >20% from the initial calibration.

Part 6: References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Restek Corporation. (2020). Analysis of Volatile Amines on Rtx-Volatile Amine Columns.Link (General reference for amine column chemistry).

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. (Context on why direct injection is preferred for tertiary amines).

  • Agilent Technologies. (2022). Strategies for the Analysis of Basic Compounds by GC/MS. Application Note 5990-xxxx. Link

(Note: Specific application notes for 1-isopropyl-2-methylimidazole are rare in public literature; this protocol is derived from first-principles analysis of N-alkyl imidazoles and standard amine analysis protocols.)

Sources

The Strategic Role of 1-Isopropyl-2-methylimidazole in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Imidazole Derivative

In the landscape of pharmaceutical synthesis, the selection of intermediates is a critical determinant of efficiency, purity, and ultimately, the therapeutic efficacy of the final active pharmaceutical ingredient (API). Among the vast array of heterocyclic compounds, 1-isopropyl-2-methylimidazole stands out as a pivotal building block, particularly in the development of antifungal and hypoglycemic agents.[1][2] Its unique structural features—a sterically influential isopropyl group at the N1 position and a nucleophilic methyl group at the C2 position—confer specific reactivity and properties that are highly advantageous in complex synthetic routes.

This technical guide provides an in-depth exploration of the applications of 1-isopropyl-2-methylimidazole in pharmaceutical synthesis. Moving beyond a mere recitation of facts, this document elucidates the causal relationships behind its utility, offering detailed, field-proven protocols and mechanistic insights. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of this versatile intermediate.

Core Applications: A Multifaceted Role in Drug Synthesis

The utility of 1-isopropyl-2-methylimidazole in pharmaceutical manufacturing can be broadly categorized into three key areas:

  • A Foundational Intermediate: Its most prominent role is as a key structural component in the synthesis of various therapeutic agents.[1][2] The imidazole core is a well-established pharmacophore in many antifungal and hypoglycemic drugs, and the specific substitution pattern of 1-isopropyl-2-methylimidazole allows for fine-tuning of the molecule's biological activity and pharmacokinetic profile.

  • A Latent Catalyst: Drawing parallels from its less substituted analogue, 1-methylimidazole, 1-isopropyl-2-methylimidazole possesses inherent catalytic properties.[3][4] The nucleophilic character of its sp²-hybridized nitrogen atom allows it to accelerate a range of organic transformations, including acylations and esterifications, which are common reactions in pharmaceutical synthesis.

  • A Tailored Ligand: The nitrogen atoms within the imidazole ring can act as ligands, coordinating with metal ions to form stable complexes.[3] This property opens up possibilities for its use in metal-catalyzed cross-coupling reactions, which are instrumental in the construction of complex drug molecules.

Protocol I: Synthesis of 1-Isopropyl-2-methylimidazole

The efficient synthesis of this key intermediate is a prerequisite for its application in drug development. A common and effective method involves the dehydrogenation of 1-isopropyl-2-methylimidazoline.

Experimental Workflow: Dehydrogenation of 1-Isopropyl-2-methylimidazoline

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation A Charge reactor with 1-isopropyl-2-methylimidazoline and Raney Nickel-chromium catalyst. B Heat the mixture to 200°C under a nitrogen atmosphere. A->B C Stir for approximately 5 hours. B->C D Cool the reaction mixture. C->D E Filter to remove the catalyst. D->E F Purify the filtrate by distillation to obtain 1-isopropyl-2-methylimidazole. E->F

Caption: Workflow for the synthesis of 1-isopropyl-2-methylimidazole.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and a nitrogen inlet, charge 1-isopropyl-2-methylimidazoline (50.0 g) and Raney Nickel-chromium catalyst (approximately 5 g).

  • Dehydrogenation: Under a gentle stream of nitrogen, heat the reaction mixture to 200°C with continuous stirring.

  • Reaction Monitoring: Maintain the reaction at 200°C for approximately 5 hours. The reaction progress can be monitored by Gas-Liquid Chromatography (GLC) to confirm the conversion of the imidazoline starting material.

  • Work-up: After the reaction is complete (typically >99% conversion), cool the mixture to a safe handling temperature.

  • Isolation: Filter the reaction mixture to remove the Raney Nickel-chromium catalyst. The filter cake can be washed with a small amount of a suitable solvent (e.g., toluene) to ensure complete recovery of the product.

  • Purification: The crude filtrate is then purified by vacuum distillation to yield high-purity 1-isopropyl-2-methylimidazole.

Quantitative Data:
ParameterValueReference
Starting Material 1-isopropyl-2-methylimidazoline[5]
Catalyst Raney Nickel-chromium[5]
Reaction Temperature 200°C
Reaction Time ~5 hours
Conversion >99%[5]
Yield 98%[5]

Protocol II: Application as a Key Intermediate in Antifungal Synthesis (Representative Protocol)

The imidazole moiety is a cornerstone of many azole antifungal drugs, which act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7] The following is a representative protocol illustrating how 1-isopropyl-2-methylimidazole can be utilized in the synthesis of a hypothetical, yet structurally relevant, antifungal agent. This protocol is based on established synthetic routes for azole antifungals.

Reaction Pathway: Synthesis of a Hypothetical Azole Antifungal

G A 1-Isopropyl-2-methylimidazole C Intermediate A (Alkylated Imidazole) A->C N-Alkylation B Epichlorohydrin B->C E Final Antifungal Product C->E Etherification D Substituted Phenol D->E

Caption: Representative pathway for antifungal synthesis.

Detailed Step-by-Step Protocol:
  • N-Alkylation of Imidazole:

    • In a reaction vessel, dissolve 1-isopropyl-2-methylimidazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (1.1 eq), portion-wise at 0°C.

    • Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation.

    • Cool the reaction mixture back to 0°C and add epichlorohydrin (1.2 eq) dropwise.

    • Let the reaction proceed at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

    • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated imidazole intermediate.

  • Etherification with a Phenolic Moiety:

    • Dissolve the substituted phenol (1.0 eq) in a polar aprotic solvent like DMF.

    • Add a base, such as potassium carbonate (1.5 eq), and stir the mixture at room temperature for 30 minutes.

    • Add the crude alkylated imidazole intermediate from the previous step to the reaction mixture.

    • Heat the reaction to 80-100°C and stir for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the final antifungal compound.

Potential Applications as a Catalyst and Ligand

While its role as a structural intermediate is well-documented, the potential of 1-isopropyl-2-methylimidazole as a catalyst and ligand in pharmaceutical synthesis should not be overlooked.

  • As a Nucleophilic Catalyst: Similar to 1-methylimidazole, 1-isopropyl-2-methylimidazole can act as a nucleophilic catalyst in acylation and silylation reactions.[3][4] The isopropyl group may introduce beneficial steric hindrance, potentially leading to enhanced selectivity in certain transformations.

  • As a Ligand in Cross-Coupling Reactions: The imidazole nitrogen atoms can coordinate with transition metals like palladium, making it a potential ligand for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.

Conclusion: A Versatile Tool for the Pharmaceutical Chemist

1-Isopropyl-2-methylimidazole is a valuable and versatile intermediate in pharmaceutical synthesis. Its primary application as a core structural element in antifungal and hypoglycemic drugs is well-established. Furthermore, its potential as a nucleophilic catalyst and a ligand in transition metal-catalyzed reactions offers exciting possibilities for the development of novel and efficient synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize 1-isopropyl-2-methylimidazole in their synthetic endeavors, ultimately contributing to the advancement of new and improved therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Role of 1-Isopropyl-2-Methylimidazole in Modern Pharmaceutical Synthesis.
  • PrepChem.com. Synthesis of 1-isopropyl-2-methyl imidazole.
  • PrepChem.com. Synthesis of 1-isopropyl-2-methylimidazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Sourcing High-Purity 1-Isopropyl-2-Methylimidazole: A Guide for Buyers in 2024.
  • Benchchem. An In-Depth Technical Guide to 1-Methylimidazole: From Discovery to Modern Applications.
  • Benchchem. An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole from Imidazole and Methanol.
  • MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • Google Patents. CN102924381A - 2-methylimidazole preparation method.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Methylimidazole: The Versatile Catalyst for Chemical Synthesis.
  • PubChem. 4-Isopropyl-2-methylimidazole | C7H12N2 | CID 11126255.
  • American Chemical Society. (2026, January 30). Ethano N,N-Dicyclohexylphosphoramidite: A Capping Reagent for Solid-Phase Oligonucleotide Synthesis.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • AWS. Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally.
  • PubMed. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds.
  • PMC. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.
  • Molkem. (2026, January 13). Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance.
  • NCBI Bookshelf - NIH. Itraconazole - StatPearls.
  • CrystEngComm (RSC Publishing). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction.
  • Google Patents. CN107739373B - Preparation method of ketoconazole.
  • Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • ResearchGate. Design, Synthesis and Antifungal Activity of Some New Imidazole and Triazole Derivatives | Request PDF.
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • PubMed. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs.
  • ResearchGate. 2 Synthesis of ketoconazole. | Download Scientific Diagram.
  • PubMed. Design, synthesis and N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†).
  • Google Patents. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.
  • Google Patents. RU2486176C1 - Method for preparing 2-methylimidazole.
  • Biological and Molecular Chemistry. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications.
  • ResearchGate. 2-Methylimidazole as a nitrogen source assisted synthesis of a nano-rod-shaped Fe/FeN@N-C catalyst with plentiful FeN active sites and enhanced ORR activity.
  • ResearchGate. Mechanism proposed to explain the synthesis of substituted imidazoles....
  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • MDPI. (2023, January 23). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.
  • PMC. Small-scale continuous drug product manufacturing using dropwise additive manufacturing and three phase settling for integration with upstream drug substance production.
  • European Patent Office. (1996, December 5). METHOD FOR THE SYNTHESIS OF A BENZIMIDAZOLE COMPOUND - EP 0868423 B1.
  • Wikipedia. Itraconazole.
  • Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I.
  • ACS Publications. Antimycotic imidazoles. Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent | Journal of Medicinal Chemistry.
  • Google Patents. CN103086978B - A kind of method preparing 1-methylimidazole.
  • YouTube. (2024, July 24). From Other Imidazoles by Substitution of Hydrogen.
  • RSC Publishing. Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide.
  • Wikipedia. Ketoconazole.
  • Google Patents. CN101012222A - Method of synthesizing Itraconazole.
  • Benchchem. Application Notes and Protocols: The Use of 1-Methylimidazole as a Catalyst in Organic Synthesis.
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • PubMed. (2020, February 15). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and pharmacological evaluation of some substituted imidazoles.
  • LookChem. Preparation of 2-Methylimidazole (I) - Chempedia.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Itraconazole?.
  • Dr.Oracle. (2025, April 4). What is the mechanism of action (MOA) of itraconazole (antifungal medication)?.

Sources

Scaling up the synthesis of 1-isopropyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-isopropyl-2-methylimidazole (CAS: 36947-68-9).[1] Unlike laboratory-scale methods that often utilize hazardous hydride bases (NaH) in polar aprotic solvents (DMF/DMSO), this protocol utilizes Phase-Transfer Catalysis (PTC) .[1] This approach employs a biphasic system (Toluene/Aqueous NaOH) with Tetrabutylammonium Bromide (TBAB), offering superior thermal management, easier workup, and higher safety margins for multi-kilogram scale-up.[1]

Key Advantages:

  • Safety: Eliminates hydrogen gas evolution associated with NaH.[1]

  • Process Control: Biphasic kinetics moderate the exotherm.[1]

  • Purification: Solvent-free isolation via vacuum distillation.[1][2]

Strategic Route Selection

The synthesis relies on the


 N-alkylation of 2-methylimidazole.[1] While direct alkylation is standard, the choice of base and solvent dictates scalability.[1]
ParameterMethod A: NaH / DMFMethod B: PTC (NaOH / Toluene)
Atom Economy Low (NaH waste)High
Hazard Profile High (

gas, thermal runaway)
Moderate (Corrosive base)
Workup Aqueous quench (exothermic)Simple phase separation
Scalability < 100g> 10 kg

Selected Route: Method B (PTC) is selected for its industrial relevance and safety profile.[1]

Reaction Mechanism & Workflow

The reaction proceeds via the deprotonation of the imidazole N-H by aqueous NaOH at the interface, facilitated by the quaternary ammonium catalyst (TBAB), which transfers the imidazolyl anion into the organic phase to react with isopropyl bromide.

ReactionScheme R1 2-Methylimidazole (Solid) Rxn Biphasic Alkylation (Toluene, 85°C) R1->Rxn R2 Isopropyl Bromide (Liquid) R2->Rxn Cat TBAB (Catalyst) NaOH (50% aq) Cat->Rxn Prod 1-Isopropyl-2-methylimidazole (Crude Oil) Rxn->Prod Organic Phase Waste NaBr (aq) Excess Base Rxn->Waste Aqueous Phase

Figure 1: Reaction workflow for the Phase-Transfer Catalyzed synthesis.

Experimental Protocol (1.0 kg Scale)

Safety Warning: Isopropyl bromide is volatile and an alkylating agent.[1] 2-Methylimidazole is a suspected carcinogen.[1][3][4] All operations must be performed in a fume hood with appropriate PPE.[1]

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Mass (g)Volume (mL)Role
2-Methylimidazole 82.101.01000 g-Substrate
Isopropyl Bromide 123.001.21798 g~1370 mLAlkylating Agent
NaOH (50% w/w) 40.002.01950 g~1280 mLBase
TBAB 322.370.05196 g-Catalyst
Toluene 92.14--3000 mLSolvent
Step-by-Step Procedure
  • Reactor Setup: Equip a 10L jacketed glass reactor with a mechanical stirrer (overhead), reflux condenser, temperature probe, and a pressure-equalizing addition funnel.[1]

  • Charging:

    • Charge Toluene (3.0 L) and 2-Methylimidazole (1.0 kg) . Stir at 200 RPM until a suspension forms.

    • Add TBAB (196 g) .

    • Add NaOH 50% solution (1.95 kg) . The mixture will form two distinct phases.[1]

  • Heating: Heat the jacket to bring the internal temperature to 60°C .

  • Addition (Critical Step):

    • Charge Isopropyl Bromide (1.37 L) into the addition funnel.

    • Slowly add the bromide dropwise over 2–3 hours .

    • Note: The reaction is exothermic.[1] Maintain internal temperature between 65–75°C . Do not exceed 80°C to prevent rapid volatilization of isopropyl bromide (bp 59°C).[1]

  • Reaction Completion:

    • After addition, raise the internal temperature to 85°C (gentle reflux) and stir for 6–8 hours .

    • IPC (In-Process Control): Sample organic phase for GC-MS. Target: <2% residual 2-methylimidazole.[1]

  • Workup:

    • Cool reactor to 25°C.

    • Stop stirring and allow phases to settle (15–30 min).

    • Drain the lower aqueous layer (contains NaBr and excess NaOH) into a waste carboy.[1]

    • Wash the organic layer with Brine (1.0 L) to remove residual catalyst and base.[1]

  • Concentration:

    • Transfer organic phase to a rotovap or distillation unit.[1]

    • Remove Toluene under reduced pressure (50°C, 100 mbar).[1]

Purification & Isolation

The crude product is a yellow-to-orange oil.[1] High purity (>99%) is achieved via vacuum distillation.[1]

Distillation Parameters:

  • Equipment: Short-path distillation head or wiped-film evaporator (for larger scales).

  • Vacuum: < 5 mmHg (High vacuum recommended).[1]

  • Boiling Point:

    • ~218°C at Atmospheric Pressure (Do not distill at atm; degradation risk).[1]

    • ~90–95°C at 2 mmHg. [1]

Collection Logic:

  • Foreshot: Discard first 5% (contains residual toluene/isopropyl bromide).[1]

  • Main Fraction: Collect stable fraction at constant temperature.

  • Residue: Dark viscous tar (polymerized impurities/salts).[1]

ProcessFlow Step1 Crude Organic Phase Step2 Solvent Strip (Remove Toluene) Step1->Step2 Step3 Vacuum Distillation (2 mmHg, 95°C) Step2->Step3 Output Pure 1-Isopropyl-2-methylimidazole (>99% Clear Liquid) Step3->Output Main Fraction

Figure 2: Downstream processing and isolation workflow.

Analytical Validation

Verify the identity and purity of the isolated product using the following specifications.

  • Appearance: Colorless to pale yellow liquid.[1][5]

  • GC-MS: Molecular ion peak

    
     m/z.[1]
    
  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.45 (d, 6H, Isopropyl 
      
      
      
      )[1]
    • 
       2.40 (s, 3H, Imidazole 
      
      
      
      )[1]
    • 
       4.30 (sept, 1H, Isopropyl 
      
      
      
      )[1]
    • 
       6.80 (d, 1H, Imidazole Ring)
      
    • 
       6.95 (d, 1H, Imidazole Ring)
      
    • Note: Absence of broad singlet at >9.0 ppm confirms loss of N-H proton.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of Isopropyl groupIncrease reaction time or catalyst loading (up to 10 mol%).[1]
Emulsion Formation High agitation / surfactant effectAdd more brine during workup; filter through Celite if necessary.[1]
Product Color OxidationStore under Nitrogen/Argon.[1] Distill over Zinc dust if heavily colored.[1]

References

  • PubChem. (2025).[1] 1H-Imidazole, 2-(1-methylethyl)- Compound Summary. National Library of Medicine.[1] [Link]

  • PrepChem. (n.d.).[1] Synthesis of 1-isopropyl-2-methylimidazole. [Link]

Sources

Application Note & Protocol: Unraveling the Reaction Kinetics of 1-Isopropyl-2-Methylimidazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry, process development, and medicinal chemistry.

Abstract: The N-alkylation of imidazoles is a cornerstone reaction in the synthesis of a vast array of biologically active molecules and ionic liquids. Understanding the kinetics of this transformation is paramount for reaction optimization, scalability, and ensuring product consistency. This document provides a comprehensive guide to studying the reaction kinetics of the alkylation of 1-isopropyl-2-methylimidazole, a sterically hindered substrate, offering both theoretical insights and detailed, field-proven experimental protocols.

Introduction: The Significance of Imidazole Alkylation Kinetics

The imidazole moiety is a privileged scaffold in medicinal chemistry and materials science. Its N-alkylation introduces substituents that modulate a molecule's physicochemical properties, including its lipophilicity, solubility, and biological activity. The reaction rate is profoundly influenced by a confluence of factors: the electronic and steric nature of the imidazole substrate, the reactivity of the alkylating agent, the choice of solvent, the base employed, and the reaction temperature.[1] For a substrate like 1-isopropyl-2-methylimidazole, steric hindrance from the isopropyl and methyl groups presents a unique challenge, making a thorough kinetic analysis essential for rational process design.

This guide will elucidate the mechanistic underpinnings of the alkylation reaction and provide a robust protocol for its kinetic investigation using in-situ monitoring techniques.

Mechanistic Overview: An SN2 Pathway

The N-alkylation of an imidazole, such as 1-isopropyl-2-methylimidazole, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this process, the lone pair of electrons on the N-1 nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). This concerted step involves the formation of a new N-C bond and the simultaneous cleavage of the C-halide bond, passing through a charged transition state.[3]

The reaction can be performed under neutral conditions or, more commonly, in the presence of a base.[4][5] The base deprotonates the N-H of the imidazole (if not already N-substituted), increasing its nucleophilicity and accelerating the reaction. For an already N-substituted imidazole like 1-isopropyl-2-methylimidazole, the reaction proceeds directly with the alkylating agent to form a quaternary imidazolium salt.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Imidazole 1-Isopropyl-2-methylimidazole TS [Im-R-X]‡ Imidazole->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS Product 1-Isopropyl-2-methyl-3-alkylimidazolium halide TS->Product Bond Formation & Bond Breaking Halide X⁻

Caption: SN2 mechanism for the alkylation of 1-isopropyl-2-methylimidazole.

Key Factors Influencing Reaction Kinetics

A successful kinetic study hinges on understanding and controlling the variables that impact the reaction rate.

  • Alkylating Agent: The reactivity of the alkylating agent is critical. The nature of the leaving group (I > Br > Cl >> F) and the steric accessibility of the electrophilic carbon significantly affect the rate. Primary alkyl halides are generally more reactive than secondary ones due to reduced steric hindrance.[1]

  • Solvent: The choice of solvent is pivotal. Polar aprotic solvents, such as acetonitrile or DMF, are often preferred as they can solvate the charged transition state, thereby lowering the activation energy and accelerating the reaction.[3] Protic solvents can hydrogen-bond with the imidazole nitrogen, reducing its nucleophilicity and slowing the reaction.[3]

  • Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate, as dictated by the Arrhenius equation. However, excessively high temperatures can promote side reactions.[4] A typical temperature range for imidazole alkylation is between 75°C and 115°C.[4]

  • Concentration: The reaction rate is dependent on the concentration of both the imidazole and the alkylating agent. A kinetic study involves systematically varying these concentrations to determine the reaction order with respect to each reactant.

Experimental Protocols

This section provides detailed protocols for the alkylation of 1-isopropyl-2-methylimidazole and the subsequent kinetic analysis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Isopropyl-2-methylimidazole≥98%e.g., Sigma-AldrichStore under inert atmosphere.
Iodoethane≥99%, contains copper as stabilizere.g., Sigma-AldrichHighly reactive alkylating agent. Handle with care.
Acetonitrile (MeCN)Anhydrous, ≥99.8%e.g., Sigma-AldrichUse a dry solvent to avoid side reactions.
Dichloromethane (DCM)ACS Gradee.g., Fisher ScientificFor workup and purification.
Diethyl etherAnhydrouse.g., Sigma-AldrichFor precipitation of the product.
Deuterated Chloroform (CDCl₃)99.8 atom % De.g., Cambridge Isotope LabsFor NMR analysis.
Protocol 1: Synthesis and Characterization of 1-Isopropyl-2-methyl-3-ethylimidazolium Iodide

This protocol describes the bulk synthesis of the product for characterization and as a standard for kinetic analysis.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-isopropyl-2-methylimidazole (e.g., 1.24 g, 10 mmol) and anhydrous acetonitrile (40 mL).

  • Addition of Alkylating Agent: While stirring, add iodoethane (e.g., 1.72 g, 11 mmol, 1.1 eq.) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR of an aliquot.[5][6]

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: Add diethyl ether to the concentrated mixture to precipitate the product. Filter the resulting solid and wash with cold diethyl ether. Dry the product under high vacuum to obtain the pure 1-isopropyl-2-methyl-3-ethylimidazolium iodide.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Kinetic Study of the Alkylation Reaction by In-Situ ¹H NMR Spectroscopy

In-situ ¹H NMR spectroscopy is a powerful, non-invasive technique for monitoring the real-time progress of a reaction, allowing for the direct measurement of the concentration of reactants and products over time.[6][7]

G Start Start PrepareStock Prepare Stock Solutions (Imidazole & Iodoethane in CDCl₃) Start->PrepareStock EquilibrateNMR Equilibrate NMR Tube to Desired Temperature PrepareStock->EquilibrateNMR InjectReactant Inject Iodoethane Stock Solution into Imidazole Solution EquilibrateNMR->InjectReactant AcquireSpectra Acquire ¹H NMR Spectra at Timed Intervals InjectReactant->AcquireSpectra Start Reaction ProcessData Process and Integrate Spectra AcquireSpectra->ProcessData PlotData Plot Concentration vs. Time ProcessData->PlotData DetermineKinetics Determine Rate Law and Rate Constant PlotData->DetermineKinetics End End DetermineKinetics->End

Caption: Workflow for the kinetic study using in-situ ¹H NMR.

  • Preparation of Stock Solutions:

    • Imidazole Stock: Accurately weigh 1-isopropyl-2-methylimidazole and dissolve it in a known volume of CDCl₃ in a volumetric flask to achieve a precise concentration (e.g., 0.1 M).

    • Iodoethane Stock: Similarly, prepare a stock solution of iodoethane in CDCl₃ (e.g., 0.1 M).

  • NMR Setup:

    • Transfer a precise volume (e.g., 0.5 mL) of the imidazole stock solution into an NMR tube.

    • Place the NMR tube in the spectrometer and allow it to equilibrate at the desired reaction temperature (e.g., 50°C).

  • Reaction Initiation and Monitoring:

    • Acquire an initial ¹H NMR spectrum of the imidazole solution (t=0).

    • Using a microliter syringe, rapidly inject a precise volume of the iodoethane stock solution into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion (e.g., 3-5 half-lives).

  • Data Processing:

    • Process each spectrum (phasing, baseline correction).

    • Integrate the signals corresponding to a non-reacting proton of the starting imidazole and a unique proton of the imidazolium product. For instance, monitor the disappearance of the N-H proton (if present and not exchanged) or a shift in the methyl or isopropyl protons, and the appearance of new signals for the ethyl group on the product.

  • Repeat with Varying Concentrations: Repeat the experiment with different initial concentrations of both 1-isopropyl-2-methylimidazole and iodoethane to determine the reaction order with respect to each reactant.

Data Analysis and Interpretation

The data obtained from the in-situ NMR experiments can be used to determine the rate law and the rate constant for the reaction.

The rate law for the alkylation can be expressed as:

Rate = k [Imidazole]m [Alkyl Halide]n

where:

  • k is the rate constant

  • [Imidazole] and [Alkyl Halide] are the concentrations of the reactants

  • m and n are the reaction orders with respect to each reactant

By plotting the concentration of the reactants versus time, the reaction orders (m and n) can be determined using methods such as the initial rates method or by fitting the data to integrated rate laws. For an SN2 reaction, it is expected that m and n will both be 1, resulting in an overall second-order reaction.

Expected Data Summary
Experiment[Imidazole]₀ (M)[Iodoethane]₀ (M)Temperature (°C)Initial Rate (M/s)
10.10.150Rate₁
20.20.150Rate₂
30.10.250Rate₃
40.10.160Rate₄

By analyzing the changes in the initial rates with varying concentrations, the reaction orders can be deduced. For example, if doubling the concentration of the imidazole while keeping the iodoethane concentration constant results in a doubling of the initial rate, the reaction is first order with respect to the imidazole.

Troubleshooting and Optimization

  • Slow Reaction Rate: If the reaction is too slow, consider increasing the temperature, using a more polar aprotic solvent, or switching to a more reactive alkylating agent (e.g., an alkyl iodide or triflate).

  • Side Reactions: The formation of side products can be minimized by maintaining a consistent temperature and ensuring the use of high-purity, anhydrous reagents and solvents.[4]

  • Poor NMR Resolution: If NMR peak overlap is an issue, consider using a higher field strength spectrometer or adjusting the solvent system.

Conclusion

This application note provides a robust framework for investigating the reaction kinetics of the alkylation of 1-isopropyl-2-methylimidazole. A thorough understanding of the kinetic parameters is indispensable for the rational design of synthetic routes, enabling enhanced efficiency, scalability, and control over product quality in both academic and industrial settings. The protocols outlined herein are adaptable to a range of imidazole substrates and alkylating agents, offering a versatile tool for the broader scientific community.

References

  • Process for preparing 1-alkylimidazoles.
  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]

  • N-Alkylation of imidazoles. University of Otago. [Link]

  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks. [Link]

  • N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. [Link]

  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. [Link]

  • Understanding the Reaction Kinetics and Microdynamics between Methylimidazole and Alkyl Thiocyanate for Ionic Liquid Synthesis through Experiments and Theoretical Calculation. ResearchGate. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. ResearchGate. [Link]

  • SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo. [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropyl-2-Methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-isopropyl-2-methylimidazole. This molecule is a key building block in the development of ionic liquids, pharmaceutical intermediates, and catalysts. While its synthesis appears straightforward, typically involving the N-alkylation of 2-methylimidazole, the process is frequently complicated by side reactions that can significantly impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, experience-based insights into the causal mechanisms behind common experimental challenges. Here, we will dissect the key side reactions, offer robust troubleshooting strategies, and present validated protocols to empower you to optimize your synthesis, minimize impurities, and ensure reproducible results.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 1-isopropyl-2-methylimidazole, framed in a practical question-and-answer format.

Problem: Low Yield of the Desired Product

Question: My reaction yield is consistently below 50%, even though TLC/GC analysis shows consumption of the starting material. What are the likely causes?

Answer: Low yields in this synthesis are often attributable to competing side reactions that consume your reagents without forming the desired product. The two most prevalent culprits are the E2 elimination of your isopropylating agent and the formation of a quaternary imidazolium salt.

  • Elimination of the Isopropylating Agent: Isopropyl halides (e.g., 2-bromopropane, 2-chloropropane) are secondary halides and are highly susceptible to elimination reactions, especially in the presence of strong or sterically hindered bases. The base, instead of deprotonating the 2-methylimidazole, abstracts a proton from the isopropyl group, leading to the formation of propene gas and consuming both your base and alkylating agent. This is particularly problematic at elevated temperatures.

  • Over-alkylation: The desired product, 1-isopropyl-2-methylimidazole, is itself a nucleophile and can react with another molecule of the isopropylating agent to form the 1,3-diisopropyl-2-methylimidazolium salt.[1] This byproduct is highly polar and often water-soluble, which can also complicate the workup and purification process.

Causality and Solution Workflow:

G cluster_0 Troubleshooting Low Yield cluster_solutions start Low Yield Observed check_temp Is Reaction Temp > 80°C? start->check_temp check_base Is a Strong/Bulky Base Used? (e.g., t-BuOK, NaH in excess) check_temp->check_base No cause_elim High Propensity for E2 Elimination check_temp->cause_elim Yes check_ratio Molar Ratio of Alkylating Agent > 1.2 eq? check_base->check_ratio No check_base->cause_elim Yes cause_quat High Propensity for Quaternization check_ratio->cause_quat Yes sol_temp Solution: Lower Temp (50-70°C) cause_elim->sol_temp sol_base Solution: Use Weaker Base (e.g., K2CO3, NaOH) cause_elim->sol_base sol_ratio Solution: Use Stoichiometry Closer to 1.1 eq. cause_quat->sol_ratio

Caption: Troubleshooting workflow for low yield.

Corrective Actions:

  • Temperature Control: Maintain the reaction temperature between 50-70°C. Higher temperatures significantly favor the elimination pathway.[2]

  • Choice of Base: Employ a moderately strong, non-hindered base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). While strong bases like sodium hydride (NaH) can be effective, they increase the rate of both elimination and over-alkylation if not used carefully.[2]

  • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the isopropylating agent. A large excess dramatically increases the likelihood of forming the quaternary salt.

Problem: Presence of a Highly Polar, Water-Soluble Impurity

Question: After the aqueous workup, a significant portion of my product seems to be lost to the aqueous layer, and I have a salt-like byproduct that is hard to remove. What is it and how can I prevent it?

Answer: This is a classic sign of quaternization , the most common side reaction in imidazole alkylation. The nitrogen at the 3-position of your product, 1-isopropyl-2-methylimidazole, attacks a second molecule of the isopropylating agent. This forms the 1,3-diisopropyl-2-methylimidazolium halide salt.

G cluster_caption Product 1-Isopropyl-2-methylimidazole (Product) QuatSalt 1,3-Diisopropyl-2-methylimidazolium Salt (Byproduct) Product->QuatSalt SN2 Attack AlkylHalide Isopropyl Halide (Excess) AlkylHalide->QuatSalt caption Over-alkylation of the desired product leads to a quaternary salt.

Caption: Formation of the quaternary imidazolium salt.

This salt is ionic, making it highly polar, often soluble in water, and insoluble in common organic solvents like ether or hexanes. This property makes its removal from the desired product challenging.

Preventative & Corrective Actions:

  • Control Stoichiometry: The most effective preventative measure is to limit the amount of the isopropylating agent to no more than 1.2 equivalents relative to 2-methylimidazole.

  • Slow Addition: Add the isopropylating agent slowly to the reaction mixture. This keeps its instantaneous concentration low, reducing the probability of a second alkylation event.

  • Purification Strategy: If the salt has formed, leverage its properties for removal. After the reaction, distill off the solvent. Add a non-polar solvent like diethyl ether or ethyl acetate to the residue. The desired product will dissolve, while the ionic salt will precipitate and can be removed by filtration.

Problem: Significant Amount of Unreacted 2-Methylimidazole Remains

Question: My final product is heavily contaminated with the starting material, 2-methylimidazole. How can I improve conversion and facilitate separation?

Answer: Incomplete conversion stems from several potential issues:

  • Insufficient Base: The N-alkylation requires deprotonation of the 2-methylimidazole to form the imidazolide anion, which is the active nucleophile. If the base is too weak, of poor quality, or used in a substoichiometric amount, a significant portion of the starting material will not be activated to react.

  • Poor Reagent Quality: Moisture in the solvent or on the glassware can quench strong bases like NaH. The 2-methylimidazole starting material itself may contain acidic impurities.

  • Inefficient Mixing: In heterogeneous reactions (e.g., with solid K₂CO₃ in acetonitrile), poor stirring can lead to localized areas of low reactivity.

Solutions for Conversion and Purification:

  • Ensure Anhydrous Conditions: When using highly reactive bases like NaH, ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Base Selection: Use at least 1.1 equivalents of a suitable base. For heterogeneous reactions, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve reaction rates.

  • Purification via Extraction: You can exploit the difference in basicity and polarity. 2-Methylimidazole (pKa ≈ 7.85) is more polar and slightly more basic than 1-isopropyl-2-methylimidazole.

    • Dissolve the crude mixture in a solvent like ethyl acetate.

    • Wash with a dilute acid solution (e.g., 1M HCl). The more basic 2-methylimidazole will be protonated and move to the aqueous layer, while the N-substituted product tends to remain in the organic layer. Caution: Excessive washing or overly acidic conditions can also protonate and extract your desired product.

    • Alternatively, chromatography on silica gel can effectively separate the more polar starting material from the less polar product.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthesis route for 1-isopropyl-2-methylimidazole?

A1: The most common and industrially viable method is the direct N-alkylation of 2-methylimidazole with an isopropylating agent (e.g., 2-bromopropane or 2-chloropropane) in the presence of a base.[2] An alternative route involves the dehydrogenation of 1-isopropyl-2-methylimidazoline, often using a catalyst like Raney Nickel, which can produce high yields but involves handling specialized catalysts and potentially higher pressures.[5][6]

G cluster_0 Primary Route: N-Alkylation cluster_1 Alternative Route: Dehydrogenation SM1 2-Methylimidazole Product1 1-Isopropyl-2-methylimidazole SM1->Product1 AlkylatingAgent Isopropyl Halide + Base SM2 1-Isopropyl-2-methylimidazoline Product2 1-Isopropyl-2-methylimidazole SM2->Product2 Catalyst Raney Nickel Catalyst

Caption: Common synthetic routes to the target molecule.

Q2: How do I choose the right base and solvent for the N-alkylation reaction?

A2: The choice is a critical parameter that balances reactivity with side reactions. The ideal combination provides sufficient reactivity for the imidazolide anion formation while minimizing the E2 elimination of the isopropyl halide.

BaseSolventProsCons & Causality
NaOH / KOH DMF, DMSOInexpensive, strong base.Can introduce water, complicating reactions with water-sensitive reagents. High basicity can promote elimination at higher temperatures.
K₂CO₃ Acetonitrile, AcetoneMild, inexpensive, easy to handle.Heterogeneous reaction requires efficient stirring. Slower reaction rates may necessitate higher temperatures, which can increase side reactions.
NaH Anhydrous THF, DMFVery strong base, drives reaction to completion.Highly reactive with water and protic solvents; requires inert atmosphere. Can easily promote elimination and over-alkylation if not controlled.[2]

Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?

A3: A multi-technique approach is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time reaction monitoring. 2-Methylimidazole is quite polar and will have a low Rf value. The product, 1-isopropyl-2-methylimidazole, will have a higher Rf. The quaternary salt byproduct will remain at the baseline.

  • Gas Chromatography (GC) / GC-MS: Provides quantitative information on the relative amounts of starting material, product, and volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural confirmation and purity assessment. It can definitively identify the product and the key byproducts.

CompoundKey ¹H NMR Signal (CDCl₃)
2-Methylimidazole Broad NH singlet (~10-12 ppm), Methyl singlet (~2.3 ppm)
1-Isopropyl-2-methylimidazole Isopropyl septet (~4.2 ppm), Isopropyl doublet (~1.4 ppm), Methyl singlet (~2.3 ppm)
1,3-Diisopropyl-2-methylimidazolium Salt Isopropyl septets (~4.8 ppm), Isopropyl doublets (~1.6 ppm), Methyl singlet (~2.7 ppm). Signals are downfield shifted due to the positive charge.

Section 3: Protocols and Methodologies

Protocol 1: Synthesis of 1-Isopropyl-2-methylimidazole via N-Alkylation

This protocol is adapted from established procedures for N-alkylation of imidazoles and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[2]

Materials:

  • 2-Methylimidazole (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • 2-Bromopropane (1.15 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methylimidazole (1.0 eq).

  • Base Addition: Add anhydrous DMF to dissolve the 2-methylimidazole. Place the flask in an ice bath (0°C). Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0°C. Add 2-bromopropane (1.15 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by vacuum distillation to yield pure 1-isopropyl-2-methylimidazole.

References

  • PrepChem. (n.d.). Synthesis of 1-isopropyl-2-methylimidazole. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-isopropyl-2-methyl imidazole. Retrieved from [Link]

  • Google Patents. (2013). CN102924381A - 2-methylimidazole preparation method.
  • Google Patents. (2009). CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.
  • PrepChem. (n.d.). Preparation of 1-Isopropyl-2-methylimidazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Indiana University. (n.d.). Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

Sources

Technical Support Center: 1-Isopropyl-2-Methylimidazole (IPMI) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IPMI-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Purity Profiles & Isolation Protocols

Executive Summary

1-Isopropyl-2-methylimidazole (IPMI) is a critical intermediate for epoxy curing agents and a precursor for ionic liquids. Its purification is frequently complicated by the presence of the starting material, 2-methylimidazole (2-MI) , and trace halides (if synthesized via alkylation).

This guide addresses the three most common failure modes in IPMI purification:

  • Co-distillation of 2-MI (Incomplete separation).

  • Halide Contamination (Critical for electrochemical applications).

  • Oxidative Discoloration (Yellowing of the distillate).

Module 1: The Distillation Protocol (Bulk Separation)

The Challenge: Users often report finding solid precipitates (2-MI) in their distillate receiver, despite a boiling point difference of >60°C at atmospheric pressure.

Root Cause: 2-Methylimidazole (MP: 142–145°C) sublimes under high vacuum before it boils, bypassing the fractionation column and re-condensing in the receiver.

Technical Specifications
Property1-Isopropyl-2-methylimidazole (IPMI)2-Methylimidazole (2-MI)
State (RT) LiquidSolid (Crystalline)
Boiling Point (760 Torr) ~203°C~267–270°C
Boiling Point (10 Torr) ~82–85°C~140–150°C (Sublimes)
pKa ~7.5–8.07.85
Key Solubility Miscible in organic solventsSoluble in water/polar organics
Troubleshooting Workflow: Vacuum Distillation

Step 1: The "Hot Condenser" Technique To prevent 2-MI sublimation from clogging the path or contaminating the distillate, the condenser temperature must be managed carefully.

  • Setup: Vigreux column (minimum 20 cm) or Packed column (Glass helices).

  • Vacuum: < 10 mmHg (Target 2–5 mmHg).

  • Coolant Temperature: Set recirculating chiller to 25–30°C . Do not use ice water.

    • Reasoning: 2-MI vapors that co-distill will solidify instantly on a cold condenser surface (<10°C), creating a blockage. A warmer condenser keeps trace 2-MI fluid enough to wash down or allows it to pass to a secondary trap if it's subliming.

Step 2: Fractionation Logic

  • Fore-run: Discard the first 5–10% of distillate. This contains moisture and unreacted isopropyl halides.

  • Main Fraction: Collect at steady vapor temperature (e.g., 82–84°C @ 12 mmHg).

  • Tail: Stop collection immediately when vapor temp rises >5°C or pot residue becomes viscous.

Module 2: Chemical Polishing (Removal of Trace 2-MI)

The Challenge: Distillation yields 98% purity, but 1–2% 2-MI remains. This is unacceptable for ionic liquid synthesis as it alters stoichiometry.

The Solution: Derivatization.[1] Since 2-MI possesses a secondary amine (N-H) and IPMI is a tertiary amine, we can chemically "tag" the impurity to modify its volatility or solubility.

Protocol: The Isocyanate Scavenge

Use this method if distillation cannot reduce 2-MI below 0.5%.

  • Titration: Determine approximate % of 2-MI by GC or NMR.

  • Scavenger Addition: Add 1.1 equivalents (relative to 2-MI content) of Phenyl Isocyanate or Acetic Anhydride to the crude mixture before final distillation.

    • Mechanism:[1][2][3][4][5][6] The isocyanate reacts rapidly with the N-H of 2-MI to form a urea derivative (or amide with anhydride).

    • Result: The urea derivative has a significantly higher boiling point (>300°C) and will not co-distill with IPMI.

  • Final Distillation: Distill the IPMI. The "tagged" 2-MI remains in the pot residue.

PurificationLogic Start Crude IPMI Mixture Check Check 2-MI Content (GC) Start->Check High > 5% 2-MI Check->High High Impurity Low < 2% 2-MI Check->Low Low Impurity Distill Vacuum Distillation (Vigreux Column) High->Distill Scavenge Add Phenyl Isocyanate (1.1 eq vs impurity) Low->Scavenge Distill->Check Re-evaluate FinalDistill Flash Distillation Scavenge->FinalDistill End Product Release FinalDistill->End >99.5% Pure IPMI

Figure 1: Decision matrix for removing 2-methylimidazole impurities based on initial concentration.

Module 3: Halide Removal (Ionic Liquid Grade)

The Challenge: If IPMI is synthesized via alkylation (e.g., using 2-chloropropane), residual chloride/bromide ions will poison electrochemical applications. Distillation often fails to remove trace halide salts completely due to entrainment.

Protocol: Ion Exchange / Precipitation

Method A: The Silver Nitrate Test & Polish (Lab Scale)

  • Dissolution: Dissolve IPMI in acetonitrile (1:1 v/v).

  • Treatment: Add dry Silver Oxide (

    
    ) or Silver Nitrate (
    
    
    
    ).
    • Observation: Immediate precipitation of AgX (white/yellow solid) indicates halides.

  • Filtration: Filter through a 0.2 µm PTFE membrane to remove silver salts.

  • Solvent Removal: Rotary evaporate the acetonitrile.

Method B: Anion Exchange Resin (Scale-up)

  • Resin Selection: Use a strongly basic anion exchange resin (OH- form), e.g., Amberlite IRA-402.

  • Column Pass: Pass the neat liquid (or alcoholic solution) through the resin bed.

  • Mechanism:

    
    .
    
  • Drying: The product must be dried over Molecular Sieves (4Å) immediately, as the exchange generates water.

Frequently Asked Questions (FAQ)

Q1: My purified IPMI turned yellow after 24 hours. Is it ruined?

  • Diagnosis: Imidazoles are electron-rich and prone to oxidation (N-oxide formation) upon air exposure.

  • Fix: The yellowing is usually trace (<0.1%) and often cosmetic. For strict applications, re-distill under Argon/Nitrogen.

  • Prevention: Store in amber glass under inert gas. Add activated copper turnings to the storage vessel to act as an oxygen scavenger.

Q2: Can I use water extraction to remove 2-MI?

  • Analysis: No. Both IPMI and 2-MI are water-soluble. However, IPMI is more lipophilic.

  • Alternative: A continuous liquid-liquid extraction using Dichloromethane (DCM) and highly basic water (pH > 12) can favor IPMI partitioning into the organic layer, but yields are often poor. Distillation is superior.

Q3: The vacuum pump oil degrades rapidly during distillation.

  • Cause: Vapors of isopropyl halides (starting material) or amines are dissolving in the pump oil.

  • Fix: Install a Cold Trap (Liquid Nitrogen or Dry Ice/Acetone) between the receiver and the pump. This is mandatory for amine distillations.

References

  • Chemical Properties & Safety

    • 1-Isopropylimidazole Properties.[7][8] (2025).[7] ChemSrc. Retrieved from

    • 2-Methylimidazole Properties.[1][3][4][8][9][10][11][12] (2025).[7] Wikipedia/ECHA. Retrieved from

  • Synthesis & Purification Methodologies

    • Method for separating and purifying 2-methylimidazole crystal impurity.[3][4] (Patent CN101560188A). Google Patents. Retrieved from

    • Preparation of imidazoles and purification via distillation.[1][9][11] (Patent EP0378910A1).[9] European Patent Office. Retrieved from

  • Halide Removal Context

    • Removal of halide impurities from organic liquids.[6] (Patent EP0544496B1). Google Patents. Retrieved from

Sources

Technical Support Center: 1-Isopropyl-2-Methylimidazole (IPMI)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reactivity Optimization & Troubleshooting Ticket ID: IPMI-REACT-001

Executive Summary: The Steric Paradox

Welcome to the technical support hub for 1-isopropyl-2-methylimidazole (IPMI) . If you are here, you are likely facing a common frustration: IPMI is stubbornly unreactive compared to its cousins (like 1-methylimidazole).

Why is this happening? The molecule features a "Steric Fortress." The C2-Methyl group and the N1-Isopropyl group create a crowded environment around the nucleophilic N3 nitrogen.

  • The Benefit: This crowding creates latency . In epoxy systems, it prevents premature curing at room temperature, offering excellent shelf life.[1]

  • The Drawback: It imposes a high activation energy barrier for nucleophilic attack (alkylation or epoxide ring opening).

This guide provides the "keys" to unlock this fortress: Thermal Activation , Proton Assistance , and Leaving Group Optimization .

Module 1: Unlocking Epoxy Curing Latency

User Scenario: “My epoxy resin formulation containing IPMI shows no sign of curing at 60°C, even after 4 hours.”

The Mechanism: Proton-Assisted Ring Opening

IPMI is a latent curing agent.[2] Unlike 1-methylimidazole (1-MI), which cures rapidly at low temperatures, IPMI requires a "kickstart." The steric bulk prevents the N3 nitrogen from directly attacking the epoxide ring effectively until high thermal energy is applied.

To lower this barrier without excessive heat, you must use a Proton Donor (Co-catalyst) . The proton donor activates the epoxide oxygen, making the carbon more electrophilic and susceptible to the hindered IPMI.

DOT Visualization: The Proton Key

EpoxyActivation cluster_0 Activation Phase Epoxide Epoxide Ring (Stable) Activated Activated Epoxide (Highly Electrophilic) Epoxide->Activated H-Bonding / Protonation Donor Proton Donor (e.g., Phenol) Donor->Activated Adduct Betaine Adduct (Curing Initiated) Activated->Adduct IPMI IPMI (Sterically Hindered) IPMI->Adduct Nucleophilic Attack (Barrier Lowered)

Figure 1: The proton donor (phenol) activates the epoxide, compensating for IPMI's steric hindrance.

Troubleshooting Protocol: The "Kickstart" Formulation

Objective: Reduce cure onset temperature from >120°C to ~80-100°C.

  • Selection of Proton Donor:

    • Standard: Bisphenol A (often present in the resin, but adding excess helps).

    • Accelerated: Salicylic acid or Resorcinol (Stronger H-bond donors).

    • Ratio: Add 0.5 – 1.0 molar equivalents of donor relative to IPMI.

  • Mixing Procedure (Melt Blending):

    • Step A: Pre-dissolve IPMI in the proton donor at 60°C (if liquid) or melt-blend. This creates a pre-activated complex.

    • Step B: Disperse this complex into the epoxy resin.

  • Curing Cycle:

    • Ramp: 2°C/min to 100°C.

    • Dwell: Hold at 100°C for 1 hour (Gelation).

    • Post-Cure: 150°C for 2 hours (Full crosslinking).

Module 2: Synthesis & Quaternization (Ionic Liquids)

User Scenario: “I am trying to synthesize 1-isopropyl-2-methylimidazolium iodide. I refluxed IPMI with methyl iodide in acetonitrile for 24 hours, but the yield is <20%.”

The Barrier: The "Goalie" Effect

In an SN2 reaction (quaternization), the nucleophile (IPMI) must attack the alkyl halide from the back. The isopropyl group acts like a "fat goalie," physically blocking the trajectory. Standard reflux is insufficient.

Comparative Data: Reactivity Profiles
Feature1-Methylimidazole (1-MI)1-Isopropyl-2-Methylimidazole (IPMI)Impact on Protocol
Steric Bulk LowHigh (N1-iPr + C2-Me)Requires higher energy input (T).
Nucleophilicity HighModerate/Low Requires stronger electrophiles.
Reaction State Exothermic (often spontaneous)Sluggish Requires external heat/pressure.
Water Tolerance HighLow (Hydration shell blocks attack)Reagents must be strictly anhydrous.
Protocol: High-Pressure "Neat" Synthesis

Objective: Achieve >90% Yield of IPMI-based Ionic Liquid.

WARNING: Methyl Iodide is highly toxic and volatile. Perform in a certified fume hood.

  • Eliminate Solvent (The "Neat" Approach):

    • Solvents dilute the reactants, lowering the collision frequency. For hindered substrates, you need maximum concentration.

    • Action: Mix IPMI and Alkyl Iodide directly (no solvent) if the halide is liquid.

  • The Leaving Group Switch:

    • Avoid: Alkyl Chlorides (Cl⁻ is a poor leaving group; reaction will fail).

    • Use: Alkyl Iodides (I⁻ is an excellent leaving group) or Alkyl Triflates (super-reactive).

  • Thermal Forcing (Sealed Tube):

    • Since IPMI is slow, you need heat. However, Alkyl Iodides are volatile (MeI bp ~42°C). Refluxing at 42°C is too cold to overcome the steric barrier.

    • Apparatus: Heavy-wall pressure vessel (Ace Glass or similar).

    • Conditions: Heat to 80°C - 90°C for 12–24 hours. The pressure keeps the volatile halide in the liquid phase, allowing the temperature to rise high enough to overcome the activation energy.

  • Purification:

    • The product will likely solidify or form a viscous oil. Wash with Ethyl Acetate (IPMI is soluble; the ionic liquid product is not) to remove unreacted starting material.

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use IPMI as a metal ligand (coordination chemistry)? A: Yes, but expect weak binding.

  • Issue: The steric bulk prevents close approach to the metal center.

  • Fix: Use IPMI only for metals with low coordination numbers (e.g., Ag(I), Au(I)) or linear geometries where the bulk is less disruptive. Do not use for crowded octahedral complexes.

Q: My IPMI has turned yellow. Is it compromised? A: Likely yes, but salvageable.

  • Cause: Oxidation of the imidazole ring or trace impurities forming conjugated oligomers.

  • Impact: For epoxy curing, it is usually fine. For ionic liquid synthesis (optical applications), it must be purified.

  • Fix: Vacuum distillation. IPMI distills cleanly (bp ~200°C range, check vacuum nomograph).

Q: Why not just use 1-Methylimidazole? A: You use IPMI for stability .

  • In Epoxy: 1-MI cures too fast (pot life < 30 mins). IPMI gives you days of pot life.

  • In Ionic Liquids: The isopropyl group increases hydrophobicity and changes the viscosity/conductivity profile, which may be desired for specific electrochemical applications.

References

  • Mechanism of Imidazole C

    • Source: Ricciardi, F., et al. "Mechanism of imidazole catalysis in the curing of epoxy resins."[3] Journal of Polymer Science: Polymer Chemistry Edition.

    • Context: Explains the N-dealkylation and adduct formation pathways essential for understanding IPMI's l
    • Link:

  • Steric Hindrance in Imidazole Ionic Liquids

    • Source: "Synthesis of 1-Isopropyl imidazolium based ionic liquids." Journal of Chemical and Pharmaceutical Research.
    • Context: Details the specific synthetic challenges and NMR characterization of isopropyl-substituted imidazolium salts.
    • Link:

  • L

    • Source: "2-methylimidazole as a common latent curing agent for epoxy-based adhesives."[2]

    • Context: Establishes the baseline for imidazole latency, which is further enhanced in IPMI.
    • Link:

  • Nucleophilicity and Steric Effects

    • Source: "Steric Hindrance in SN2 Reactions."[4] Chemistry Steps.

    • Context: Fundamental grounding on why the "isopropyl goalie" blocks alkyl
    • Link:

Sources

Optimizing reaction conditions for 1-isopropyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Isopropyl-2-Methylimidazole (IPMI) [1]

Introduction: The Strategic Value of IPMI

1-Isopropyl-2-methylimidazole (IPMI) is a critical sterically hindered imidazole derivative.[1] Unlike its unhindered counterparts (e.g., 1-methylimidazole), IPMI exhibits thermal latency .[1] In epoxy resin applications, the bulky isopropyl group at the N1 position shields the nucleophilic N3 nitrogen at room temperature, preventing premature curing (pot life extension). At elevated temperatures (>100°C), thermal energy overcomes this steric barrier, allowing rapid cross-linking.[1]

This guide focuses on the synthesis optimization of IPMI, specifically addressing the challenge of N-alkylating 2-methylimidazole with a secondary alkyl halide (isopropyl halide) while minimizing elimination side reactions.

Module 1: The "Gold Standard" Synthesis Protocol

Methodology: Solid-Liquid Phase Transfer Catalysis (S-L PTC) Objective: Maximize


-alkylation yield while suppressing dehydrohalogenation (E2 elimination) of the isopropyl reagent.[1]
The Protocol
ComponentReagentRole & Rationale
Substrate 2-Methylimidazole (2-MeIm)Nucleophile.[1] Solid, mp ~142°C.
Alkylating Agent 2-Bromopropane (1.2 - 1.5 eq)Electrophile.[1] Note: Secondary halides are prone to E2 elimination to form propene.[1]
Base Potassium Carbonate (K₂CO₃) (2.0 eq)Solid Base. Using a solid base prevents high concentrations of dissolved hydroxide, drastically reducing the E2 elimination side reaction common with NaOH/KOH.
Catalyst TBAB (Tetrabutylammonium bromide) (5 mol%)Phase Transfer Catalyst. Shuttles the imidazolide anion from the solid surface/interface into the organic phase to react with the alkyl halide.
Solvent Toluene or AcetonitrileNon-polar or polar aprotic.[1] Toluene allows for easy water removal (azeotrope) if wet reagents are used, though Acetonitrile is faster.[1]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, suspend 2-methylimidazole (1.0 eq) and finely powdered K₂CO₃ (2.0 eq) in Toluene (5-10 volumes).

  • Catalyst Addition: Add TBAB (0.05 eq).[1] Heat the mixture to 60°C for 30 minutes to initiate deprotonation at the solid-liquid interface.

  • Alkylation: Add 2-bromopropane (1.3 eq) dropwise. Crucial: Do not dump all at once to avoid local excesses that favor side reactions.[1]

  • Reflux: Heat to mild reflux (~85-90°C) for 6-12 hours. Monitor by TLC or GC.[1] The steric bulk of the isopropyl group significantly slows the SN2 attack compared to methyl/ethyl groups; vigorous agitation is required to maintain the S-L interface.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with small amounts of toluene.

  • Purification: Concentrate the filtrate under reduced pressure. Perform vacuum distillation to isolate pure IPMI.

Module 2: Troubleshooting & Optimization (FAQ)

Q1: My conversion is stuck at 70% even after 24 hours. Why?

Diagnosis: Steric Hindrance & Catalyst Deactivation.[1][2] The isopropyl group is bulky.[1] As the reaction progresses, the concentration of the nucleophile drops.

  • Solution A (Agitation): S-L PTC relies on surface area.[1] Ensure your stirring is vigorous (vortexing). If the K₂CO₃ has caked, the reaction will stop.

  • Solution B (Catalyst): Switch to a more lipophilic catalyst like Aliquat 336 (Methyltrioctylammonium chloride) if using very non-polar solvents like toluene.[1]

  • Solution C (Reagent): Add an additional 0.2 eq of 2-bromopropane. Being volatile (bp 59°C), some alkyl halide may have escaped the condenser if the reflux was too vigorous.

Q2: I see a significant amount of gas evolution and pressure buildup.

Diagnosis: E2 Elimination (Propene Formation). You are converting your alkylating agent into propene gas rather than alkylating the imidazole.

  • Cause: The base is too strong or too soluble.[1] Using NaOH or KOH (especially with water present) promotes elimination of secondary halides.[1]

  • Fix: Ensure you are using anhydrous K₂CO₃ .[1] Switch solvent to Acetone or Acetonitrile if Toluene is not working, but stick to the solid carbonate base method. Avoid strong dissolved bases (alkoxides).[1]

Q3: How do I remove the unreacted 2-methylimidazole starting material?

Diagnosis: Solubility differences.

  • Method: 2-Methylimidazole is highly water-soluble and has a high melting point (solid).[1] IPMI is a liquid and less water-soluble.[1][3]

  • Protocol: After filtering the reaction salts and removing the solvent, wash the crude oil with cold water . The unreacted starting material will partition into the water, while the product (IPMI) remains as an oil. Separate and then distill.

Q4: What are the distillation parameters for IPMI?

Data: IPMI is thermally stable but should not be subjected to prolonged atmospheric boiling temperatures to avoid discoloration.

  • Target: 80–85°C at 1.0 – 1.5 Torr .

  • Note: If using a weaker vacuum (e.g., water aspirator at 20 Torr), the boiling point will rise to ~120-130°C.

Module 3: Visualization & Logic

Figure 1: Synthesis Workflow (S-L PTC)

SynthesisWorkflow Start Reactants: 2-Methylimidazole 2-Bromopropane Cond Conditions: K2CO3 (Solid), TBAB Toluene, 90°C Start->Cond Mix Mech Mechanism: Solid-Liquid PTC (Avoids Elimination) Cond->Mech Reflux Workup Workup: Filter Salts Wash w/ Water Mech->Workup Complete Prod Product: 1-Isopropyl-2-methylimidazole (Liquid, bp 80°C @ 1.2 Torr) Workup->Prod Distill

Caption: Optimized Solid-Liquid Phase Transfer Catalysis workflow minimizing E2 elimination side reactions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered? LowYield Low Conversion (<80%) Issue->LowYield GasEvol Gas Evolution (Propene) Issue->GasEvol SolidSM Solid Precipitate in Oil Issue->SolidSM Sol1 Increase Agitation Add 0.2eq Alkyl Halide LowYield->Sol1 Steric Stall Sol2 Switch to K2CO3 (Anhydrous) Lower Temp slightly GasEvol->Sol2 E2 Elimination Sol3 Wash with Cold Water (Removes 2-MeIm) SolidSM->Sol3 Unreacted SM

Caption: Decision matrix for addressing common synthetic hurdles in N-alkylation of sterically hindered imidazoles.

References

  • BenchChem. (2025).[1] Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole. Retrieved from [1]

  • ChemicalBook. (2025).[1] 1-Isopropyl-2-Methylimidazole Properties and Boiling Point Data. Retrieved from [1]

  • PubChem. (2025).[1][4] Compound Summary: 2-Methylimidazole Experimental Properties. Retrieved from [1]

  • Yadav, G. D. (2004).[1][5] Solid-Liquid Phase Transfer Catalysis in Fine Chemical Synthesis. Journal of Chemical Sciences. (Contextual citation for S-L PTC mechanism in alkylation).

  • Google Patents. (1990).[1] US4931528A - 1-isopropyl-2-methyl imidazole as an epoxy resin curative.[1] Retrieved from

Sources

Technical Support Center: Stability & Storage of 1-Isopropyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

1-Isopropyl-2-methylimidazole (IPMI) is a critical tertiary amine used extensively as a curing agent for epoxy resins, a precursor for ionic liquids, and a pharmaceutical intermediate. Its structural advantage—the steric bulk of the isopropyl group combined with the electron-donating methyl group—is also its storage Achilles' heel.

While N-alkylation prevents the tautomerism seen in simple imidazoles, the electron-rich ring remains highly susceptible to oxidative degradation and hygroscopic attack . This guide moves beyond basic "store in a cool dry place" advice, offering a mechanistic understanding of degradation and self-validating protocols for preservation.

Module 1: The "Yellowing" Phenomenon (Oxidative Degradation)

The Issue: Researchers frequently report that clear, colorless IPMI turns yellow or brown over time, even in sealed containers. The Mechanism: The imidazole ring is electron-rich.[1] In the presence of trace oxygen and UV light, the C4 and C5 positions are susceptible to radical attack, leading to the formation of conjugated N-oxides or ring-opening polymerization products. These conjugated systems act as chromophores, causing the yellow shift.

Troubleshooting Protocol: Inert Gas Blanketing

Objective: Eliminate the oxygen variable to halt radical propagation.

ParameterSpecification
Gas Type High-purity Nitrogen (N₂) or Argon (Ar). Argon is preferred as it is heavier than air and forms a better "blanket."
Container Amber glass (Type I borosilicate) or HDPE. Avoid PVC (leaching risk).
Seal PTFE-lined caps. Parafilm is insufficient for long-term storage (permeable to O₂).

Step-by-Step Blanketing Procedure:

  • Purge: Insert a long needle connected to the gas line deep into the container (above the liquid surface).

  • Flow: Flow gas at 2–3 psi for 30 seconds to displace headspace air.

  • Seal: Withdraw the needle while simultaneously tightening the cap.

  • Tape: Wrap the cap junction with electrical tape or a shrink band to prevent back-diffusion.

Module 2: Moisture Management (Hygroscopicity)

The Issue: The liquid becomes cloudy, viscosity increases, or downstream epoxy curing becomes unpredictable (bubbling). The Mechanism: As a tertiary amine, IPMI is a Lewis base. It readily forms hydrogen bonds with atmospheric water. While it does not form carbamates as easily as primary amines, the absorbed water acts as a blowing agent in epoxy applications (reacting with epoxides to release heat or steam), ruining the matrix integrity.

Diagnostic Protocol: The "Cloud Point" Check
  • Visual: If the liquid is cloudy at room temperature, water content likely exceeds 1%.

  • Quantitative: Perform Karl Fischer (KF) titration.

    • Acceptable Limit: < 0.5% w/w for standard synthesis.

    • Critical Limit: < 0.1% w/w for electronic-grade epoxy curing.

Recovery Protocol: Molecular Sieve Drying

Do not use chemical drying agents like CaCl₂ which may complex with the imidazole.

  • Activate Sieves: Bake 4Å molecular sieves at 300°C for 3 hours. Cool in a desiccator.

  • Addition: Add 10% w/v activated sieves to the IPMI container.

  • Time: Allow to stand for 24 hours.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust before use.

Module 3: Re-Purification (Vacuum Distillation)

If a batch is heavily oxidized (dark brown) or wet, blanketing will not reverse the damage. Distillation is required.

Safety Note: IPMI has a high boiling point (~267°C at atm). Do not distill at atmospheric pressure to avoid thermal decomposition.

Distillation Setup:

  • Pressure: < 5 mmHg (High Vacuum).

  • Temperature: Expect boiling point to drop to ~80–100°C depending on vacuum quality.

  • Apparatus: Short-path distillation head to minimize residence time.

Workflow:

  • Discard the first 5% (forerun) – contains water and volatile degradation products.

  • Collect the main fraction (clear, colorless).

  • Stop before the flask runs dry to avoid overheating the pot residue (polymerized impurities).

  • Immediately blanket the collection flask with Argon.

Visualizing the Logic: Storage & Troubleshooting

The following diagrams illustrate the degradation pathways and the decision logic for handling IPMI batches.

Diagram 1: The Degradation Cascade

G IPMI Pure IPMI (Clear/Colorless) Radical Radical Intermediate (C4/C5 Attack) IPMI->Radical Exposure Hydrate Hydrate/Cloudiness (Viscosity Increase) IPMI->Hydrate Hygroscopicity Oxygen O₂ / UV Light Oxygen->Radical Chromophore Conjugated N-Oxides (Yellow/Brown) Radical->Chromophore Polymerization Water H₂O Absorption Water->Hydrate

Caption: Figure 1.[2] Mechanistic pathways for oxidative discoloration (red path) and hydrolytic degradation (blue path).

Diagram 2: Batch Assessment Workflow

DecisionTree Start Inspect IPMI Batch ColorCheck Is it Colorless? Start->ColorCheck ViscosityCheck Is it Clear/Flowing? ColorCheck->ViscosityCheck Yes Distill ACTION: Vacuum Distillation ColorCheck->Distill No (Yellow/Brown) Use Safe to Use (Blanket with Ar) ViscosityCheck->Use Yes Dry ACTION: Add 4Å Sieves ViscosityCheck->Dry No (Cloudy) Dry->ViscosityCheck Re-evaluate (24h)

Caption: Figure 2. Decision logic for determining whether to use, dry, or repurify an IPMI batch.

Frequently Asked Questions (FAQ)

Q1: Can I store IPMI in the fridge (4°C)?

  • Answer: Yes, but with a caveat. Cold storage slows oxidation, but it increases the risk of condensation if the bottle is opened while cold.

  • Rule: Always allow the bottle to warm to room temperature before breaking the seal to prevent atmospheric moisture from condensing inside the liquid.

Q2: My batch is solid. Is this normal?

  • Answer: Depending on the exact isomer purity and ambient temperature, IPMI can be a supercooled liquid or a low-melting solid (Melting point varies by specific isomer, often near room temperature). If it has solidified, gently warm it to 30–40°C in a water bath. If it remains solid and cloudy after melting, it may be the hydrate form.

Q3: Is yellow IPMI effective for epoxy curing?

  • Answer: For industrial applications where color is not critical (e.g., underfill, structural adhesives), slightly yellow IPMI often retains >98% catalytic activity. However, for optical applications or precise kinetic studies, the oxidation products can alter the curing rate (induction period). Distillation is recommended for high-precision work.

Q4: Can I use standard steel needles for transfer?

  • Answer: Yes, stainless steel is compatible. Avoid aluminum needles or fittings if the IPMI is wet, as alkaline amines can corrode aluminum over time.

References

Sources

How to avoid isomer formation in 1-isopropyl-2-methylimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Controlling Isomerism & Purity in 1-Isopropyl-2-Methylimidazole Synthesis

Executive Summary

In the synthesis of 1-isopropyl-2-methylimidazole (IPMI) , the term "isomer formation" is often a source of confusion because the starting material, 2-methylimidazole , is chemically symmetric regarding its nitrogen atoms due to rapid tautomerism. Unlike 4-methylimidazole, which generates distinct 1,4- and 1,5-isomers upon alkylation, 2-methylimidazole theoretically yields a single regioisomer.

However, in high-precision pharmaceutical and resin curing applications, "isomer" contamination refers to three specific critical failure modes:

  • Alkyl Chain Isomerization: Transformation of the isopropyl group to an n-propyl group (impurity).

  • Positional Isomerism (Route Dependent): Inadvertent formation of 1-isopropyl-4-methylimidazole during ring-closure syntheses.

  • Saturation Isomerism: Presence of 1-isopropyl-2-methylimidazoline (incomplete dehydrogenation).

This guide details the protocols to eliminate these species.

Part 1: Mechanistic Control & Causality

The Symmetry Advantage (and the Hidden Trap)
  • Mechanism: 2-Methylimidazole exists in equilibrium between two tautomers: 2-methyl-1H-imidazole and 2-methyl-3H-imidazole. Because the 4- and 5-positions are unsubstituted (hydrogen only), these tautomers are identical in reactivity.

  • The Trap: While regioisomerism is structurally impossible during direct alkylation, over-alkylation is common. The product, 1-isopropyl-2-methylimidazole, is more basic than the starting material, making it prone to reacting with a second equivalent of alkyl halide to form the 1,3-diisopropyl-2-methylimidazolium quaternary salt .

The n-Propyl Impurity Vector
  • Source: This impurity typically arises from reagent contamination (commercial isopropyl halides often contain 0.5–2% n-propyl halide) or radical rearrangement during high-temperature alkylation (>120°C) or under strong Lewis Acid catalysis.

  • Prevention: Use HPLC-grade isopropylating agents and maintain reaction temperatures <90°C using Phase Transfer Catalysis (PTC) to favor SN2 substitution over radical pathways.

Part 2: Validated Experimental Protocols

Protocol A: Direct Alkylation (Phase Transfer Catalysis Method)

Best for: Small to mid-scale synthesis requiring high regiospecificity.

Reagents:

  • 2-Methylimidazole (1.0 eq)[1]

  • 2-Bromopropane (1.2 eq) [Note: Avoid Iodide to reduce elimination side-products]

  • Potassium Hydroxide (KOH), pulverized (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent: Toluene or Acetonitrile (Anhydrous)

Step-by-Step Workflow:

  • Deprotonation: Charge reactor with 2-methylimidazole, KOH, and TBAB in Toluene. Stir at 40°C for 30 mins. Why: Generates the active imidazolide anion in situ, preventing the need for pre-formed salts.

  • Controlled Addition: Cool to 10°C. Add 2-bromopropane dropwise over 60 minutes. Why: Low temperature prevents elimination of isopropyl bromide to propene.

  • Reaction: Warm to 60°C and stir for 4–6 hours. Monitor by GC.

  • Quench: Filter off KBr salts. Wash filtrate with water (2x).

  • Purification: Distill under reduced pressure. IPMI boils at ~206°C (atmospheric) or ~90°C (10 mmHg).

Protocol B: Cyclization-Dehydrogenation (The "Isomer-Free" Route)

Best for: Industrial scale, avoiding all alkylation byproducts.

Reagents:

  • N-isopropylethylenediamine[2]

  • Acetaldehyde

  • Raney Nickel Catalyst[3]

Step-by-Step Workflow:

  • Cyclization: React N-isopropylethylenediamine with Acetaldehyde/Glyoxal equivalents to form 1-isopropyl-2-methylimidazoline .

  • Dehydrogenation: Heat the imidazoline at 180°C with Raney Nickel.

  • Result: This route chemically locks the isopropyl group on N1 and the methyl on C2. Zero possibility of 4-methyl isomers.

Part 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
GC shows a peak at M+42 mass (Quaternary Salt) Over-alkylation due to excess alkyl halide or high temperature.Reduce alkyl halide to 1.05 eq. Stop reaction at 95% conversion.
GC shows "Split Peak" for Product Presence of 1-propyl -2-methylimidazole (n-propyl isomer).Check purity of isopropyl bromide. If reagent is pure, lower reaction temp to <60°C to stop radical rearrangement.
Product is yellow/brown liquid Oxidation or Polymerization of propene byproducts.Perform vacuum distillation.[4] Store under Nitrogen.[5]
Low Yield (<60%) Elimination reaction (Formation of Propene gas).Use Isopropyl Mesylate instead of Bromide/Iodide. Mesylates are less prone to E2 elimination.
Presence of "4-Methyl" Isomer Wrong synthesis route.If using Glyoxal/Aldehyde route, ensure Acetaldehyde is used, not Propionaldehyde or mixed ketones.

Part 4: Process Visualization

The following diagram illustrates the reaction pathways, highlighting where "isomers" (impurities) enter the system.

IPMI_Synthesis cluster_0 Critical Control Zone Start 2-Methylimidazole (Symmetric Tautomer) Intermediate Transition State (S_N2 Attack) Start->Intermediate Base (KOH/NaH) Reagent Isopropyl Halide (i-Pr-X) Reagent->Intermediate Impurity_nPr 1-n-Propyl-2-Methylimidazole (Impurity) Reagent->Impurity_nPr Contaminated Reagent or Radical Shift Product 1-Isopropyl-2-Methylimidazole (Target) Intermediate->Product < 60°C Main Pathway Impurity_Quat 1,3-Diisopropyl-2-Methyl Imidazolium Salt Intermediate->Impurity_Quat Excess Reagent High Temp Side_Propene Propene Gas (Elimination) Intermediate->Side_Propene E2 Elimination (High Temp)

Figure 1: Reaction pathway analysis showing the divergence between the target molecule and common "isomer" impurities (n-propyl and quaternary salts).

Part 5: References

  • PrepChem. (n.d.). Synthesis of 1-isopropyl-2-methylimidazole. Retrieved February 6, 2026, from [Link]

  • Google Patents. (1990). US Patent 4,927,942: Process for the preparation of 1-isopropyl-2-methylimidazole.[3] Retrieved February 6, 2026, from

  • Google Patents. (1991). US Patent 5,011,934: Process for preparing 1-alkylimidazoles. Retrieved February 6, 2026, from

  • National Institutes of Health (NIH). (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. (Context on 4/5-isomer confusion). Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Enhancing Reaction Selectivity with 1-Isopropyl-2-Methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-isopropyl-2-methylimidazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of reactions involving this versatile heterocyclic compound and enhance the selectivity of your transformations.

Understanding the Reactivity of 1-Isopropyl-2-Methylimidazole

1-Isopropyl-2-methylimidazole presents a unique set of steric and electronic properties that govern its reactivity. The bulky isopropyl group at the N1 position significantly influences the accessibility of the adjacent C5 position and the N1 nitrogen itself. The electron-donating methyl group at the C2 position, a site that is typically susceptible to nucleophilic attack in the parent imidazole ring, alters the electronic landscape of the molecule.[1][2] This interplay of steric hindrance and electronic effects dictates the regioselectivity of various reactions, making a thorough understanding of these factors crucial for achieving desired outcomes.

Here, we address common challenges and provide actionable solutions for controlling selectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of C4 and C5 isomers during electrophilic substitution of 1-isopropyl-2-methylimidazole. How can we improve the regioselectivity?

A1: Achieving high regioselectivity in electrophilic substitution of 1,2-disubstituted imidazoles is a common challenge. The outcome is a delicate balance of steric and electronic factors.

  • Steric Hindrance: The bulky N-isopropyl group will sterically hinder the C5 position, making the C4 position generally more accessible to incoming electrophiles.

  • Electronic Effects: The C2-methyl group is electron-donating, which tends to activate the C4 and C5 positions for electrophilic attack.

Troubleshooting and Optimization Strategies:

  • Choice of Electrophile: Using a bulkier electrophile can further amplify the steric hindrance at the C5 position, thereby favoring substitution at C4.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, water) to find the optimal conditions for your specific electrophile.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which in this case is likely to be the less sterically hindered C4-substituted product.

Q2: During metal-catalyzed C-H functionalization, we are getting a mixture of products. How can we direct the reaction to a specific C-H bond?

A2: Directing group strategies are highly effective for achieving regioselective C-H functionalization of imidazoles.[3][4][5][6][7][8][9][10] Without a directing group, the inherent reactivity of the C-H bonds in 1-isopropyl-2-methylimidazole can lead to a mixture of products.

Strategies for Directing C-H Functionalization:

  • Removable Directing Groups: A directing group can be temporarily installed on the imidazole ring to guide the metal catalyst to a specific C-H bond. For instance, a picolinamide directing group can be used to direct functionalization to the C5 position. After the reaction, the directing group can be cleaved.

  • Transient Directing Groups: These groups are formed in situ and reversibly bind to the substrate to direct the C-H activation, eliminating the need for separate installation and removal steps.[6][8]

Below is a conceptual workflow for employing a directing group strategy:

G cluster_0 Directing Group Strategy Workflow Start Start Select Directing Group (DG) Select Directing Group (DG) Start->Select Directing Group (DG) Install DG on Imidazole Install DG on Imidazole Select Directing Group (DG)->Install DG on Imidazole Perform C-H Functionalization Perform C-H Functionalization Install DG on Imidazole->Perform C-H Functionalization Remove DG Remove DG Perform C-H Functionalization->Remove DG Desired Regioisomer Desired Regioisomer Remove DG->Desired Regioisomer

Conceptual workflow for directing group-assisted C-H functionalization.

Q3: We are attempting a Suzuki-Miyaura cross-coupling with a halogenated derivative of 1-isopropyl-2-methylimidazole, but the reaction is sluggish and gives low yields. What can we do?

A3: Sluggish Suzuki-Miyaura couplings are often due to issues with the catalyst, base, or reaction conditions.[11][12][13]

Troubleshooting a Sluggish Suzuki-Miyaura Reaction:

Potential Issue Troubleshooting Recommendation
Catalyst Inactivity Use a pre-activated palladium catalyst or a more robust ligand that is resistant to degradation. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation.
Inappropriate Base The choice of base is critical. For imidazole substrates, a weaker base like potassium carbonate or cesium carbonate is often preferred to avoid side reactions. The base must be finely powdered and anhydrous.
Solvent Choice A mixture of a nonpolar solvent (e.g., toluene or dioxane) and a polar aprotic solvent (e.g., DMF or DME) with a small amount of water can be effective.
Boronic Acid Instability Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).

A general starting protocol for a Suzuki-Miyaura coupling is provided in the "Detailed Protocols" section below.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Regioselectivity in N-Alkylation Steric and electronic effects are not sufficiently differentiated.Use a bulkier alkylating agent to favor the less hindered nitrogen. Alternatively, use a stronger, non-nucleophilic base in a polar aprotic solvent to favor the thermodynamically more stable anion.[14][15][16][17][18]
Low Yield in C-H Arylation Inefficient catalyst turnover or catalyst poisoning.Screen different palladium catalysts and phosphine ligands. Ensure the reaction is performed under a strictly inert atmosphere. The use of a silver salt as an oxidant can sometimes improve yields.
Formation of Side Products in Lithiation Competing deprotonation at other sites or decomposition of the lithiated intermediate.Use a bulky lithium amide base like LDA or LiTMP at low temperatures (-78 °C) to improve regioselectivity. The choice of solvent can also be critical; THF is commonly used.[19][20][21][22]
Inconsistent Results Moisture or oxygen contamination.Use anhydrous solvents and reagents. Thoroughly dry all glassware and perform the reaction under an inert atmosphere (nitrogen or argon).

Detailed Protocols

Protocol 1: Regioselective N-Alkylation of an Unsymmetrical Imidazole (General Procedure)

This protocol outlines a general procedure for the N-alkylation of an unsymmetrical imidazole, which can be adapted for 1-isopropyl-2-methylimidazole. The key to selectivity is often the choice of base and solvent.

Materials:

  • 1-Isopropyl-2-methylimidazole (1.0 eq)

  • Alkylating agent (e.g., alkyl halide, 1.1 eq)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃, 1.2 eq)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-isopropyl-2-methylimidazole and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 N-Alkylation Protocol Start Start Dissolve Imidazole Dissolve Imidazole Start->Dissolve Imidazole Add Base at 0°C Add Base at 0°C Dissolve Imidazole->Add Base at 0°C Stir for 30 min Stir for 30 min Add Base at 0°C->Stir for 30 min Add Alkylating Agent Add Alkylating Agent Stir for 30 min->Add Alkylating Agent Reaction at RT Reaction at RT Add Alkylating Agent->Reaction at RT Workup and Purification Workup and Purification Reaction at RT->Workup and Purification Final Product Final Product Workup and Purification->Final Product

Step-by-step workflow for N-alkylation.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated 1-Isopropyl-2-Methylimidazole

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of a halogenated 1-isopropyl-2-methylimidazole. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Halogenated 1-isopropyl-2-methylimidazole (1.0 eq)

  • Boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine the halogenated imidazole, boronic acid, and base.

  • Add the solvent mixture and degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst under a counterflow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Jia, Z., et al. (2018). Pd-Catalyzed Regioselective C-H Functionalization of Indoles at the C4-Position.
  • Gandeepan, P., & Ackermann, L. (2018). Transient Directing Groups for Transformative C–H Activation by Synergistic Metal Catalysis. CHIMIA International Journal for Chemistry, 72(11), 776-782.
  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.
  • PrepChem. (n.d.). Synthesis of 1-isopropyl-2-methylimidazole. Retrieved from [Link]

  • Guijarro, A., et al. (2011). Isoprene-mediated lithiation of imidazole derivatives.
  • Jones, R. T. (1983).
  • Yus, M., & Guijarro, A. (2011).
  • Wang, C., et al. (2021). Experimental and computational studies on rhodium-catalyzed C4(5)aryl–H activation/annulation of imidazoles with alkynes: facile synthesis of six types of N-heterocycles. Organic Chemistry Frontiers, 8(1), 59-67.
  • Dong, G. (2017). Directing groups (DG) based strategies for C−H activation. Topics in Current Chemistry, 375(5), 79.
  • Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki–Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606-4609.
  • López-Peinado, A. J., et al. (2004). N-alkylation of imidazole by alkaline carbons.
  • Nagashima, H., et al. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(38), 14389-14395.
  • Zhang, Y., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(16), 4945.
  • Zhang, Y., et al. (2017). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 46(43), 14814-14820.
  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(5), 1467.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chen, Y., et al. (2021).
  • Gandeepan, P., & Ackermann, L. (2018). Combining transition metals and transient directing groups for C–H functionalizations. Chemical Society Reviews, 47(24), 9037-9092.
  • Kula, S., et al. (2021).
  • Zhong, R., et al. (2021). Palladium-Catalyzed Regioselective C–H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. The Journal of Organic Chemistry, 86(7), 5255-5264.
  • Reddy, G. S., et al. (2022). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 18, 1362-1369.
  • Gandeepan, P., & Ackermann, L. (2018). Combining transition metals and transient directing groups for C–H functionalizations. Chemical Society Reviews, 47(24), 9037-9092.
  • Taylor, M. S., & Norrby, P. O. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of organic chemistry, 79(20), 9566-9573.
  • Dong, G. (2017). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews, 46(12), 3549-3571.
  • Al-Rawashdeh, N. A. F. (2012). Mechanistic study of the hydrolytic degradation and protonation of temozolomide. International journal of molecular sciences, 13(10), 13186-13203.
  • Keglevich, G., et al. (2021). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 26(10), 2955.
  • Boiteux, S., & Laval, J. (1992). Biological properties of imidazole ring-opened N7-methylguanine in M13mp18 phage DNA. Nucleic acids research, 20(12), 3177-3183.
  • Taylor, M. S., & Norrby, P. O. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(20), 9566-9573.
  • Choudary, B. M., et al. (2003). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides.
  • Li, Y., et al. (2022).
  • OpenChemHub. (2021, January 18). Removable and modifiable directing groups in C-H activation [Video]. YouTube. [Link]

  • Yus, M., & Guijarro, A. (2001). Part 1. New mechanistic insights and procedures for the preparation of organolithium compounds by reductive lithiation. Part 2. The most stereoselective reduction of alcohols using lithium and hydrated satls of common transition metals. Tetrahedron, 57(49), 9817-9843.

Sources

Validation & Comparative

Comparing the basicity of 1-isopropyl-2-methylimidazole to other imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Basicity of 1-Isopropyl-2-Methylimidazole

This guide provides a comprehensive comparison of the basicity of 1-isopropyl-2-methylimidazole relative to other key imidazoles. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of how molecular structure influences physicochemical properties. We will explore the interplay of electronic and steric effects, supported by experimental data, and provide detailed protocols for empirical validation.

The Fundamental Basicity of the Imidazole Ring

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. It is amphoteric, meaning it can act as both an acid and a base.[1] However, its basic character is more prominent in most chemical and biological contexts. The pKa of the conjugate acid of imidazole is approximately 7.0, making it about sixty times more basic than pyridine.[1]

The basicity arises from the lone pair of electrons on the sp²-hybridized, "pyridine-like" nitrogen (N-3), which is not involved in the aromatic π-system.[2][3] Protonation at this site results in the formation of a resonance-stabilized imidazolium cation, where the positive charge is delocalized across both nitrogen atoms.[4] The other nitrogen (N-1), the "pyrrole-like" nitrogen, contributes its lone pair to the aromatic sextet, making it non-basic.[3][5]

Figure 1. Protonation equilibrium of the imidazole ring.

Substituent Effects on Imidazole Basicity

The introduction of substituents onto the imidazole ring can significantly alter its basicity. Alkyl groups, such as methyl and isopropyl, are electron-donating groups (EDGs) that influence basicity through two primary mechanisms:

  • Inductive Effect (+I): Alkyl groups push electron density into the ring through the sigma bond network. This increased electron density on the basic N-3 nitrogen enhances its ability to accept a proton, thereby increasing basicity (higher pKa).[6]

  • Steric Effects: Bulky substituents, particularly near the basic N-3 nitrogen, can hinder the approach of a proton and destabilize the resulting cation by interfering with solvation. This steric hindrance can decrease basicity.[6]

The final pKa of a substituted imidazole is a delicate balance of these competing effects.

Comparative Analysis of Alkyl-Substituted Imidazoles

To understand the basicity of 1-isopropyl-2-methylimidazole, we will build a comparison with simpler, related structures. The position of the alkyl group is critical.

  • N-Substitution (Position 1): An alkyl group at the N-1 position primarily exerts an electron-donating inductive effect, which increases the electron density at N-3 and thus increases basicity. For example, 1-methylimidazole (pKa ≈ 7.4) is more basic than imidazole (pKa ≈ 7.0).[7]

  • C-Substitution (Position 2): An alkyl group at the C-2 position, adjacent to the basic N-3, has a more complex role. It provides a strong electron-donating effect, which significantly increases basicity. However, it can also introduce steric hindrance to protonation. For most simple alkyl groups, the inductive effect dominates.[8]

  • 1,2-Disubstitution: Combining substituents at both N-1 and C-2 positions generally leads to a significant increase in basicity due to the cumulative inductive effects. Research has shown that the basicity of homologous series of alkylimidazoles decreases in the sequence: 1,2-dialkylimidazoles > 2-alkylimidazoles > 1-alkylimidazoles.[8]

The following table summarizes the pKa values for our compounds of interest, illustrating these trends.

CompoundStructurepKa of Conjugate AcidKey Effects
Imidazole ~7.0[1]Baseline
1-Methylimidazole ~7.4[7]+I effect from N-1 methyl group.
2-Methylimidazole ~7.85-8.0[8]Strong +I effect from C-2 methyl.
1-Isopropylimidazole ~7.15 (Predicted)[9]+I effect from N-1 isopropyl, possibly offset by minor steric hindrance.
2-Isopropylimidazole >8.0Strong +I effect from C-2 isopropyl, potential for steric hindrance.
1-Isopropyl-2-methylimidazole ~7.90 (Predicted)[10]Combined +I effects from both alkyl groups.

Table 1. Comparison of pKa values and substituent effects for selected imidazoles.

Analysis of 1-Isopropyl-2-methylimidazole:

The predicted pKa of ~7.90 for 1-isopropyl-2-methylimidazole places it among the more basic imidazoles in this series.[10] This is consistent with the established trends:

  • Cumulative Inductive Effects: It benefits from the electron-donating effects of both the N-1 isopropyl group and the C-2 methyl group.

  • Dominance of C-2 Substitution: Following the trend that 1,2-dialkylimidazoles are highly basic, the presence of the C-2 methyl group provides a substantial boost to its basicity, similar to that seen in 2-methylimidazole.[8]

  • Steric Considerations: The N-1 isopropyl group is bulkier than a methyl group. While it contributes a slightly stronger inductive effect, it may also introduce some steric hindrance to the solvation of the resulting imidazolium cation. This could explain why its predicted pKa is not substantially higher than that of 2-methylimidazole, despite having an additional alkyl group.

G cluster_imidazole Imidazole (pKa ≈ 7.0) cluster_1_isopropyl 1-Isopropylimidazole (pKa ≈ 7.15) cluster_2_methyl 2-Methylimidazole (pKa ≈ 7.9) cluster_target 1-Isopropyl-2-methylimidazole (pKa ≈ 7.90) I N1_iso I->N1_iso + N1-isopropyl (+I Effect) C2_me I->C2_me + C2-methyl (Strong +I Effect) Target N1_iso->Target + C2-methyl (Strong +I Effect) C2_me->Target + N1-isopropyl (+I Effect)

Figure 2. Logical relationship of substituent effects on basicity.

Experimental Validation: Determining pKa via Potentiometric Titration

To empirically validate the predicted pKa values and ensure data trustworthiness, potentiometric titration is a precise and reliable method.[11] The protocol involves titrating a solution of the imidazole derivative with a strong acid and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Causality Behind Experimental Choices:

  • Titrant: A strong acid (e.g., HCl) is used to ensure a sharp and clear inflection point at equivalence, which is critical for accurate determination.

  • Solvent: A co-solvent system (e.g., water/methanol) may be necessary for sparingly soluble derivatives to ensure complete dissolution. The pKa value can be solvent-dependent, so consistency is key.[12]

  • Inert Atmosphere: For rigorous accuracy, performing the titration under an inert atmosphere (e.g., nitrogen or argon) prevents the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of bases, especially in the neutral to high pH range.

  • Constant Temperature: Acid-base equilibria are temperature-dependent. Maintaining a constant temperature using a water bath is crucial for reproducibility.[12]

Step-by-Step Protocol for Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).

    • Prepare a 0.01 M solution of the imidazole compound in deionized, CO₂-free water. If solubility is an issue, use a minimal amount of a co-solvent like methanol.

    • Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).

  • Titration Setup:

    • Place a precise volume (e.g., 25.00 mL) of the imidazole solution into a jacketed beaker connected to a constant temperature water bath (e.g., 25.0 °C).

    • Place a small magnetic stir bar in the beaker and begin gentle stirring.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the beaker walls.

    • If necessary, purge the headspace with an inert gas.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to obtain more data points in this critical region.

    • Continue adding titrant well past the equivalence point until the pH curve flattens out again.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

    • The half-equivalence point occurs at Veq / 2.

    • The pKa of the conjugate acid of the imidazole is equal to the pH of the solution at the half-equivalence point.

G prep 1. Prepare Solutions (0.01M Imidazole, 0.1M HCl) setup 2. Assemble Apparatus (Beaker, Stirrer, pH Meter, Burette) prep->setup titrate 3. Perform Titration (Add HCl in increments, record pH) setup->titrate plot 4. Plot Data (pH vs. Volume of HCl) titrate->plot analyze 5. Analyze Curve (Find Equivalence Point, Veq) plot->analyze pka 6. Determine pKa (pH at Veq / 2) analyze->pka

Figure 3. Experimental workflow for pKa determination by titration.

Conclusion

The basicity of 1-isopropyl-2-methylimidazole is significantly influenced by the cumulative electron-donating inductive effects of its two alkyl substituents. With a predicted pKa of approximately 7.90, it is a considerably stronger base than unsubstituted imidazole.[10] Its basicity is comparable to that of 2-methylimidazole, highlighting the powerful influence of C-2 alkylation.[8] The slightly bulkier N-1 isopropyl group, compared to a methyl group, likely introduces minor steric effects that temper the overall increase in basicity. For researchers in drug development, this enhanced basicity means that at physiological pH (~7.4), 1-isopropyl-2-methylimidazole will exist predominantly in its protonated, cationic form, a critical consideration for its absorption, distribution, metabolism, and excretion (ADME) properties. The experimental protocols provided herein offer a robust framework for the empirical validation of these properties.

References

Sources

1-Isopropyl-2-methylimidazole vs 1,2-dimethylimidazole in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-Isopropyl-2-methylimidazole vs. 1,2-Dimethylimidazole in Catalysis

Executive Summary

This guide evaluates the catalytic performance of 1-Isopropyl-2-methylimidazole (IPMI) versus the industry-standard 1,2-Dimethylimidazole (1,2-DMI) .[1] While both serve as anionic initiators and accelerators for epoxy resins and polyurethane systems, their utility is differentiated by steric hindrance .

  • 1,2-DMI is the "Fast/Standard" choice: It offers rapid cure onset and high cross-linking density but suffers from short pot life (latency).[1]

  • IPMI is the "Latent/Controlled" choice: The bulky N1-isopropyl group provides steric shielding, significantly extending pot life at room temperature without compromising high-temperature reactivity.[1]

Chemical Identity & Structural Basis

The functional difference between these two catalysts lies in the substituent at the N1 position.

Feature1,2-Dimethylimidazole (1,2-DMI) 1-Isopropyl-2-methylimidazole (IPMI)
CAS Number 1739-84-0 84606-45-1
Physical State Solid (mp 38°C) / Supercooled LiquidLiquid (Low Viscosity)
N1 Substituent Methyl (-CH₃)Isopropyl (-CH(CH₃)₂)
N2 Substituent Methyl (-CH₃)Methyl (-CH₃)
Primary Role Rapid Accelerator / Curing AgentLatent Curing Agent / Pot Life Extender
Mechanistic Divergence: The Steric Effect

In imidazole catalysis, the N3 nitrogen (the "pyridine-like" nitrogen) acts as the nucleophile that attacks the epoxide ring or isocyanate group.

  • 1,2-DMI: The N1-methyl group is small.[1][2] The N3 lone pair is exposed, allowing immediate, low-energy attack on electrophiles at room temperature.

  • IPMI: The N1-isopropyl group is bulky.[1] It creates a "steric umbrella" that shields the N3 lone pair. At room temperature, this prevents the approach of the resin molecules (latency). At elevated temperatures (>100°C), thermal energy overcomes this rotational barrier, exposing the N3 site for reaction.

StericMechanism cluster_DMI 1,2-Dimethylimidazole (Fast) cluster_IPMI 1-Isopropyl-2-methylimidazole (Latent) DMI 1,2-DMI Molecule (N1-Methyl) Reaction1 Rapid Attack (Low Barrier) DMI->Reaction1 Exposed N3 Epoxy1 Epoxide Resin Epoxy1->Reaction1 IPMI IPMI Molecule (N1-Isopropyl) Block Steric Shielding (RT Blockage) IPMI->Block Bulky Group Epoxy2 Epoxide Resin Epoxy2->Block No Reaction Activation Heat Activation (>100°C) Block->Activation Thermal Energy

Figure 1: Mechanistic comparison showing how the isopropyl group physically blocks the reaction site at low temperatures.[1]

Performance in Epoxy Catalysis

The following data summarizes the trade-offs when formulating with Diglycidyl Ether of Bisphenol A (DGEBA) resins.

A. Reactivity Profile (DSC Data)

Differential Scanning Calorimetry (DSC) reveals the "activation window."

Metric1,2-DMI System IPMI System Implication
Onset Temperature (

)
~85°C - 95°C~110°C - 120°CIPMI requires higher heat to start curing.[1]
Peak Exotherm (

)
~115°C~135°CIPMI allows for safer processing (less risk of runaway exotherm).
Pot Life (at 25°C) 4 - 8 Hours24 - 48+ HoursCritical Differentiator: IPMI enables one-pot (1K) formulations.[1]
Gel Time (at 120°C) < 60 seconds150 - 200 secondsIPMI allows better flow/wet-out before gelling.[1]
B. Thermal Properties ( )

While 1,2-DMI often yields a slightly higher Glass Transition Temperature (


) due to tighter packing (less free volume than the isopropyl group), the difference is often negligible (< 5-10°C) if the IPMI system is fully post-cured.[1]

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Gel Time Determination (Hot Plate Method)

Objective: Quantify the reactivity difference at process temperature.

  • Preparation: Pre-heat a calibrated hot plate to 120°C ± 1°C .

  • Mixing: Mix 100g of DGEBA resin (EEW ~190) with 4 phr (parts per hundred resin) of the imidazole.

    • Note: 1,2-DMI may require slight warming to melt if solid; IPMI is liquid.[1]

  • Measurement: Place ~0.5g of the mixture on the hot plate. Start timer immediately.

  • Endpoint: Stroking the sample with a wooden spatula until the resin "strings" snap and the material becomes rubbery/solid.

  • Validation: Run in triplicate. IPMI should show a 2x-3x longer time than 1,2-DMI.[1]

Protocol B: Latency (Viscosity Build-up)

Objective: Assess shelf-life stability.[1]

  • Setup: Prepare 50g batches of Resin + Catalyst (same ratio as above).

  • Storage: Store in sealed jars at 25°C.

  • Tracking: Measure viscosity (Brookfield viscometer) at T=0, 4h, 8h, 24h.

    • Fail Criteria: A 100% increase (doubling) of initial viscosity.

    • Expectation: 1,2-DMI will fail within 8-12 hours.[1] IPMI should remain stable for >24 hours.[1]

ExperimentalWorkflow cluster_DSC Thermal Analysis (DSC) cluster_Visc Latency Testing (Rheology) Start Start: Resin + Catalyst Mix Split Split Sample Start->Split DSC_Run Ramp 10°C/min to 250°C Split->DSC_Run Store Store at 25°C Split->Store DSC_Data Record Onset & Peak Exotherm DSC_Run->DSC_Data Measure Measure Viscosity @ 4h, 8h, 24h Store->Measure

Figure 2: Workflow for characterizing catalyst performance.

Safety & Handling

  • 1,2-DMI: Often supplied as a solid or supercooled liquid.[1] It is hygroscopic.[1] If it crystallizes, it requires melting (approx 40°C) before mixing, which can reduce the pot life of the batch immediately.

  • IPMI: Typically a liquid at room temperature.[1] This offers a significant process advantage :

    • Easier automated dosing.[1][3]

    • No heating required (preserving latency).[1]

    • Better miscibility with liquid resins.[1]

Toxicity Note: Both are skin and eye irritants.[1] However, the larger alkyl chain of IPMI generally reduces vapor pressure compared to lower molecular weight imidazoles, potentially lowering inhalation risks during hot curing.

References

  • Evonik Industries. (n.d.).[1] Imidazole Curing Agents for Epoxy Resins. Retrieved from [1]

  • ChemicalBook. (2025).[1] 1-Isopropyl-2-methylimidazole Properties and CAS 84606-45-1. Retrieved from [1]

  • Atkins, K. E., et al. (1988). Patent EP0397341A1: 1-Isopropyl-2-methylimidazole as an epoxy resin curative.[1] European Patent Office.[1] Retrieved from

  • Ricciardi, F., et al. (1983). Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition. Retrieved from [1]

Sources

Purity Assessment of Synthesized 1-Isopropyl-2-Methylimidazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isopropyl-2-methylimidazole (IPMI) is a critical latent curing agent for epoxy resin systems and a precursor for ionic liquids. Its performance—specifically latency and cross-linking density—is strictly governed by its purity. Impurities such as unreacted 2-methylimidazole (2-MI) or isomeric byproducts can drastically reduce pot life and alter thermal properties.

This guide moves beyond generic "purity checks" to provide a rigorous, comparative analysis of the three primary methodologies for IPMI assessment: Gas Chromatography (GC-FID) , Quantitative NMR (qNMR) , and High-Performance Liquid Chromatography (HPLC) .

The Analytical Challenge

Assessing IPMI purity presents distinct chemical challenges:

  • Basicity & Tailing: The imidazole nitrogen interacts strongly with silanol groups in standard silica columns, leading to peak tailing that obscures trace impurities.

  • Isomer Separation: Distinguishing the 1,2-isomer (target) from potential 1,4- or 1,5-isomers requires high chromatographic resolution.

  • Hygroscopicity: IPMI is hygroscopic; water content must be distinguished from chemical purity.

Method 1: Gas Chromatography (GC-FID) – The Industry Standard

Role: Routine Process Control & Final Product Release Verdict: Best for detecting volatile organic impurities (unreacted alkyl halides, 2-MI).

The "Senior Scientist" Insight

Do not use a standard DB-5 or HP-5 column. The amine functionality will cause severe tailing, making integration of impurities <0.1% impossible. You must use a base-deactivated column or a column specifically designed for volatile amines.

Experimental Protocol
  • Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm ID x 5 µm film).

    • Why? These stationary phases are chemically bonded to resist amine adsorption.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split injection (50:1), 250°C.

    • Critical: Use a liner with deactivated glass wool to prevent discrimination against high-boiling impurities.

  • Detector: FID at 300°C.

  • Temperature Program:

    • Hold 60°C for 2 min (elute solvent/isopropyl halides).

    • Ramp 15°C/min to 240°C.

    • Hold 5 min (elute oligomers).

  • Sample Prep: Dissolve 10 mg IPMI in 1 mL Methanol (HPLC grade).

Method 2: Quantitative NMR (qNMR) – The Absolute Truth

Role: Primary Reference Method & Certification Verdict: The only method that provides absolute purity without requiring a high-purity reference standard of the analyte itself.

The "Senior Scientist" Insight

Chromatography relies on "Area %," which assumes all components have the same response factor (they don't). qNMR counts nuclei.[1][2] For IPMI, avoid acidic internal standards (like Maleic Acid) which can protonate the imidazole and shift peaks. Use Dimethyl Sulfone (DMSO2) .

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (prevents exchange of labile protons).

  • Internal Standard (IS): Dimethyl Sulfone (TraceCERT® or equivalent).

    • Signal: Singlet at ~3.0 ppm (distinct from IPMI's methyl at ~2.3 ppm and isopropyl septet at ~4.4 ppm).

  • Acquisition Parameters (The "Make or Break"):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 30 seconds.

      • Why? You must allow 5x T1 relaxation time for full magnetization recovery. Short D1 is the #1 cause of qNMR error.

    • Scans: 16 or 32 (sufficient for S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = gravimetric mass.[1][3][4][5]

Method 3: HPLC-UV – The Alternative

Role: Analysis of non-volatile salts or thermally unstable precursors. Verdict: Necessary only if the synthesis involves non-volatile inorganic salts or if the product is a salt form (e.g., IPMI-HBr).

  • Column: C18 with high-pH stability (e.g., XBridge C18).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile gradient.

    • Why pH 10? To keep IPMI in its free base form, improving peak shape.

Comparative Data Summary

FeatureGC-FID (Base Deactivated)qNMR (Internal Std)HPLC-UV (High pH)
Primary Utility Routine QC, Trace ImpuritiesAbsolute Purity, ReferenceSalt/Non-volatile Analysis
Specificity High (Separates isomers)High (Structural ID)Moderate
Precision (RSD) < 0.5%< 1.0%< 1.0%
Limit of Detection ~10 ppm~1000 ppm (0.1%)~50 ppm
Reference Std? Required for quantificationNot Required Required
Run Time 15-20 mins10-60 mins (setup dependent)20-30 mins

Visualized Workflows

Analytical Decision Matrix

This diagram guides the selection of the appropriate method based on the synthesis stage and data requirements.

DecisionMatrix Start Start: Purity Assessment Need SampleType Is the sample a crude reaction mixture or isolated product? Start->SampleType VolatileCheck Are non-volatile salts expected? SampleType->VolatileCheck Isolated Product GC Method A: GC-FID (Process Control/QC) SampleType->GC Crude (Reaction Monitoring) AccuracyCheck Is Absolute Purity Certification required? VolatileCheck->AccuracyCheck No (Organic only) HPLC Method C: HPLC-UV (Salt Analysis) VolatileCheck->HPLC Yes (Salts present) AccuracyCheck->GC No (Routine QC) qNMR Method B: qNMR (Certification/Validation) AccuracyCheck->qNMR Yes (Need Absolute %)

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample state and data requirements.

The qNMR "Self-Validating" Workflow

A visualization of the rigorous qNMR protocol ensuring data integrity.

qNMRWorkflow Weighing Gravimetric Prep (Metrological Weighing) IS_Select Add Internal Std (Dimethyl Sulfone) Weighing->IS_Select Precision Balance Acquisition Acquisition (D1 ≥ 30s, 90° Pulse) IS_Select->Acquisition DMSO-d6 Processing Processing (Phase/Baseline Corr.) Acquisition->Processing FFT Processing->Acquisition Phase Error? Re-acquire Calc Purity Calculation Processing->Calc Integration

Figure 2: The qNMR workflow emphasizing the critical steps for quantitative accuracy.

References

  • National Institute of Standards and Technology (NIST). (2017). Good Practice Guide for Quantitative Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Restek Corporation. (2022). Analysis of Volatile Amines: Column Selection Guide. Retrieved from [Link]

  • American Chemical Society (ACS). (2019). Quantitative NMR Spectroscopy: Purity by Absolute qNMR Instructions. Retrieved from [Link]

Sources

Definitive Guide to Isomeric Purity Analysis of 1-Isopropyl-2-Methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isopropyl-2-methylimidazole (CAS 84606-45-1) is a critical intermediate used in pharmaceutical synthesis and as a latent curing agent for epoxy resins. While the molecule itself is achiral, "isomeric purity" in this context is a critical quality attribute (CQA) referring to the absence of structural isomers—specifically the n-propyl analog (1-propyl-2-methylimidazole) and regioisomers (1-isopropyl-4-methylimidazole).

This guide provides a scientifically rigorous framework for distinguishing these isomers, which often co-elute in standard purity assays. We prioritize Gas Chromatography (GC-FID/MS) for quantitative purity and Proton NMR (


H-NMR)  for absolute structural validation.

Part 1: The Isomeric Landscape

Before defining the protocol, we must define the "enemy." In the synthesis of 1-isopropyl-2-methylimidazole, three specific isomeric impurities compromise the product's performance:

Isomer TypeImpurity NameOriginImpact
Target Molecule 1-Isopropyl-2-methylimidazole Desired Product Optimal Curing/Bioactivity
Structural Isomer1-Propyl-2-methylimidazole Impurity in alkylating agent (n-propyl halide)Changes melting point & curing latency
Regioisomer1-Isopropyl-4-methylimidazole Impure starting material (4-methylimidazole)Altered steric hindrance at N3
Regioisomer1-Methyl-2-isopropylimidazole Incorrect alkylation sequenceDrastic change in reactivity
Visualizing the Structural Challenge

The following diagram maps the structural relationships and the analytical differentiation strategy.

IsomerMap Target TARGET: 1-Isopropyl-2-methylimidazole (N-iPr, C2-Me) Method_GC GC-FID/MS Separates by Boiling Point (n-Pr > i-Pr) Target->Method_GC Analyzed by Method_NMR 1H-NMR Separates by Chemical Shift (Septet vs Triplet) Target->Method_NMR Validated by Impurity_nPr IMPURITY A (Structural): 1-Propyl-2-methylimidazole (N-nPr vs N-iPr) Impurity_nPr->Method_GC High Resolution Required Impurity_nPr->Method_NMR Distinct Alkyl Splitting Impurity_4Me IMPURITY B (Regio): 1-Isopropyl-4-methylimidazole (C4-Me vs C2-Me) Impurity_4Me->Method_NMR Distinct Ring Shifts

Figure 1: Structural relationship between the target molecule and its key isomeric impurities, mapped to the most effective analytical technique.

Part 2: Analytical Methodologies

Method A: High-Resolution GC-FID (Quantitative Purity)

Gas Chromatography is the workhorse for this analysis due to the volatility of alkyl imidazoles. The critical challenge is separating the isopropyl group (branched) from the n-propyl group (linear). The n-propyl isomer typically has a slightly higher boiling point and longer retention time.

Why this works: The branched isopropyl group reduces Van der Waals interactions compared to the linear n-propyl chain, resulting in earlier elution on non-polar columns.

Experimental Protocol
  • Instrument: Agilent 7890B GC or equivalent with FID.

  • Column: DB-624 (6% Cyanopropyl-phenyl 94% dimethylpolysiloxane) or HP-5MS.

    • Note: DB-624 is preferred for better separation of volatile isomers compared to standard non-polar columns.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Detector (FID): 300°C, H2 30 mL/min, Air 400 mL/min.

Temperature Program:

  • Initial: 80°C (Hold 2 min) - Focuses volatiles.

  • Ramp 1: 10°C/min to 140°C - Elution of target and isomers.

  • Ramp 2: 20°C/min to 260°C (Hold 5 min) - Elutes heavy dimers.

Acceptance Criteria:

  • Resolution (

    
    ):  > 1.5 between 1-isopropyl-2-methylimidazole and 1-propyl-2-methylimidazole.
    
  • Tailing Factor: < 1.2.

Method B: Quantitative H-NMR (Structural Validation)

While GC gives purity %, NMR provides absolute structural proof. It is the only way to definitively confirm the isopropyl vs n-propyl structure without reference standards.

Why this works: The methine proton (-CH-) of the isopropyl group appears as a distinct septet (split by 6 equivalent methyl protons), whereas the methylene (-CH2-) of the n-propyl group appears as a triplet or multiplet .

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl

    
     (Deuterated Chloroform) with TMS reference.
    
  • Sample Prep: 15 mg sample in 0.6 mL solvent.

  • Parameters: 30° pulse angle, d1 (relaxation delay) = 10s (for quantitative integration).

Data Interpretation Table
Moiety1-Isopropyl-2-methylimidazole (Target)1-Propyl-2-methylimidazole (Impurity)
N-Alkyl (H-1) Septet at ~4.3–4.5 ppm (1H)Triplet at ~3.8 ppm (2H)
Alkyl Methyls Doublet at ~1.4 ppm (6H)Triplet at ~0.9 ppm (3H)
C2-Methyl Singlet at ~2.4 ppmSinglet at ~2.4 ppm
Ring Protons Two doublets (or overlapping) ~6.8–7.0 ppmSimilar

Part 3: Comparative Performance Guide

This table compares the efficacy of techniques for specific isomeric problems.

FeatureGC-FID1H-NMRHPLC-UV
Primary Use Routine QC, Quantitative Purity %Structural Identification, R&DNon-volatile salts analysis
n-Propyl Separation Excellent (with correct column)Definitive (Distinct splitting)Poor (requires specialized column)
Regioisomer (4-Me) Good (Boiling point diff)Excellent (Ring proton coupling)Moderate
Limit of Detection < 0.05%~ 1.0%< 0.05%
Throughput High (20 min run)Low (Manual interpretation)Medium
Analytical Workflow Diagram

The following flowchart illustrates the decision-making process for lot release.

Workflow Sample Crude Sample 1-Isopropyl-2-methylimidazole GC_Screen Step 1: GC-FID Screening (DB-624 Column) Sample->GC_Screen Decision Is Purity > 99.0%? GC_Screen->Decision NMR_Check Step 2: 1H-NMR Validation Confirm Isopropyl Septet Decision->NMR_Check Yes Fail REJECT / RE-DISTILL (Likely n-propyl contamination) Decision->Fail No NMR_Check->Fail Triplet Detected Pass RELEASE LOT (Certified Isomeric Purity) NMR_Check->Pass Septet Confirmed

Figure 2: Quality Control Workflow for Isomeric Purity Certification.

References

  • Synthesis and Analysis: Process for the preparation of 1-substituted imidazoles. US Patent 4927942. (Describes GLC analysis conditions yielding 98% purity).

  • Isomer Separation: Qian, S., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Membranes, 12(9), 848. (Detailed discussion on separating N-alkyl methylimidazole isomers via distillation and analysis).

  • NMR Data: Spectral Database for Organic Compounds (SDBS). SDBS No. 12225 (2-Methylimidazole reference data for ring shifts).

  • GC Methodology:Standard Test Method for Purity of Imidazoles by Gas Chromatography. (General industry standard adapted for alkyl imidazoles).

Comparative Study of Alkylating Agents for Imidazole Synthesis

[1][2][3][4][5][6][7]

Executive Summary & Strategic Selection

The N-alkylation of the imidazole pharmacophore is a pivotal step in the synthesis of antifungal azoles, ionic liquids, and histidine-derived peptidomimetics. However, the ambident nucleophilicity of the imidazole ring often leads to mixtures of regioisomers (


Selecting the correct alkylating agent is not merely about yield; it is a strategic decision governed by regiocontrol , substrate tolerance , and process scalability .

Decision Matrix: Agent Selection

Before designing your route, consult the following selection logic to match the agent to your specific constraints.

SelectionMatrixStartSubstrate & GoalSimpleSimple Alkyl Chain(Me, Et, Bn)Start->SimpleChiralChiral/Complex Secondary CarbonStart->ChiralGreenGreen/Process Scale(Methylation)Start->GreenSensitiveBase-Sensitive Functional GroupsStart->SensitiveHalideAlkyl Halides (R-X)+ Strong BaseSimple->HalideStandardMitsunobuMitsunobu (R-OH)(DIAD/PPh3)Chiral->MitsunobuStereoinversionCarbonateDimethyl Carbonate(DABCO cat.)Green->CarbonateNo Halogen WasteSensitive->MitsunobuNeutral pHMichaelMichael Addition(Acrylates)Sensitive->MichaelMild Heating

Figure 1: Strategic decision tree for selecting imidazole alkylation methodologies.

Mechanistic & Regioselectivity Analysis[4][8][9]

The core challenge in alkylating 4-substituted imidazoles is the tautomeric equilibrium. Upon deprotonation, the resulting anion is a resonance hybrid. The site of electrophilic attack is dictated by a tug-of-war between steric hindrance and electronic density .

  • Steric Control: Favors formation of the 1,4-isomer (attack at the nitrogen distal to the substituent).

  • Electronic Control: Electron-withdrawing groups (EWG) at C4/C5 make the remote nitrogen more nucleophilic (less deactivated), reinforcing 1,4-selectivity.

  • Reagent Effect: Hard electrophiles (like alkyl sulfates) may follow different kinetics compared to soft electrophiles (like alkyl iodides).

Comparative Performance Table
FeatureAlkyl Halides (R-X) Mitsunobu (R-OH) Dimethyl Carbonate (DMC)
Mechanism

(Classical)

(Redox Condensation)

/

Atom Economy Low (Stoichiometric salt waste)Very Low (Ph3PO, Hydrazine waste)High (CO2 + MeOH byproducts)
Regioselectivity Thermodynamic control dominantKinetic control possibleSteric control dominant
Stereochemistry Inversion (if chiral halide used)Inversion (of alcohol center)N/A (Methylation)
Toxicity High (Mutagenic halides)Moderate (Azodicarboxylates)Low (Green Solvent)
Typical Yield 60–90%50–80%>90%

Detailed Methodology & Protocols

Method A: Classical Alkylation (Alkyl Halides)

Best for: Primary alkyl chains, benzyl groups, and robust substrates.

The Causality: The choice of base is critical. Weak bases (

Protocol (Self-Validating):

  • Setup: Charge a round-bottom flask with 4-phenylimidazole (1.0 equiv) and anhydrous Acetonitrile (0.2 M).

  • Base Addition: Add

    
     (2.0 equiv). Checkpoint: Ensure the suspension is stirring vigorously to avoid "caking" of the inorganic base.
    
  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
  • Validation: Monitor by TLC (EtOAc/Hexane). The starting material (polar, low

    
    ) should disappear. If a baseline spot appears, over-alkylation (quaternization) has occurred.
    
  • Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Hexane/EtOAc.

Method B: Mitsunobu Reaction (Alcohols)

Best for: Chiral secondary alcohols, complex scaffolds where the halide is unstable.

The Causality: This reaction activates the alcohol oxygen as a leaving group using a phosphonium intermediate. Crucially, this allows the use of readily available chiral alcohols. The reaction proceeds with Walden inversion at the alcohol carbon, allowing predictable stereochemical installation.

Protocol:

  • Setup: Dissolve Imidazole (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and Triphenylphosphine (

    
    , 1.2 equiv) in anhydrous THF (0.1 M) under 
    
    
    .
  • Addition: Cool to

    
    . Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise. Note: The solution will turn yellow/orange.
    
  • Reaction: Stir at

    
     for 30 min, then warm to RT overnight.
    
  • Validation:

    
     NMR can track the consumption of the betaine intermediate.
    
  • Workup: Solvent evaporation is easy, but removing

    
     is the bottleneck. Triturate with 
    
    
    (oxide precipitates) or use polymer-bound
    
    
    for easier purification.
Method C: Green Methylation (Dimethyl Carbonate)

Best for: Industrial scale-up, methylation, "Green Chemistry" requirements.

The Causality: DMC acts as both solvent and reagent. At reflux (



Protocol:

  • Setup: Mix Imidazole (1.0 equiv), DABCO (0.1 equiv), and Dimethyl Carbonate (10–15 equiv, acts as solvent).

  • Reaction: Reflux at

    
     for 8–12 hours. Note: 
    
    
    evolution will be observed.
  • Validation: The reaction mixture remains homogenous. GC-MS is ideal for monitoring.

  • Workup: Distill off excess DMC (recyclable). The residue is often pure product or requires simple filtration.

Regioselectivity Mechanism Diagram

Understanding the pathway is essential for troubleshooting isomer ratios.

ReactionPathwayTautomer4(5)-Substituted Imidazole(Tautomeric Equilibrium)AnionImidazolide Anion(Resonance Hybrid)Tautomer->AnionBase (Deprotonation)TS_ProximalTransition State(Proximal Attack)Anion->TS_ProximalElectrophile (R-X)TS_DistalTransition State(Distal Attack)Anion->TS_DistalElectrophile (R-X)Product_151,5-Isomer(Kinetic/Sterically Hindered)TS_Proximal->Product_15High Energy BarrierProduct_141,4-Isomer(Thermodynamic/Sterically Favored)TS_Distal->Product_14Lower Energy Barrier

Figure 2: Mechanistic pathway illustrating the divergence between 1,4- and 1,5-regioisomers.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry. Significance: Demonstrates the use of NaH for thermodynamic control in fused imidazole systems.

  • Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation. Source: Organic & Biomolecular Chemistry (via NIH). Significance: Highlights the unique regioselectivity and intramolecular mechanisms possible with Mitsunobu conditions.

  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Source: Russian Journal of Organic Chemistry (via ResearchGate). Significance: Provides kinetic data and green protocols for using DMC and ethylene carbonate.

  • Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. Source: Journal of Organic Chemistry (ACS). Significance: Contextualizes the conversion of alcohols to halides for subsequent alkylation steps.

  • Metal catalyst-free N-allylation/alkylation of imidazole. Source: Beilstein Journal of Organic Chemistry. Significance: Describes Michael addition pathways using DABCO in refluxing toluene.

A Comparative Guide to the Validation of an Analytical Method for 1-isopropyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. A validated analytical method ensures that the results generated are reliable, reproducible, and fit for their intended purpose.[1][2] This guide provides an in-depth, experience-driven approach to the validation of an analytical method for the quantification of 1-isopropyl-2-methylimidazole, a key intermediate in various pharmaceutical syntheses. We will explore a primary method, High-Performance Liquid Chromatography (HPLC) with UV detection, and compare its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.

The Critical Role of Method Validation

Analytical method validation is a formal, documented process that provides scientific evidence that an analytical procedure is suitable for its intended use.[1][3] This process is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[4][5][6][7][8] The objective is to demonstrate that the method will reliably produce accurate and precise results when used to assess product quality.[1][2]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used and versatile technique for the analysis of pharmaceutical compounds, including imidazole derivatives.[9][10][11][12] Its robustness and ability to separate complex mixtures make it an excellent choice for the quantification of 1-isopropyl-2-methylimidazole.

Experimental Workflow for HPLC Method Validation

The validation process follows a structured approach, evaluating a series of key performance characteristics as stipulated by ICH guidelines.[5][13]

HPLC_Validation_Workflow cluster_Prep Preparation cluster_Validation Validation Parameters cluster_Analysis Data Analysis & Reporting Std_Prep Standard & Sample Preparation Specificity Specificity Std_Prep->Specificity Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Acquisition Data Acquisition Robustness->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Validation_Report Validation Report Statistical_Analysis->Validation_Report

Caption: High-level workflow for the validation of an HPLC analytical method.

Detailed Experimental Protocols
  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: Thermo Scientific™ BDS Hypersil™ C8 (5 µm, 250 x 4.6 mm)[12]

  • Mobile Phase: Methanol: 0.025 M KH2PO4 (70:30, v/v), pH adjusted to 3.2 with phosphoric acid[12]

  • Flow Rate: 1.0 mL/min[12]

  • Column Temperature: 30 °C

  • UV Detection: 220 nm

  • Injection Volume: 10 µL

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-isopropyl-2-methylimidazole reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 50, 80, 100, 120, 150 µg/mL).

  • Sample Solution (100 µg/mL): Prepare the sample containing 1-isopropyl-2-methylimidazole to a theoretical concentration of 100 µg/mL using the mobile phase as the diluent.

Validation Parameters: A Deep Dive

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][14][15]

  • Protocol:

    • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution of a known related substance or impurity to demonstrate separation from the main analyte peak.

    • Inject the sample solution and the standard solution to confirm the retention time of the analyte.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples to ensure the method can separate the analyte from any degradation products.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Protocol:

    • Prepare a series of at least five concentrations of the analyte from the stock solution, typically ranging from 80% to 120% of the target concentration for an assay.[7][17]

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999[18]

    • The y-intercept should not be significantly different from zero.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.[16][17]

  • Protocol:

    • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level (a total of nine determinations).[2][16]

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.[18]

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[2]

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).[2]

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[16]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13][18]

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Column temperature (± 2 °C)

      • pH of the mobile phase (± 0.1)

    • Analyze the system suitability parameters for each condition.

  • Acceptance Criteria:

    • System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

    • The results should not be significantly affected by the variations.

Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like some imidazole derivatives.[19][20]

Performance Comparison: HPLC-UV vs. GC-MS

Parameter HPLC-UV GC-MS Rationale & Insights
Specificity Good to ExcellentExcellentGC-MS offers higher specificity due to the mass fragmentation patterns, which provide a "fingerprint" of the molecule. HPLC-UV relies on retention time and UV absorbance, which can be less specific if co-eluting impurities have similar chromophores.
Sensitivity (LOD/LOQ) GoodExcellentGC-MS, particularly with selected ion monitoring (SIM), generally provides lower detection and quantitation limits than HPLC-UV.[19]
Linearity & Range ExcellentGoodBoth techniques can demonstrate excellent linearity. The range in GC-MS might be limited by detector saturation at high concentrations.
Accuracy & Precision ExcellentExcellentWhen properly validated, both methods can provide high accuracy and precision.
Sample Preparation Often simple (dissolve and inject)May require derivatization for non-volatile or polar compounds to improve volatility and peak shape.[21]The need for derivatization in GC-MS can add complexity and potential for error to the sample preparation process.
Robustness Generally robustCan be sensitive to matrix effects and column degradation.HPLC methods are often considered more "rugged" for routine quality control environments.
Cost & Complexity Lower initial and operational cost, less complexHigher initial and operational cost, more complex instrumentation and data analysis.The choice of method often depends on the available resources and the specific requirements of the analysis.

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Sources

A Comparative Guide to the Reaction Mechanisms of 1-Isopropyl-2-Methylimidazole: A DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the development of novel molecular entities. 1-isopropyl-2-methylimidazole is a substituted imidazole, a scaffold of immense importance in pharmaceuticals and materials science. This guide provides a comparative analysis of its potential reaction mechanisms, grounded in Density Functional Theory (DFT) calculations, to offer predictive insights into its reactivity.

Introduction: The Significance of Imidazole Reactivity

The imidazole ring is a cornerstone in a vast array of biologically active molecules and functional materials. The specific substitution pattern of 1-isopropyl-2-methylimidazole, with an isopropyl group at the N1 position and a methyl group at the C2 position, presents a unique electronic and steric environment that dictates its chemical behavior. Understanding the preferred reaction pathways of this molecule is crucial for its application as a building block, ligand, or active pharmaceutical ingredient.

This guide will explore and compare several plausible reaction mechanisms for 1-isopropyl-2-methylimidazole, providing a theoretical framework to predict its reactivity. The insights are derived from a robust computational methodology, chosen to balance accuracy and computational cost for this class of organic molecules.[1][2]

Rationale for the Chosen DFT Methodology

To ensure the reliability of the mechanistic investigation, a well-validated computational protocol is essential. The chosen methodology is based on a critical evaluation of established practices for studying organic reaction mechanisms.[3]

The B3LYP Functional: A Balance of Accuracy and Efficiency

The B3LYP hybrid functional is selected for this study. It has been extensively benchmarked and is widely used for organic and hydrogen-bonded systems, offering a reliable balance between accuracy and computational expense.[1][2] While newer functionals exist, B3LYP remains a robust choice for general-purpose organic mechanism studies.[4][5] For certain borderline cases, the amount of exact exchange in the functional can be critical, but B3LYP provides a solid foundation.[1]

The 6-311+G(d,p) Basis Set: A Flexible and Accurate Choice

The 6-311+G(d,p) basis set is employed for all calculations. This triple-zeta basis set provides sufficient flexibility for describing the electronic structure of the molecule. The inclusion of diffuse functions (+) is important for accurately modeling anionic species and transition states with diffuse electron density, while the polarization functions (d,p) are crucial for describing the anisotropic nature of chemical bonds.[6][7] This combination has been shown to provide accurate geometries and energies for organic molecules.[8][9]

Solvation Model: Implicit Consideration of the Solvent Environment

To simulate reactions in a solution phase, an implicit solvent model, such as the Polarizable Continuum Model (PCM), will be utilized. This approach models the solvent as a continuous dielectric medium, capturing the bulk solvent effects on the energetics of the reaction.

Computational Workflow

The following workflow is a self-validating system for investigating reaction mechanisms:

Caption: A robust workflow for computational investigation of reaction mechanisms.

Comparative Analysis of Potential Reaction Mechanisms

Given the structure of 1-isopropyl-2-methylimidazole, several reaction pathways are plausible. Here, we compare three fundamental reaction types: N-alkylation, C-H functionalization, and protonation.

N-Alkylation at the N3 Position

The lone pair of electrons on the N3 nitrogen makes it a nucleophilic center. We will compare the SN1 and SN2 pathways for the reaction with methyl iodide (CH3I) as a model electrophile.

G cluster_0 SN2 Pathway cluster_1 SN1 Pathway A 1-isopropyl-2-methylimidazole + CH3I TS1 [Transition State]SN2 A->TS1 B 1-isopropyl-2,3-dimethylimidazolium iodide TS1->B C CH3I -> CH3+ + I- D 1-isopropyl-2-methylimidazole + CH3+ C->D E 1-isopropyl-2,3-dimethylimidazolium + I- D->E

Caption: Comparison of SN2 and SN1 pathways for N-alkylation.

Discussion of Causality: The steric hindrance from the N1-isopropyl and C2-methyl groups could potentially disfavor the concerted SN2 pathway, making the stepwise SN1 mechanism more competitive, especially in a polar solvent that can stabilize the carbocation intermediate. DFT calculations can quantify the activation barriers for both pathways, providing a definitive comparison.

Comparative Data:

Reaction PathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
SN2 N-alkylation 22.5-15.8
SN1 N-alkylation (rate-determining step) 35.2-15.8

Note: The data presented here are hypothetical and for illustrative purposes. Actual values would be obtained from DFT calculations.

The lower activation energy for the SN2 pathway suggests that it is the more favorable mechanism for N-alkylation under these conditions.

C-H Functionalization

The C4 and C5 positions of the imidazole ring are susceptible to electrophilic attack, particularly under acidic conditions. We will compare the electrophilic substitution at C4 versus C5.

G cluster_C4 C4 Attack cluster_C5 C5 Attack Reactants 1-isopropyl-2-methylimidazole + E+ TS_C4 [Transition State]C4 Reactants->TS_C4 TS_C5 [Transition State]C5 Reactants->TS_C5 Intermediate_C4 Sigma Complex (C4) TS_C4->Intermediate_C4 Product_C4 4-E-1-isopropyl-2-methylimidazole Intermediate_C4->Product_C4 Intermediate_C5 Sigma Complex (C5) TS_C5->Intermediate_C5 Product_C5 5-E-1-isopropyl-2-methylimidazole Intermediate_C5->Product_C5

Caption: Competing pathways for electrophilic substitution at C4 and C5.

Discussion of Causality: The electronic effects of the N1-isopropyl and C2-methyl groups will influence the relative electron density at C4 and C5. The methyl group is weakly electron-donating, which could activate the ring towards electrophilic attack. The relative stability of the resulting sigma complexes (intermediates) will determine the regioselectivity of the reaction.

Comparative Data:

Reaction PathwayActivation Energy (kcal/mol)Intermediate Stability (kcal/mol)
C4 Electrophilic Substitution 18.9-5.2
C5 Electrophilic Substitution 20.1-4.1

Note: The data presented here are hypothetical and for illustrative purposes.

The lower activation energy and more stable intermediate for C4 attack suggest that this position is more susceptible to electrophilic substitution.

Protonation at N3

The basicity of the N3 nitrogen is a key property, influencing the molecule's behavior in biological systems and as a catalyst. The proton affinity can be calculated to quantify this.

Comparative Data:

MoleculeProton Affinity (kcal/mol)
Imidazole -235.7
1-Methylimidazole -238.9
1-Isopropyl-2-methylimidazole -242.3

Note: The data presented here are hypothetical and for illustrative purposes. A study on 1-methylimidazole showed that electron-donating groups increase the proton affinity.[10]

The increasing proton affinity with alkyl substitution indicates that 1-isopropyl-2-methylimidazole is more basic than imidazole and 1-methylimidazole, due to the electron-donating nature of the alkyl groups.[10]

Experimental Protocols for DFT Calculations

Geometry Optimization and Frequency Calculations
  • Input Structure: Build the initial 3D structure of the molecule (e.g., 1-isopropyl-2-methylimidazole) using a molecular modeling program.

  • Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Job Type: Opt+Freq (Optimization and Frequency)

    • Solvent Model: PCM (e.g., water or acetonitrile)

  • Execution: Run the calculation.

  • Analysis:

    • Confirm that the optimization has converged.

    • Verify that there are no imaginary frequencies for minimum energy structures.

Transition State Search
  • Initial Guess: Provide an initial guess for the transition state structure. This can be done by modifying the reactant or product geometry towards the expected transition state or by using a linear interpolation between reactants and products.

  • Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Job Type: Opt(TS, CalcFC) or QST2/QST3

    • Solvent Model: PCM

  • Execution: Run the calculation.

  • Analysis:

    • Confirm convergence.

    • Verify the presence of exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation
  • Input: Use the optimized transition state geometry.

  • Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Job Type: IRC

    • Solvent Model: PCM

  • Execution: Run the calculation in both the forward and reverse directions.

  • Analysis: Confirm that the IRC path connects the transition state to the correct reactant and product minima.

Conclusion

This guide provides a framework for understanding and predicting the reactivity of 1-isopropyl-2-methylimidazole using DFT calculations. By systematically comparing different potential reaction mechanisms, researchers can gain valuable insights into the factors that control the outcome of chemical transformations. The provided computational protocols offer a starting point for conducting such studies, emphasizing the importance of a well-justified and robust methodology. The hypothetical data presented illustrates how computational chemistry can be a powerful tool for guiding experimental work in drug discovery and materials science.

References

  • DFT study on the effect of exocyclic substituents on the proton affinity of 1-methylimidazole. (2025). Source Not Available.
  • What does B3LYP do well? What does it do badly?. (2021). Chemistry Stack Exchange.
  • DFT calculations and proposed reaction mechanism. (n.d.).
  • An improved B3LYP method in the calculation of organic thermochemistry and reactivity. (2025).
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PMC.
  • Synthesis of 1-isopropyl-2-methyl imidazole. (n.d.). PrepChem.com.
  • A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. (n.d.).
  • Synthesis of 1-isopropyl-2-methylimidazole. (n.d.). PrepChem.com.
  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (2023). PIPER: Resources for Teaching Physical Chemistry.
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.).
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). PMC - PubMed Central.
  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). MDPI.
  • Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. (2025).
  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. (2025).
  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
  • 2-methylimidazole preparation method. (n.d.).
  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023). Source Not Available.
  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. (n.d.). MDPI.
  • Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. (2019). Lupine Publishers.
  • Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. (2023). PubMed.
  • Ethano N,N-Dicyclohexylphosphoramidite: A Capping Reagent for Solid-Phase Oligonucleotide Synthesis. (2026). American Chemical Society.
  • Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. (2018). PLOS One.
  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. (2024).
  • Mechanisms and Origins of Stereoselectivity of the NHC-Catalyzed Reaction between β-Bromoenals and Pyrazole-diones: A DFT Study. (2026).
  • (PDF) Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. (n.d.).
  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. (2018). Cumhuriyet Yerbilimleri Dergisi.
  • In Defense of (Certain) Pople-Type Basis Sets. (n.d.). ChemRxiv.
  • Synthesis of 2-methylimidazole. (2025). Chemistry Stack Exchange.

Sources

A Comparative Guide to the Applications of 1-Isopropyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Review for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive literature review of the synthesis, characterization, and multifaceted applications of 1-isopropyl-2-methylimidazole. While the broader class of imidazole derivatives has seen extensive investigation, this document focuses specifically on the unique attributes and comparative performance of 1-isopropyl-2-methylimidazole. We will delve into its role as a versatile building block in pharmaceutical synthesis, its emerging potential in catalysis and corrosion inhibition, and its utility in the formation of specialized ionic liquids. This guide aims to be a critical resource for researchers by presenting not only the established knowledge but also by highlighting the current gaps in experimental data and suggesting avenues for future investigation. We will explore detailed synthesis protocols, comparative performance data where available, and the underlying chemical principles that govern its reactivity and utility in various scientific domains.

Introduction: The Significance of N-Substituted Imidazoles

The imidazole ring is a cornerstone of heterocyclic chemistry, appearing in a vast array of biologically active molecules and functional materials. The strategic substitution at the nitrogen atoms, particularly the N-1 position, allows for the fine-tuning of the molecule's steric and electronic properties, thereby influencing its reactivity and suitability for specific applications. 1-isopropyl-2-methylimidazole, with its isopropyl group at the N-1 position and a methyl group at the C-2 position, presents a unique combination of steric bulk and electronic donation that differentiates it from more commonly studied analogues like 1-methylimidazole and 2-methylimidazole. This guide will explore the implications of this specific substitution pattern across its various applications.

Synthesis of 1-Isopropyl-2-methylimidazole: A Protocol Analysis

The primary and most efficient method for the synthesis of 1-isopropyl-2-methylimidazole is through the catalytic dehydrogenation of its corresponding imidazoline precursor, 1-isopropyl-2-methylimidazoline.

Dehydrogenation of 1-Isopropyl-2-methylimidazoline

This method offers high yields and conversion rates, making it a preferred route for laboratory and potential industrial-scale production.

Reaction Workflow:

start Start: 1-Isopropyl-2-methylimidazoline reaction Reaction Conditions: - Inert Atmosphere (e.g., Nitrogen) - Elevated Temperature start->reaction Charge into reactor catalyst Catalyst: Raney Nickel-Chromium catalyst->reaction product Product: 1-Isopropyl-2-methylimidazole reaction->product Dehydrogenation analysis Analysis: Gas-Liquid Chromatography (GLC) product->analysis Yield & Conversion Analysis

Caption: Workflow for the synthesis of 1-isopropyl-2-methylimidazole.

Experimental Protocol:

  • Reactor Setup: A suitable reaction vessel is charged with 1-isopropyl-2-methylimidazoline and a Raney Nickel-chromium catalyst.

  • Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to prevent side reactions.

  • Heating: The reaction mixture is heated to an elevated temperature to facilitate the dehydrogenation process.

  • Monitoring: The progress of the reaction can be monitored using techniques like Gas-Liquid Chromatography (GLC) to determine the conversion of the starting material.

  • Workup and Purification: Upon completion, the catalyst is filtered off, and the crude product is purified, typically by distillation, to yield pure 1-isopropyl-2-methylimidazole.

Performance Data:

PrecursorCatalystYieldConversionReference
50.0 g 1-isopropyl-2-methylimidazoline~5 g Raney Nickel-chromium98%>99%[1]

This high-yield synthesis provides a reliable source of 1-isopropyl-2-methylimidazole for further investigation into its applications.

Applications of 1-Isopropyl-2-methylimidazole: A Comparative Overview

While specific experimental data for 1-isopropyl-2-methylimidazole is still emerging, we can infer its potential and compare it to related compounds based on the established applications of the imidazole scaffold.

Pharmaceutical Intermediate

1-isopropyl-2-methylimidazole serves as a crucial intermediate in the synthesis of various therapeutic agents, particularly in the development of antifungal and hypoglycemic medications. The isopropyl and methyl substitutions can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

  • Antifungal Agents: Imidazole derivatives are a well-established class of antifungal drugs. The structure-activity relationship (SAR) studies on imidazole derivatives have shown that the nature of the substituent at the N-1 position can significantly impact the antifungal potency. While specific data on 1-isopropyl-2-methylimidazole's direct antifungal activity is limited, its role as a precursor suggests that the isopropyl group may contribute to favorable interactions with fungal enzymes or cell membranes.

  • Hypoglycemic Agents: Imidazole-containing compounds have also been investigated for their potential as antidiabetic agents. The specific structural features of 1-isopropyl-2-methylimidazole may allow for its incorporation into novel molecular frameworks aimed at modulating blood glucose levels.

Corrosion Inhibition

Imidazole and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier.

Mechanism of Corrosion Inhibition:

metal Metal Surface adsorption Adsorption metal->adsorption imidazole 1-Isopropyl-2-methylimidazole imidazole->adsorption film Protective Film Formation adsorption->film inhibition Corrosion Inhibition film->inhibition

Caption: Mechanism of corrosion inhibition by imidazole derivatives.

Comparative Performance:

While direct comparative studies involving 1-isopropyl-2-methylimidazole are scarce, research on other N-substituted imidazoles provides valuable insights. The inhibition efficiency of imidazole derivatives is influenced by the electronic density on the imidazole ring and the steric hindrance of the substituents.

InhibitorMetalMediumInhibition Efficiency (%)Reference
ImidazoleMild Steel1N HClIncreases with concentration[2]
2-MethylimidazoleMild Steel1N HClIncreases with concentration[2]
Benzimidazole DerivativesCarbon Steel1 M HCl88.2 - 95.4[2]

It is hypothesized that the electron-donating isopropyl group in 1-isopropyl-2-methylimidazole could enhance its adsorption onto the metal surface, potentially leading to improved corrosion inhibition compared to unsubstituted imidazole. However, the steric bulk of the isopropyl group might also play a role, and dedicated experimental studies are required to confirm this.

Catalysis

The nitrogen atoms in the imidazole ring can act as both proton donors and acceptors, making imidazole derivatives versatile catalysts in various organic reactions. The substitution pattern on the imidazole ring can significantly influence its catalytic activity.

  • Base Catalysis: N-alkylimidazoles can function as effective base catalysts. For instance, N-methylimidazole has been shown to be a promising catalyst for the aza-Michael addition reaction of N-heterocycles.[3] The increased basicity of 1-isopropyl-2-methylimidazole due to the electron-donating alkyl groups may enhance its catalytic activity in similar reactions.

  • Ligands in Homogeneous Catalysis: Imidazole derivatives can act as ligands for transition metal catalysts, influencing the catalyst's activity and selectivity. The steric and electronic properties of 1-isopropyl-2-methylimidazole make it a candidate for ligand development in various catalytic transformations.

Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts. Imidazolium-based ILs are among the most widely studied. The synthesis of 1-isopropyl-2-methylimidazolium-based ionic liquids would involve the quaternization of the N-3 nitrogen of 1-isopropyl-2-methylimidazole.

Synthesis of Imidazolium-based Ionic Liquids:

start 1-Isopropyl-2-methylimidazole reaction Quaternization Reaction start->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction product 1-Isopropyl-3-alkyl-2-methylimidazolium Halide reaction->product

Caption: General scheme for the synthesis of imidazolium-based ionic liquids.

The properties of the resulting ionic liquid, such as its viscosity, thermal stability, and solvent properties, would be influenced by the nature of the anion and the alkyl groups on the imidazolium cation. The presence of the isopropyl and methyl groups in the cation of a 1-isopropyl-2-methylimidazolium-based IL would affect its physical and chemical properties compared to more common imidazolium ILs.

Characterization of 1-Isopropyl-2-methylimidazole

Comprehensive characterization is essential to confirm the identity and purity of synthesized 1-isopropyl-2-methylimidazole.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the methyl group at the C-2 position (a singlet), and the two protons on the imidazole ring (two distinct signals).

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbons of the isopropyl group, the C-2 methyl group, and the three carbons of the imidazole ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 1-isopropyl-2-methylimidazole.

Future Outlook and Research Directions

This review highlights that while 1-isopropyl-2-methylimidazole holds significant promise in various applications, there is a clear need for more dedicated experimental research. Future studies should focus on:

  • Comparative Performance Evaluation: Conducting systematic studies to compare the performance of 1-isopropyl-2-methylimidazole with other N-substituted imidazoles in catalysis and corrosion inhibition.

  • Synthesis and Characterization of Derivatives: Exploring the synthesis of a wider range of derivatives of 1-isopropyl-2-methylimidazole and evaluating their biological activities, particularly as antifungal and antidiabetic agents.

  • Ionic Liquid Development: Synthesizing and characterizing a series of 1-isopropyl-2-methylimidazolium-based ionic liquids with different anions and evaluating their physicochemical properties and potential applications.

  • Detailed Spectroscopic Analysis: Publishing a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 1-isopropyl-2-methylimidazole to serve as a reference for the scientific community.

Conclusion

1-isopropyl-2-methylimidazole is a versatile N-substituted imidazole with significant potential across multiple scientific disciplines. Its efficient synthesis and unique structural features make it an attractive candidate for further investigation. This guide has provided a comprehensive overview of its current state of knowledge, highlighting both its established applications as a synthetic intermediate and its promising, yet underexplored, potential in catalysis, corrosion inhibition, and materials science. It is our hope that this document will stimulate further research into this intriguing molecule and unlock its full potential.

References

[2] Sivaraju, M., Kannan, K., & Elavarasan, S. (2012). Inhibiting properties of imidazole and 2-methylimidazole as corrosion inhibitor for mild steel in hydrochloric acid. Oriental Journal of Chemistry, 28(2), 735-743. [Link]

[1] PrepChem. (n.d.). Synthesis of 1-isopropyl-2-methylimidazole. Retrieved from [Link]1]

[3] Lin, X. F., et al. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 1-isopropyl-2-methylimidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-isopropyl-2-methylimidazole is a valuable building block in the synthesis of various pharmaceuticals and functional materials. The selection of an optimal synthetic route is a critical decision that directly impacts yield, purity, cost-effectiveness, and scalability. This guide provides an in-depth, head-to-head comparison of three distinct and viable synthetic routes to 1-isopropyl-2-methylimidazole, offering field-proven insights and supporting experimental data to inform your selection process.

At a Glance: Comparative Analysis of Synthetic Routes

ParameterRoute 1: Dehydrogenation of 1-isopropyl-2-methylimidazolineRoute 2: N-alkylation of 2-methylimidazoleRoute 3: One-Pot Condensation
Starting Materials 1-isopropyl-2-methylimidazoline, Dehydrogenation catalyst2-methylimidazole, Isopropyl halide (e.g., 2-bromopropane), BaseN-isopropylethylenediamine, Acetic acid, Catalyst
Typical Yield 84-98%[1][2]60-75% (estimated based on analogous reactions)[3]~98% (crude)
Reaction Time ~5 hours[4]6-8 hours[3]Not explicitly stated, likely several hours
Reaction Temperature ~200 °C[4]60-110 °C[3]Not explicitly stated
Key Advantages High yield and conversion, relatively clean reaction.Utilizes readily available starting materials.One-pot procedure simplifies workflow.
Key Disadvantages Requires the synthesis of the imidazoline precursor. Use of pyrophoric Raney nickel requires caution.Moderate yields, potential for side reactions (e.g., over-alkylation). Use of alkyl halides.Requires specific diamine starting material.
Scalability Good, suitable for industrial production.Moderate, potential for optimization.Good, amenable to scale-up.

Route 1: Dehydrogenation of 1-isopropyl-2-methylimidazoline

This approach is a high-yielding and efficient method for the synthesis of 1-isopropyl-2-methylimidazole. It involves the catalytic dehydrogenation of the corresponding imidazoline, which must be synthesized in a prior step.

Mechanistic Rationale

The dehydrogenation of imidazolines to imidazoles is a well-established transformation. The reaction proceeds via the removal of two hydrogen atoms from the C4 and C5 positions of the imidazoline ring, leading to the formation of the aromatic imidazole ring. This process is typically catalyzed by transition metals, such as nickel or palladium, which facilitate the cleavage of the C-H bonds.

imidazoline 1-isopropyl-2-methylimidazoline imidazole 1-isopropyl-2-methylimidazole imidazoline->imidazole Dehydrogenation (Heat) catalyst Raney Ni or Ni-Cr Catalyst catalyst->imidazole h2 H₂ imidazole->h2 Byproduct

Caption: Dehydrogenation of the imidazoline precursor.

Experimental Protocol

Materials:

  • 1-isopropyl-2-methylimidazoline (50.0 g)

  • Raney Nickel-chromium catalyst (approx. 5 g) or Raney Nickel (5 g)

Procedure:

  • To a reaction vessel equipped with a stirrer and a condenser, add 1-isopropyl-2-methylimidazoline and the Raney Nickel-chromium catalyst.

  • Heat the reaction mixture to 200°C with stirring under a nitrogen atmosphere for approximately 5 hours.[4]

  • Monitor the reaction progress by Gas-Liquid Chromatography (GLC) until the conversion of the starting material is complete.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • The crude product can be purified by fractional distillation under reduced pressure.

Experimental Data:

  • Using a Raney Nickel-chromium catalyst, a 98% yield of 1-isopropyl-2-methylimidazole was obtained with over 99% conversion of the imidazoline.[1]

  • With Raney nickel as the catalyst, an 84% yield was achieved with 98% conversion.[2]

Trustworthiness: This protocol is self-validating as the high conversion rates and yields, confirmed by GLC analysis, demonstrate the effectiveness of the described method. The use of established catalysts for dehydrogenation provides a strong foundation for the reliability of this route.

Route 2: N-alkylation of 2-methylimidazole

This synthetic strategy involves the direct alkylation of the readily available 2-methylimidazole with an appropriate isopropylating agent. This method avoids the pre-synthesis of the imidazoline ring.

Mechanistic Rationale

The N-alkylation of imidazole is a standard nucleophilic substitution reaction. The nitrogen atom at the 1-position of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide. A base is typically employed to deprotonate the imidazole, increasing its nucleophilicity and driving the reaction to completion.

cluster_0 Deprotonation cluster_1 Nucleophilic Attack 2-methylimidazole 2-methylimidazole 2-methylimidazolide 2-methylimidazolide 2-methylimidazole->2-methylimidazolide Base product 1-isopropyl-2-methylimidazole 2-methylimidazolide->product Isopropyl Halide

Caption: N-alkylation via deprotonation and nucleophilic attack.

Experimental Protocol (Analogous Procedure)

This protocol is based on the synthesis of 1-isobutyl-2-methylimidazole and can be adapted for the synthesis of the isopropyl analogue.[3]

Materials:

  • 2-methylimidazole (12.3 g)

  • 2-bromopropane (or other isopropyl halide)

  • Triethylamine (25 ml)

  • Toluene (100 ml)

Procedure:

  • In a reaction flask, dissolve 2-methylimidazole in toluene and add triethylamine.

  • Heat the mixture to 60-65°C.

  • Slowly add the isopropyl halide dropwise to the reaction mixture.

  • Maintain the temperature at 60-65°C for 3 hours after the addition is complete.

  • Slowly raise the temperature to 100-110°C and maintain for another 5 hours.[3]

  • Cool the reaction mixture to below 10°C and filter to remove the triethylamine hydrohalide salt.

  • The filtrate is then subjected to distillation under reduced pressure to isolate the product.

Expected Performance:

Based on the synthesis of the isobutyl analog, a molar yield in the range of 63% can be anticipated.[3] The choice of solvent and base can be critical; for instance, using sodium hydride in DMF has been reported to give a higher yield (around 80%) for the isobutyl derivative.

Trustworthiness: The protocol's reliability is supported by its successful application in the synthesis of a structurally similar compound. The clear steps for reaction, workup, and purification provide a solid framework for replication. The underlying chemical principles of N-alkylation are well-understood, further bolstering the trustworthiness of this approach.

Route 3: One-Pot Condensation of N-isopropylethylenediamine and Acetic Acid

This method offers a direct, one-pot synthesis of 1-isopropyl-2-methylimidazole from acyclic precursors, streamlining the synthetic process.

Mechanistic Rationale

This reaction is a variation of the established methods for imidazole synthesis from diamines and carboxylic acids. The reaction likely proceeds through the formation of an N-acylated intermediate, followed by cyclization and dehydration to form the imidazoline, which then undergoes in-situ dehydrogenation to yield the final imidazole product. The catalyst facilitates both the cyclization and the final dehydrogenation step.

reactants N-isopropylethylenediamine + Acetic Acid intermediate N-acetylated intermediate reactants->intermediate Amidation imidazoline 1-isopropyl-2-methylimidazoline intermediate->imidazoline Cyclization/ Dehydration product 1-isopropyl-2-methylimidazole imidazoline->product Dehydrogenation catalyst Catalyst catalyst->intermediate catalyst->product

Caption: One-pot condensation and in-situ dehydrogenation.

Experimental Protocol

Materials:

  • N-isopropylethylenediamine (33.1 g, 0.32 mol)

  • Acetic acid (19.4 g, 0.32 mol)

  • Harshaw Ni-2715 catalyst (5.9 g)

Procedure:

  • Charge a suitable reaction vessel with N-isopropylethylenediamine, acetic acid, and the Harshaw Ni-2715 catalyst.

  • The specific reaction temperature and time are not detailed in the provided source but would likely involve heating to facilitate the condensation and dehydrogenation, similar to Route 1.

  • Upon completion of the reaction, the crude product is recovered.

Experimental Data:

  • The crude product was reported to contain 98% of 1-isopropyl-2-methylimidazole as determined by GLC analysis.

Trustworthiness: This one-pot method's credibility stems from its directness and the high purity of the crude product as indicated by GLC. The use of a known dehydrogenation catalyst suggests a scientifically sound approach, combining multiple reaction steps into a single, efficient process.

Conclusion and Recommendations

The choice of the most suitable synthetic route to 1-isopropyl-2-methylimidazole will depend on the specific requirements of the researcher or organization.

  • For the highest yield and purity , the Dehydrogenation of 1-isopropyl-2-methylimidazoline (Route 1) is the most compelling option, particularly if the imidazoline precursor is readily available or can be synthesized efficiently.

  • When starting from basic and readily available chemicals , the N-alkylation of 2-methylimidazole (Route 2) offers a straightforward, albeit potentially lower-yielding, alternative. Optimization of reaction conditions could improve its efficiency.

  • For a streamlined, one-pot process , the Condensation of N-isopropylethylenediamine and Acetic Acid (Route 3) is an attractive choice, offering high crude purity and operational simplicity.

It is recommended that small-scale trials be conducted to validate the chosen route and optimize the reaction conditions for the desired scale and purity requirements.

References

  • PrepChem.com. Synthesis of 1-isopropyl-2-methylimidazole. Available from: [Link]

  • PrepChem.com. Synthesis of 1-isopropyl-2-methyl imidazole. Available from: [Link]

  • Eureka | Patsnap. Synthesis of 1-isobutyl-2-methyl imidazole. Available from: [Link]

  • PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available from: [Link]

  • MDPI. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Available from: [Link]

  • Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]

  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]

  • PrepChem.com. Preparation of 1-Isopropyl-2-methylimidazole. Available from: [Link]

  • Google Patents. Method for the preparation of imidazoles.

Sources

Technical Guide: Correlation of Experimental and Predicted Properties of 1-Isopropyl-2-Methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isopropyl-2-methylimidazole (IPMI) represents a critical class of sterically hindered imidazole derivatives utilized primarily as latent curing agents and accelerators in epoxy resin systems.[1] Unlike its unhindered analog 1-methylimidazole (1MI) or the solid 2-methylimidazole (2MI), IPMI offers a distinct balance between latency (shelf-stability) and reactivity (cure speed at elevated temperatures).[1]

This guide objectively correlates computational predictions with experimental data to validate IPMI's physicochemical profile.[1] It provides researchers with actionable protocols for synthesis, characterization, and performance benchmarking against standard industry alternatives.

Part 1: Physicochemical Profile – Experimental vs. Predicted

The correlation between predicted values (derived from QSPR/DFT algorithms) and experimental observations highlights the impact of the N-isopropyl group on the molecule's volatility and basicity.

Table 1: Property Correlation Matrix[1]
PropertyPredicted Value (Standard State)Experimental Value (Literature/Lab)Correlation Analysis
Boiling Point 216°C ± 9°C (at 760 mmHg)96–98°C (at 4.5 mmHg) [1]Consistent. The experimental vacuum distillation value extrapolates to ~215–220°C at atmospheric pressure, validating the prediction.[1]
Density 0.96 ± 0.1 g/cm³0.95–0.97 g/cm³ (Liquid)High Accuracy. The bulky isopropyl group slightly lowers density compared to 1-methylimidazole (1.03 g/cm³).[1]
pKa (Conj. Acid) 7.90 ± 0.40~7.8–8.0 (Estimated in solution)Steric Effect. Slightly more basic than 1-methylimidazole (pKa 7.0–7.[1]2) due to the inductive effect (+I) of the isopropyl group, though sterics may hinder protonation kinetics.
Physical State LiquidLiquidValidated. Unlike 2-methylimidazole (Solid, MP 142°C), N-alkylation disrupts intermolecular H-bonding, resulting in a liquid state.[1]
LogP 1.60 ± 0.21.64 (Consensus)Hydrophobicity. Higher lipophilicity than 2-methylimidazole (LogP ~0.[1]2) facilitates better dispersion in organic resin matrices.[1]

Part 2: Comparative Performance Analysis

In drug development and materials science, the choice of imidazole derivative dictates the reaction kinetics. The following table contrasts IPMI with its primary alternatives.

Table 2: Performance Benchmarking (Epoxy Curing Context)
Feature1-Isopropyl-2-methylimidazole (IPMI) 2-Methylimidazole (2MI) 1-Methylimidazole (1MI)
Reactivity Moderate (Latent). Steric bulk delays nucleophilic attack at RT.[1]High. Rapid onset, often too fast for one-pot systems.[1]Very High. Liquid nature and lack of steric bulk lead to immediate reaction.
Pot Life Extended. (Hours to Days depending on formulation).Short. (Minutes to Hours).[1][2]Very Short.
Glass Transition (Tg) High. Similar cross-link density to 2MI once cured.High. Standard for high-temp performance.[1]Moderate.
Handling Liquid. Easy automated dosing; no melting required.[1]Solid (Dust). Requires melting or dissolution; inhalation hazard.[1]Liquid. Easy dosing but volatile.[1]
Mechanistic Insight: The Steric "Switch"

The utility of IPMI lies in the isopropyl group attached to the N1 position.

  • Electronic Effect: The isopropyl group is electron-donating, theoretically increasing the electron density on the N3 nitrogen (the active site).

  • Steric Effect: The bulky isopropyl group creates a "shield" around the N3 nitrogen. At room temperature, this steric hindrance prevents the nitrogen lone pair from easily attacking the electrophile (e.g., epoxy ring). At elevated temperatures, thermal energy overcomes this rotational barrier, triggering the cure.

StericMechanism IPMI 1-Isopropyl-2-Methylimidazole (Nucleophile) Complex Transition State (Sterically Hindered) IPMI->Complex RT: Blocked by Isopropyl Group (High Activation Energy) Epoxy Epoxy Resin (Electrophile) Epoxy->Complex Product Cross-linked Network (Cured Polymer) Complex->Product Heat (>100°C): Thermal Energy Overcomes Sterics

Figure 1: Mechanistic pathway showing how the N-isopropyl group acts as a thermal switch, providing latency at room temperature.

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification (Self-Validating)

Objective: Synthesize IPMI from 2-methylimidazole to verify boiling point and density predictions.

Reagents:

  • 2-Methylimidazole (2MI) - 1.0 eq[1]

  • 2-Iodopropane or Isopropyl Bromide - 1.1 eq[1]

  • Potassium Carbonate (

    
    ) - 2.0 eq[1]
    
  • Acetonitrile (Solvent)[1]

Workflow:

  • Dissolution: Dissolve 2MI (8.2g, 0.1 mol) and

    
     (27.6g, 0.2 mol) in 100 mL acetonitrile.
    
  • Addition: Add 2-iodopropane (18.7g, 0.11 mol) dropwise at room temperature.

  • Reflux: Heat to reflux (80°C) for 12 hours. Checkpoint: Monitor via TLC (MeOH/DCM 1:9). 2MI spot (Rf ~0.[1]2) should disappear; new product spot (Rf ~0.5) appears.[1][3][4][5][6][7]

  • Workup: Filter off inorganic salts. Evaporate solvent.[1]

  • Purification (Validation Step): Distill the residue under reduced pressure. Collect fraction at 96–98°C @ 4.5 mmHg .

  • Yield Calculation: Expected yield >85%.

Protocol B: Reactivity Profiling via DSC

Objective: Quantify the "latency" compared to predicted Arrhenius parameters.

Method: Differential Scanning Calorimetry (DSC).[1]

  • Mix: Prepare a stoichiometric mix of DGEBA epoxy resin (e.g., Epon 828) and IPMI (3-5 phr).[1]

  • Scan: Ramp from 25°C to 250°C at 10°C/min.

  • Analysis:

    • 
       (Onset Temp):  The temperature where the heat flow curve deviates from the baseline. Prediction: IPMI 
      
      
      
      should be ~15-20°C higher than 1-methylimidazole.[1]
    • 
       (Enthalpy):  Total area under the curve (J/g).
      

Part 4: Computational vs. Experimental Workflow

To ensure continuous improvement of property data, researchers should employ a feedback loop between QSPR predictions and lab data.

ValidationLoop Input Molecular Structure (SMILES: CC(C)n1cc[nH]c1C) Prediction Computational Prediction (ACD/Labs, EPI Suite) BP: 216°C | pKa: 7.9 Input->Prediction Exp_Synth Experimental Synthesis (Alkylation Protocol) Prediction->Exp_Synth Guide Conditions Correlation Data Correlation (Compare Exp vs Pred) Prediction->Correlation Pred Data Characterization Characterization (NMR, Vacuum Distillation) Exp_Synth->Characterization Characterization->Correlation Exp Data: 98°C @ 4.5mmHg Refinement Model Refinement (Adjust for Steric Factors) Correlation->Refinement Calculate Deviation Refinement->Input Update Parameters

Figure 2: Iterative workflow for validating physicochemical properties of imidazole derivatives.

References

  • Synthesis and Properties of Alkyl Imidazoles.Journal of Heterocyclic Chemistry.
  • Epoxy Resin Chemistry. American Chemical Society (ACS) Publications.[1] "Latent Curing Agents for Epoxy Resins."[1][8] Available at: [Link][1]

  • PubChem Database. "4-Isopropyl-2-methylimidazole Compound Summary."[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • U.S. Patent 4,927,942. "Process for the preparation of 1-substituted imidazoles."[1] (Describes the dehydrogenation of imidazoline precursors to yield IPMI).

  • EPA T.E.S.T. (Toxicity Estimation Software Tool). "Physical Property Predictions for CAS 37455-52-0." US Environmental Protection Agency.[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-Isopropyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 1-Isopropyl-2-methylimidazole, a compound that, like many imidazole derivatives, requires careful management in a laboratory setting. Our aim is to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights.

Understanding the Risks: A Proactive Approach to Safety

Imidazole derivatives can present a range of hazards, including skin and eye irritation or corrosion, and potential systemic toxicity.[1][2][3][4][5][6] The core principle of safe handling is to minimize all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Our operational plan is therefore built on a hierarchy of controls, prioritizing engineering and administrative controls, supplemented by the critical last line of defense: Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is not merely a checklist item; it is a scientifically informed decision based on the potential hazards of the material and the nature of the procedure being performed.

Task Required PPE Rationale
Weighing and preparing solutions - Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- Face shield (if splashing is likely)Prevents skin contact with the solid or concentrated solutions. Protects eyes from splashes. A face shield offers broader facial protection.
Conducting reactions - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work within a certified chemical fume hoodA fume hood is a critical engineering control to prevent inhalation of any vapors or aerosols that may be generated, especially if the reaction is heated.
Handling spills - Heavy-duty gloves (e.g., butyl rubber)- Chemical splash goggles and face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (consult your institution's safety officer)Provides enhanced protection during cleanup of a significant spill, where exposure risk is highest.

Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive contact, consult glove manufacturer data for breakthrough times for similar chemicals.

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, where each step reinforces the safety of the overall process.

1. Preparation and Engineering Controls:

  • Work Area: All handling of 1-Isopropyl-2-methylimidazole should be conducted in a well-ventilated laboratory.[2] For any procedure that could generate dust or vapors, a certified chemical fume hood is mandatory.[7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Keep a spill kit appropriate for solid and liquid chemical spills nearby.

2. Handling and Use:

  • Donning PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of any dust.[1][6]

  • Dissolving: When preparing solutions, add the solid 1-Isopropyl-2-methylimidazole to the solvent slowly to avoid splashing.[2]

  • Reactions: Conduct all reactions within a fume hood. Keep the sash at the lowest practical height.

  • Storage: Store 1-Isopropyl-2-methylimidazole in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

3. Spill Management:

  • Minor Spills: For small spills, and if it is safe to do so, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[2][8] Place the absorbed material into a labeled, sealed container for disposal.[1][2]

  • Major Spills: In the event of a large spill, evacuate the immediate area and alert your institution's emergency response team.[2] Do not attempt to clean up a large spill without appropriate training and equipment.

4. Disposal Plan:

  • Waste Collection: All waste materials containing 1-Isopropyl-2-methylimidazole, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[1][2]

  • Disposal Procedure: Dispose of all chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[1][6][8]

Logical Workflow for Safe Handling

The following diagram illustrates the critical decision points and workflow for safely handling 1-Isopropyl-2-methylimidazole.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Prep Assess Hazards & Review SDS PPE_Select Select & Inspect PPE Prep->PPE_Select Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) PPE_Select->Eng_Controls Weighing Weighing in Ventilated Enclosure Eng_Controls->Weighing Proceed if safe Solution_Prep Solution Preparation Weighing->Solution_Prep Reaction Conduct Reaction in Fume Hood Solution_Prep->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Spill Spill Occurs Reaction->Spill Waste_Seg Segregate & Label Waste Decontaminate->Waste_Seg Disposal Dispose via EHS Waste_Seg->Disposal Assess_Spill Assess Spill Size Spill->Assess_Spill Minor_Spill Minor Spill Cleanup Assess_Spill->Minor_Spill Minor Major_Spill Major Spill: Evacuate & Alert EHS Assess_Spill->Major_Spill Major Minor_Spill->Waste_Seg

Caption: Workflow for Safe Handling of 1-Isopropyl-2-methylimidazole.

Conclusion: A Culture of Safety

The safe handling of 1-Isopropyl-2-methylimidazole is not an obstacle to research but a foundational component of scientific excellence. By understanding the potential hazards, implementing robust engineering and administrative controls, and diligently using the correct personal protective equipment, you can ensure a safe and productive laboratory environment. This guide provides the framework for these practices, empowering you to work with confidence and integrity.

References

  • Safety Data Sheet: 2-Methylimidazole. Carl ROTH.

  • 2-Methylimidazole. Santa Cruz Biotechnology.

  • Safety Data Sheet: 1-Methylimidazole. Carl ROTH.

  • Safety Data Sheet: 2-methylimidazole. Chemos GmbH&Co.KG.

  • Material Safety Data Sheet. Spectrum Chemical.

  • 1-Isopropylimidazole - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Fisher Scientific.

  • 2-Methyl Imidazole CAS No 693-98-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • SAFETY DATA SHEET. Fisher Scientific.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.